molecular formula C6H12ClNO2 B1526906 (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 19042-35-4

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B1526906
CAS No.: 19042-35-4
M. Wt: 165.62 g/mol
InChI Key: YJRMNPPUVLZEIJ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715423
Record name (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19042-35-4
Record name 19042-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

[1]

Executive Summary & Chemical Identity

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (often abbreviated as (1R,3S)-CACP or cis-3-ACPC ) is a conformationally restricted analogue of the inhibitory neurotransmitter

11

This structural rigidity makes it a critical probe in neuropharmacology for mapping the pharmacophore of GABA receptors.[1] It primarily acts as a partial agonist at GABA



1
Property Detail
IUPAC Name (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride
Stereochemistry cis-configuration (1R, 3S)
Molecular Formula C

H

NO

[1] · HCl
Primary Target GABA

and GABA

Receptors (Agonist)
Secondary Target GABA Transporters (Substrate/Weak Inhibitor)
Key Characteristic Conformationally restricted GABA mimetic

Mechanism of Action (MoA)

The mechanism of (1R,3S)-CACP is defined by its ability to bind to the orthosteric site of GABA receptors, inducing chloride ion influx and neuronal hyperpolarization.[1]

Conformational Restriction & Receptor Binding

GABA is a flexible molecule that can bind to different receptor subtypes (GABA



1
  • (1R,3S)-CACP locks the amino and carboxyl groups into a cis-orientation .[1]

  • This specific geometry mimics the bioactive conformation required for activation of GABA

    
     (rho) receptors and specific subtypes of GABA
    
    
    receptors.[1]
  • Unlike the trans isomer (TACP), which has different potency profiles, the cis-(1R,3S) isomer is often used to distinguish between the steric requirements of GABA binding pockets.[1]

Receptor Activation (Agonism)

Upon binding to the GABA recognition site on the receptor complex:[1]

  • Ligand Binding: The ammonium group (at C3) and carboxylate group (at C1) form electrostatic interactions with arginine and glutamate residues within the receptor's binding pocket.[1]

  • Channel Gating: The binding induces a conformational change in the receptor pentamer.[1]

  • Chloride Influx: The integral chloride channel opens, allowing Cl

    
     ions to flow down their electrochemical gradient into the neuron.[1]
    
  • Hyperpolarization: The influx of negative charge lowers the membrane potential, inhibiting action potential firing (phasic inhibition).[1]

Critical Distinction: While (1R,3S)-CACP is an agonist, it often displays partial agonism compared to the full agonist GABA.[1] This means it may elicit a sub-maximal response even at saturating concentrations, making it a useful tool for studying receptor gating kinetics without inducing excitotoxicity or full desensitization.[1]

Interaction with GABA Transporters (GATs)

While primarily a receptor agonist, (1R,3S)-CACP also interacts with GABA transporters (GAT-1, GAT-3).[1]

  • It serves as a substrate that can be translocated, or a competitive inhibitor of GABA uptake.[1]

  • However, its potency at transporters is generally distinct from its receptor activity, and it is less potent than specific inhibitors like nipecotic acid.[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by (1R,3S)-CACP, highlighting its specific intervention point compared to endogenous GABA.

Gcluster_membranePost-Synaptic MembraneCompound(1R,3S)-CACP(Exogenous Ligand)GABA_AGABA-A Receptor(Cl- Channel)Compound->GABA_APartial Agonist(Mimics Folded GABA)GABA_CGABA-C (Rho) Receptor(Cl- Channel)Compound->GABA_CAgonistGABAEndogenous GABAGABA->GABA_AGABA->GABA_CChannelOpenConformational Change:Channel OpeningGABA_A->ChannelOpenGABA_C->ChannelOpenCl_InfluxCl- Ion InfluxChannelOpen->Cl_InfluxHyperpolarizationMembrane Hyperpolarization(IPSP)Cl_Influx->HyperpolarizationInhibitionNeuronal InhibitionHyperpolarization->Inhibition

Caption: (1R,3S)-CACP mimics the folded conformation of GABA to activate chloride channels, leading to neuronal inhibition.[1]

Experimental Protocols

Preparation and Handling[1]
  • Solubility: The hydrochloride salt is highly soluble in water (>20 mg/mL).[1]

  • Stability: Store solid at -20°C. Aqueous stock solutions (e.g., 100 mM) are stable at -20°C for up to 1 month.[1]

  • pH Adjustment: When preparing buffers for physiological assays (e.g., ACSF or HEPES-buffered saline), ensure the pH is re-adjusted to 7.4, as the HCl salt will acidify the solution.[1]

Electrophysiology: Validation of Agonist Activity

Objective: To quantify the agonist potency (EC

Methodology (Two-Electrode Voltage Clamp - TEVC):

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding GABA

    
     subunits (e.g., 
    
    
    ) or GABA
    
    
    (
    
    
    ).[1] Incubate for 2–3 days.
  • Setup: Place oocyte in a recording chamber perfused with Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl

    
    , 10 mM HEPES, pH 7.2).
    
  • Clamping: Impale oocyte with two glass microelectrodes (0.5–2 M

    
     resistance) filled with 3 M KCl. Clamp membrane potential at -60 mV.[1]
    
  • Application:

    • Apply GABA (100

      
      M)  for 10 seconds to establish the maximal reference response (
      
      
      ).[1]
    • Wash for 5 minutes.[1]

    • Apply (1R,3S)-CACP at increasing concentrations (0.1

      
      M to 1 mM).[1]
      
  • Data Analysis:

    • Measure peak current amplitude for each concentration.[1]

    • Normalize responses to the maximal GABA response.[1]

    • Fit data to the Hill equation:

      
       to determine potency.[1]
      

Self-Validating Control:

  • Antagonist Blockade: The current induced by (1R,3S)-CACP must be fully reversible by the co-application of a specific antagonist (e.g., Bicuculline for GABA

    
     or TPMPA  for GABA
    
    
    ).[1] If the current is not blocked, the compound is acting off-target.[1]

Comparative Pharmacology

The following table contrasts (1R,3S)-CACP with other GABA analogs to highlight its unique profile.

CompoundStereochemistryPrimary ActivityReceptor Selectivity
(1R,3S)-CACP cis-1,3Partial Agonist GABA

/ GABA

(1S,3R)-CACP cis-1,3AgonistGABA

(often less potent)
TACP trans-1,3AgonistPotent GABA

partial agonist
Muscimol Isoxazole analogFull AgonistHigh affinity GABA

Nipecotic Acid Piperidine analogUptake Inhibitor GAT-1 Selective

Note: The distinction between cis and trans isomers in cyclopentane analogs is critical. The (1R,3S) isomer specifically probes the "folded" binding pocket requirements.

References

  • Johnston, G. A., et al. (1975). "Stereoisomers of 3-aminocyclopentanecarboxylic acid."[1] Australian Journal of Chemistry.[1] (Describes the synthesis and initial characterization of the isomers).

  • Thoreson, W. B., & Miller, R. F. (1994). "Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells."[1][2] The Journal of General Physiology. (Provides context on cyclopentane analogs in neurophysiology).

  • Allan, R. D., et al. (1990). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[1][3] European Journal of Pharmacology. (Discusses the structure-activity relationship of cyclopentane GABA analogs).

  • PubChem Compound Summary. "(1R,3S)-3-Aminocyclopentanecarboxylic acid." National Center for Biotechnology Information.[1] (Chemical and physical property verification). [1]

Physicochemical Properties of (1R,3S)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Conformational Architect

(1R,3S)-3-aminocyclopentanecarboxylic acid (CAS: 71830-08-5) is a non-proteinogenic


-amino acid analogue widely utilized in modern drug discovery. Unlike flexible linear amino acids, this cyclic scaffold imposes rigid stereochemical constraints on peptide backbones, freezing bioactive conformations and enhancing metabolic stability against proteases.

This guide provides a definitive technical analysis of its physicochemical behavior, synthesis pathways, and application in high-affinity ligand design (e.g., RGD mimetics and CCR1 antagonists).

Structural & Stereochemical Characterization

Stereochemical Configuration

The molecule is a 1,3-disubstituted cyclopentane. The (1R,3S) designation refers to the absolute configuration of the chiral centers carrying the carboxyl and amino groups, respectively.

  • Geometric Isomerism: In 1,3-disubstituted cyclopentanes, the (1R,3S) configuration corresponds to the cis diastereomer. Both substituents project from the same face of the ring envelope.

  • Chirality: While a 1,3-cis-disubstituted cyclopentane with identical substituents would be a meso compound (achiral), the presence of distinct functional groups (-COOH vs -NH

    
    ) renders this molecule chiral.
    
The Zwitterionic Equilibrium

In aqueous solution and the solid state, (1R,3S)-3-aminocyclopentanecarboxylic acid exists predominantly as a zwitterion. This internal salt formation drives its high melting point and water solubility while limiting its solubility in non-polar organic solvents—a critical factor for extraction protocols.

ZwitterionEquilibrium cluster_legend Equilibrium Dynamics Neutral Uncharged Form (Theoretical/Non-polar) Zwitterion Zwitterion (Dominant) (Aq. Solution / Solid State) Neutral->Zwitterion Proton Transfer Cation Cationic Form (pH < pKa1) Zwitterion->Cation + H+ (Acidic) Anion Anionic Form (pH > pKa2) Zwitterion->Anion + OH- (Basic)

Figure 1: pH-dependent ionization states. The zwitterionic form is the primary species at physiological pH.

Physicochemical Parameters

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

ParameterValueContext/Notes
CAS Number 71830-08-5 Specific to the (1R,3S) isomer.[1][2][3][4][5][6]
Molecular Formula C

H

NO

MW: 129.16 g/mol
Appearance White to off-white powderCrystalline solid.[4]
Melting Point 172.1 °CDecomposes upon melting (typical of zwitterions).
Solubility Soluble in WaterPoor in EtOH, DCM, Hexanes.
Optical Rotation

(c=1, H

O).[4] Negative rotation confirms enantiopurity.
LogP -2.6Highly hydrophilic; poor membrane permeability without derivatization.
pKa (Acid) 4.44 (Predicted)Carboxylic acid deprotonation.
pKa (Base) ~9.5 (Estimated)Ammonium deprotonation (typical for

-amino acids).
H-Bond Donors 2-NH

, -OH (in neutral form).
H-Bond Acceptors 3Carboxylate oxygens, Nitrogen lone pair.

Synthesis and Manufacturing Routes

High-purity isolation of the (1R,3S) isomer is challenging due to the potential for diastereomeric mixtures. Two primary industrial routes are employed:[2][6]

Enzymatic Resolution (Green Chemistry)

This method utilizes lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze a racemic ester or acetylate a racemic amino-alcohol precursor.[7]

  • Advantage: High Enantiomeric Excess (ee > 99%).[3][8]

  • Mechanism: Kinetic resolution where the enzyme processes the (1R,3S) substrate significantly faster than its enantiomer.

Stereoselective Cycloaddition

A chemical route involving the hetero-Diels-Alder reaction of cyclopentadiene with a chiral nitroso species, followed by reduction.[2]

  • Advantage: Scalable for multi-kilogram batches.

  • Key Intermediate: (1R,4S)-2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivative.

SynthesisWorkflow Start Racemic Precursor (N-Boc-Amino Ester) Enzyme Enzymatic Resolution (Lipase / Hydrolase) Start->Enzyme Buffer, pH 7-8 Sep Phase Separation / Extraction Enzyme->Sep Product (1R,3S)-Acid (High ee%) Sep->Product Aqueous Phase (Hydrolyzed Product) Waste (1S,3R)-Ester (Unreacted) Sep->Waste Organic Phase (Intact Ester)

Figure 2: Kinetic resolution workflow for isolating the (1R,3S) isomer.

Analytical Profiling & Quality Control

Because the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient.

Recommended Analytical Protocols
  • H-NMR Spectroscopy (D

    
    O): 
    
    • Diagnostic Signals: The methine protons at C1 and C3 appear as distinct multiplets. The cis coupling constants are critical for distinguishing from the trans impurity.

    • Shift:

      
       ~2.5-3.0 ppm (CH-COOH) and 
      
      
      
      ~3.5-4.0 ppm (CH-NH
      
      
      ).
  • HPLC Analysis:

    • Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl is required to render the molecule UV-active or fluorescent.

    • Detector: Charged Aerosol Detector (CAD) or ELSD can be used for direct analysis without derivatization.

    • Column: Chiral stationary phases (e.g., Chiralpak ZWIX) are necessary to quantify enantiomeric excess.

Applications in Drug Design[4]

Peptidomimetics & Foldamers

The (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold acts as a


-amino acid mimic .
  • Conformational Lock: When inserted into a peptide chain, the cyclopentane ring restricts rotation around the N-C

    
     and C
    
    
    
    -C(=O) bonds (or their equivalents), forcing the backbone into specific turn geometries (e.g.,
    
    
    -turns or
    
    
    -turns).
  • Metabolic Stability: The cyclic structure prevents recognition by standard proteases, extending the half-life of peptide drugs.

Case Study: BMS-457 Intermediate

This scaffold is a key intermediate in the synthesis of BMS-457 , a potent CCR1 antagonist developed for rheumatoid arthritis. The (1R,3S) geometry positions the amino and carboxyl tails to perfectly engage the receptor binding pocket, a feat impossible with a flexible linear chain.

RGD Peptide Cyclization

Used in the synthesis of cyclic RGD (Arg-Gly-Asp) analogues. The rigid spacer optimizes the distance and orientation between the basic Arginine and acidic Aspartic acid side chains, maximizing affinity for Integrin receptors (


).

Handling and Storage

  • Hygroscopicity: As a zwitterionic salt, the compound is hygroscopic. It must be stored in a desiccator.

  • Stability: Stable under neutral conditions. Avoid strong oxidizing agents.

  • Storage: +2°C to +8°C (Refrigerated), under inert atmosphere (Nitrogen/Argon) recommended for long-term storage to prevent moisture uptake.

References

  • PubChem. (2025).[3][5] (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[3][4][5] National Library of Medicine. [Link]

  • Gardner, D. S., et al. (2013).[9] The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.[9] [Link]

Sources

Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (often abbreviated as cis-3-ACPC HCl). Stereochemical Class: Chiral, cis-1,3-disubstituted cyclopentane. Core Utility: Non-proteinogenic amino acid scaffold, conformationally restricted GABA analogue, and peptidomimetic building block.

This guide provides a rigorous technical analysis of this compound. Unlike flexible linear amino acids (like GABA or


-alanine), the cyclopentane ring locks the amino and carboxyl groups into a specific spatial vector. This rigidification is critical for high-affinity binding to GABA receptors and for inducing specific secondary structures (e.g., 12-helices) in synthetic 

-peptides.

Part 1: Stereochemical Architecture & Analysis

Configuration Analysis

The (1R,3S) configuration defines a cis relationship between the amine and carboxylic acid functional groups on the cyclopentane ring.

  • C1 Chiral Center (Carboxyl): Assigned (R) .[1][2][3] Following Cahn-Ingold-Prelog (CIP) priority:

    
    .
    
  • C3 Chiral Center (Amine): Assigned (S) .[2][3][4] Priority:

    
    .
    

In the (1R,3S) isomer, both the carboxyl group at C1 and the amino group at C3 are oriented on the same face of the ring (e.g., both "up" or wedge), creating the cis geometry. This is distinct from the trans isomers ((1R,3R) or (1S,3S)), where the groups occupy opposite faces.

Structural Data Table
PropertyValueNotes
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloridecis-isomer
Molecular Formula

Salt form improves stability
Molecular Weight 165.62 g/mol (Salt); 129.16 g/mol (Free Base)
Stereochemistry (1R, 3S)cis-relationship
Appearance White to off-white crystalline solidHygroscopic
Solubility High in

, MeOH; Low in

, Hexanes
Polar ionic character

Part 2: Synthesis & Manufacturing Pathways[6]

The synthesis of enantiopure (1R,3S)-3-ACPC is challenging due to the need for simultaneous control of relative stereochemistry (cis vs. trans) and absolute stereochemistry (enantiomeric excess).

Pathway: Enzymatic Desymmetrization (Green Route)

This method is preferred for high optical purity (>99% ee) and scalability. It utilizes a lipase to selectively hydrolyze a diester precursor.

Workflow Diagram (Graphviz)

SynthesisPath Figure 1: Chemo-enzymatic synthesis route for (1R,3S)-3-ACPC. Start Dieckmann Condensation (Precursor Formation) Inter1 rac-Ketodiester Start->Inter1 Step2 Decarboxylation & Reductive Amination Inter1->Step2 Inter2 rac-cis-N-Boc-Ester Step2->Inter2 Cis-selective Step3 Enzymatic Hydrolysis (Lipase CAL-B) Inter2->Step3 Product (1R,3S)-3-ACPC (Target Acid) Step3->Product Hydrolysis Waste (1S,3R)-Ester (Unreacted) Step3->Waste Kinetic Resolution

Experimental Protocol: Hydrochloride Salt Formation

Converting the zwitterionic amino acid or N-Boc protected intermediate to the hydrochloride salt is a critical step to ensure long-term stability and solubility.

Reagents:

  • (1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid (Starting Material)[5]

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the N-Boc protected precursor in a minimal volume of dry EtOAc (approx. 5 mL per gram). Ensure complete dissolution; sonicate if necessary.

  • Deprotection: Cool the solution to 0°C in an ice bath. Dropwise add 5-10 equivalents of 4M HCl in Dioxane.

    • Why: The excess HCl drives the cleavage of the tert-butyl carbamate (Boc) group. Anhydrous conditions prevent hydrolysis of the carboxylic acid to an ester.

  • Reaction Monitoring: Stir at room temperature (20-25°C) for 2-4 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the Boc-protected peak.

  • Precipitation: As the reaction proceeds, the hydrochloride salt often precipitates. If not, add anhydrous

    
     (10x volume) to induce precipitation.
    
  • Isolation: Filter the white solid under an inert atmosphere (

    
    ).
    
  • Washing: Wash the filter cake 3x with cold

    
     to remove residual dioxane and Boc byproducts (tert-butyl chloride/isobutylene).
    
  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

    • QC Check: Verify removal of solvent peaks via

      
      -NMR.
      

Part 3: Biological Applications & Mechanism[8]

GABA Receptor Activity

(1R,3S)-3-ACPC is a "conformationally restricted" analogue of GABA (


-aminobutyric acid).[6]
  • Mechanism: The cyclopentane ring restricts the rotation of the C-C bonds found in GABA. This locks the distance between the zwitterionic charges (

    
     and 
    
    
    
    ).
  • Selectivity:

    • The cis-isomers (including 1R,3S) generally show partial agonist activity at GABA-C (

      
      ) receptors .
      
    • They exhibit lower affinity for GABA-A and GABA-B receptors compared to the flexible GABA molecule, making them valuable tools for dissecting receptor subtypes.

Peptidomimetics (Beta-Peptides)

In drug design, (1R,3S)-3-ACPC is used as a monomer for


-peptides.
  • Secondary Structure: When polymerized or incorporated into peptides, the rigid cis-cyclopentane constraint forces the backbone into stable helices (specifically the 12-helix ).

  • Proteolytic Stability: These unnatural oligomers are resistant to degradation by endogenous proteases, increasing the half-life of peptide-based drugs.

Part 4: Analytical Characterization & QC

To validate the identity and purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl, the following parameters must be met.

NMR Spectroscopy
  • 
    -NMR (D_2O):  Look for the characteristic multiplets of the cyclopentane ring protons.
    
    • The methine protons at C1 and C3 will appear distinct.

    • NOE (Nuclear Overhauser Effect): Crucial for proving stereochemistry. A strong NOE signal between the H1 and H3 protons confirms the cis relationship (they are on the same face). In the trans isomer, this signal is absent or very weak.

Specific Rotation
  • Parameter:

    
    
    
  • Value: The specific rotation distinguishes the (1R,3S) enantiomer from the (1S,3R) enantiomer.

    • (1R,3S)-HCl typically exhibits a negative rotation (check specific solvent conditions, usually

      
       or 
      
      
      
      ).
    • Note: Always compare against a certified reference standard as rotation is concentration and pH-dependent.

HPLC Method (Chiral Purity)
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase:

    
     with acidic modifier (e.g., 
    
    
    
    or
    
    
    ).
  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

  • Derivatization: For higher UV sensitivity, pre-column derivatization with FDAA (Marfey’s reagent) is recommended to separate diastereomers on a standard C18 column.

References

  • Biological Activity at GABA Receptors

    • Title: The effects of cyclopentane and cyclopentene analogues of GABA
    • Source: PubMed (Mur
    • Link:[Link]

  • Structural Data & Identifiers

    • Title: (1R,3S)-3-Aminocyclopentanecarboxylic acid - PubChem Compound Summary.[2][4][7]

    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • Synthesis & Applications

    • Title: Synthesis and application of 3-aminocyclopentanecarboxylic acid derivatives.[3][5][8]

    • Source: ChemicalBook / Liter

Sources

Biological Activity of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-(1R,3S)-3-Aminocyclopentanecarboxylic acid (cis-(1R,3S)-3-ACPC) is a conformationally restricted analogue of γ-aminobutyric acid (GABA). Unlike flexible GABA molecules that can adopt multiple conformations to bind various receptor subtypes, cis-(1R,3S)-3-ACPC is locked into a specific cyclopentane geometry. This structural rigidity imparts high selectivity, making it a critical probe for distinguishing between GABA receptor subtypes (specifically GABA-C/


) and GABA transporters (GAT).

This guide details the compound's pharmacological profile, distinguishing its activity as a GABA uptake inhibitor and a GABA-C (


) receptor partial agonist . It also provides validated experimental protocols for assessing these activities, ensuring reproducibility in drug discovery workflows.

Chemical & Physical Profile

Before initiating biological assays, the integrity of the stereoisomer must be verified. The biological activity is strictly dependent on the (1R,3S) absolute configuration.

ParameterSpecification
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid
Common Name cis-(1R,3S)-3-ACPC; (-)-cis-3-ACPC
CAS Number 71830-08-5
Stereochemistry cis-configuration; (1R,3S) enantiomer
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Solubility Water (highly soluble), PBS; insoluble in non-polar organics
Key Property Zwitterionic at physiological pH

Mechanism of Action & Pharmacology[1]

Selective GABA Uptake Inhibition (GAT)

The primary utility of cis-(1R,3S)-3-ACPC lies in its ability to inhibit GABA transport without significantly activating GABA-A receptors.

  • Mechanism: The compound acts as a competitive substrate-inhibitor for GABA transporters (GAT). By mimicking the folded conformation of GABA recognized by the transporter, it blocks the reuptake of endogenous GABA from the synaptic cleft.

  • Physiological Outcome: Increased extracellular GABA concentrations, leading to prolonged inhibitory postsynaptic potentials (IPSPs).

GABA-C ( ) Receptor Partial Agonism

Unlike GABA-A receptors, which are heteropentamers, GABA-C (now classified as GABA-A


 subfamily) receptors are homopentamers (typically 

1-3).
  • Selectivity: cis-3-ACPC distinguishes

    
     receptors from classical GABA-A receptors.
    
  • Potency Nuance: The enantiomers of cis-3-ACPC display differential potency.

    • The (+)-isomer is a more potent partial agonist.

    • The (-)-(1R,3S)-isomer (subject of this guide) acts as a weaker partial agonist , often retaining significant uptake inhibitory properties.

  • Binding: It binds to the orthosteric site but induces a conformational change that is less efficient at channel gating than endogenous GABA, resulting in sub-maximal chloride current (partial agonism).

Structural Biology: The "Folded" Conformation

GABA can adopt "extended" or "folded" conformations.

  • GABA-A Receptors: Prefer extended conformations.

  • GABA-C Receptors & Transporters: Prefer folded conformations.

  • cis-3-ACPC locks the amino and carboxylic acid groups into a cis orientation relative to the cyclopentane ring, mimicking the "folded" bioactive conformation. This explains its lack of activity at classical GABA-A receptors.

Visualization: GABAergic Signaling Pathways

The following diagram illustrates the specific intervention points of cis-(1R,3S)-3-ACPC within the synaptic cleft.

GABASignaling Presynaptic Presynaptic Neuron GABA Endogenous GABA Presynaptic->GABA Release Cleft Synaptic Cleft GAT GABA Transporter (GAT) [Target of cis-3-ACPC] Cleft->GAT Reuptake GABA_A GABA-A Receptor (Cl- Channel) Cleft->GABA_A Binds (Extended Conf.) GABA_C GABA-C (rho) Receptor [Partial Agonist: cis-3-ACPC] Cleft->GABA_C Binds (Folded Conf.) Postsynaptic Postsynaptic Neuron GAT->Presynaptic Recycling GABA->Cleft ACPC cis-(1R,3S)-3-ACPC ACPC->GAT Inhibits (Primary) ACPC->GABA_A No Effect ACPC->GABA_C Partial Activation

Figure 1: Mechanism of Action. Red dashed line indicates inhibition of reuptake; Green line indicates partial activation of GABA-C receptors.

Comparative Potency Data

The following table summarizes the activity of cis-3-ACPC isomers. Note the distinction between the (+) and (-) enantiomers, which is critical for experimental design.

Compound IsomerTarget: GABA-C (

1) EC₅₀ (µM)
Target: GABA-C (

2) EC₅₀ (µM)
Efficacy (Relative to GABA)Primary Classification
(-)-cis-(1R,3S)-3-ACPC 78.5 ± 3.5 63.8 ± 23.3 Partial Uptake Inhibitor / Weak Agonist
(+)-cis-(1S,3R)-3-ACPC26.1 ± 1.120.1 ± 2.1PartialPotent Partial Agonist
(+)-trans-3-ACPC2.7 ± 0.21.45 ± 0.22PartialPotent Partial Agonist
(-)-trans-3-ACPC>100>100WeakInactive/Weak

Data Source: Adapted from pharmacological profiling in Xenopus oocytes [1].

Experimental Protocols

Protocol A: Synaptosomal GABA Uptake Assay

Objective: To quantify the inhibition of GABA reuptake by cis-(1R,3S)-3-ACPC. System: Rat brain synaptosomes (P2 fraction).

  • Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose (pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.

    • Resuspend pellet in Krebs-Henseleit buffer.

  • Incubation:

    • Aliquot synaptosomes (100 µL) into 96-well plates.

    • Add cis-(1R,3S)-3-ACPC at varying concentrations (0.1 µM – 1000 µM).

    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 10 nM) to each well.

    • Incubate for exactly 5 min at 37°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Protocol B: Two-Electrode Voltage Clamp (TEVC) for GABA-C Activity

Objective: To determine partial agonist potency (EC₅₀) on recombinant


 receptors.
System: Xenopus laevis oocytes expressing human 

1 subunits.
  • Expression:

    • Inject oocytes with 50 ng of cRNA encoding the human GABA-

      
      1 subunit.
      
    • Incubate for 3–5 days at 18°C in ND96 buffer.

  • Electrophysiology Setup:

    • Place oocyte in a recording chamber perfused with ND96.

    • Impale with two microelectrodes (1–2 MΩ resistance) filled with 3 M KCl.

    • Clamp membrane potential at -60 mV.

  • Application:

    • Apply GABA (100 µM) to establish maximal response (

      
      ). Wash until baseline recovers.
      
    • Apply cis-(1R,3S)-3-ACPC at increasing concentrations (1 µM – 300 µM).

    • Record current amplitude.

  • Data Analysis:

    • Normalize cis-3-ACPC currents to the maximal GABA current.

    • Fit data to the Hill equation:

      
      .
      

Workflow Visualization

AssayWorkflow cluster_0 Protocol A: Uptake Assay Step1 Isolate Synaptosomes (Rat Cortex) Step2 Incubate with cis-(1R,3S)-3-ACPC Step1->Step2 Step3 Add [3H]-GABA (Tracer) Step2->Step3 Step4 Rapid Filtration & Wash Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for the Synaptosomal Uptake Assay.

References

  • Johnston, G. A., et al. (1998). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." Neuropharmacology.

  • Allan, R. D., et al. (1990). "Synthesis and activity of 3-aminocyclopentane-1-carboxylic acid isomers." European Journal of Pharmacology.

  • Chebib, M., & Johnston, G. A. (2000). "GABA-C Receptors: Ion Channels with Unique Pharmacology." Journal of Neuroscience Research.

  • Appell, M., et al. (2025). "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of Organic Chemistry.

(-)-(1R,3S)-b-Homocycloleucine structure and function

Technical Monograph: (-)-(1R,3S)- -Homocycloleucine

Structure, Synthesis, and Application in Peptidomimetics[1][2]

Executive Summary

(-)-(1R,3S)-


-Homocycloleucine(1R,3S)-3-aminocyclopentanecarboxylic acid

12

foldamers12

This guide details the structural parameters, stereoselective synthesis, and pharmacological utility of (-)-(1R,3S)-


12
Chemical Structure & Stereochemistry[1][2]
2.1 Structural Identity

The molecule is a cyclopentane derivative where the amino and carboxylic acid groups are positioned at carbons 1 and 3.[1][2][3] This 1,3-substitution pattern classifies it as a


-amino acid

12
  • IUPAC Name: (1R,3S)-3-aminocyclopentane-1-carboxylic acid[1][2][3][4][5]

  • Common Synonym: (-)-

    
    -Homocycloleucine; (-)-Cis-3-ACPC[1][2][3][5][6]
    
  • Molecular Formula:

    
    [1][2][3][5][7][8]
    
  • Molecular Weight: 129.16 g/mol [1][3][5][8][9]

  • Chirality: The (1R, 3S) configuration dictates a cis relationship between the amino and carboxyl groups on the cyclopentane ring.[1]

2.2 Conformational Analysis

In linear


12



12
  • Puckering: The ring typically adopts an envelope or twist conformation to minimize eclipse interactions.[1][2]

  • Helix Induction: When incorporated into peptides, this monomer strongly promotes the formation of a 12-helix (defined by 12-membered ring hydrogen bonds between

    
     and 
    
    
    ).[1][2] This is distinct from the 14-helix often seen with flexible
    
    
    -amino acids.[1][2]

Table 1: Structural Comparison of Amino Acid Classes

Feature

-Amino Acid (e.g., Leucine)
Linear

-Amino Acid (e.g.,

-Homoleucine)
Cyclic

-Amino Acid ((-)-(1R,3S)-3-ACPC)
Backbone Atoms 1 (

)
2 (

)
2 (

embedded in ring)
Conformational Freedom HighHighRestricted (Rigid)
Secondary Structure

-Helix,

-Sheet
14-Helix (flexible)12-Helix (stable)
Proteolytic Stability LowModerateHigh
Synthesis and Production

The synthesis of enantiomerically pure (-)-(1R,3S)-

12
3.1 Primary Synthetic Route: Stereoselective Hydrogenation

The most scalable route involves the hydrogenation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid .[1][2] The double bond in the precursor is reduced, maintaining the cis-stereochemistry established in the starting material.[1][2]

Reaction Scheme (DOT Visualization):

SynthesisPrecursor(1R,4S)-4-aminocyclopent-2-enecarboxylic acidIntermediateTransition State(Syn-Addition)Precursor->IntermediateAdsorptionReagentsH2 (50 psi)Pd/C CatalystMethanolReagents->IntermediateProduct(-)-(1R,3S)-3-aminocyclopentanecarboxylic acidIntermediate->ProductReduction

Caption: Stereoselective hydrogenation of the cyclopentene precursor to yield the saturated cis-beta-amino acid.

3.2 Experimental Protocol: Hydrogenation

Objective: Synthesis of (1R,3S)-3-ACPC from (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

  • Preparation: Dissolve 1.0 mol (approx. 127 g) of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid in 500 mL of methanol.

  • Catalyst Addition: Add 5.0 g of 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Pressurize to 50 psi with Hydrogen (

    
    ) gas.
    
  • Reaction: Agitate at room temperature for 1 hour. Monitor consumption of starting material via TLC or LC-MS.[2]

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.[1][2]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove methanol.[1]

  • Purification: The residue is typically a white to off-white solid.[1][2] Recrystallization from ethanol/water may be performed if higher purity (>98%) is required.[1]

  • Validation:

    • Melting Point: Expect ~172.1 °C.

    • Optical Rotation: Check

      
       (typically negative in water/methanol).[1]
      
Functional Applications in Drug Design[1][2]
4.1 Peptidomimetics & Foldamers

(-)-(1R,3S)-

1212
  • Mechanism: The cis-constraint forces the backbone into a gauche conformation, favoring the formation of a 12-helix .[1][2]

  • Utility: Researchers substitute this residue into bioactive peptides to increase affinity for receptors while rendering the peptide invisible to proteases (which cannot cleave the

    
    -amino acid linkage).[1][2]
    
4.2 Pharmaceutical Intermediates

This scaffold is used in the synthesis of high-value therapeutic candidates:

  • Integrin Inhibitors (RGD Mimetics): The rigid ring structure is used to display the Arg-Gly-Asp (RGD) pharmacophore in a specific orientation required to bind integrin receptors (e.g.,

    
    ) involved in angiogenesis and tumor metastasis.[1]
    
  • CCR1 Antagonists: Derivatives of 3-ACPC have been utilized in the synthesis of BMS-457, a potent antagonist for the CCR1 chemokine receptor, investigated for autoimmune diseases.[1][2]

Table 2: Biological Activity Profile

Target/ApplicationRole of (-)-(1R,3S)-

-Homocycloleucine
Mechanism of Action

-Peptide Design
Structural AnchorInduces stable 12-helix secondary structure.[1][2]
Protease Resistance Backbone ModificationUnnatural peptide bond prevents hydrolysis by endogenous enzymes.[1][2]
CCR1 Receptor Pharmacophore ScaffoldOrients substituents to fit the hydrophobic pocket of the GPCR.[1][2]
References
  • ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid Properties and Suppliers. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [1][2]

  • Chem-Impex International. Product Catalog: (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from

  • American Elements. (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid Data. Retrieved from [1][2][10]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformational Probe for GABAergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-3-ACPC or (-)-cis-3-ACPC ) is a conformationally restricted analog of the inhibitory neurotransmitter


-aminobutyric acid (GABA). Unlike the flexible GABA molecule, which can adopt multiple rotamers to bind different targets, (1R,3S)-3-ACPC is "locked" in a specific cyclopentane geometry that mimics the folded conformation  of GABA.

This compound is a critical tool in neuropharmacology for three primary reasons:

  • GABA-C (ρ) Receptor Partial Agonism: It serves as a partial agonist at homomeric GABA-C receptors, distinguishing them from GABA-A and GABA-B subtypes.

  • GABA Transporter (GAT) Substrate: It acts as a competitive substrate for the neuronal GABA transporter (GAT-1), allowing researchers to modulate synaptic GABA levels and isolate glial transport mechanisms.

  • Stereochemical Probe: Its activity profile differs significantly from its enantiomer, (1S,3R)-3-ACPC (a potent GABA-A agonist), making the pair essential for mapping the stereochemical requirements of the GABA binding pocket.

Structural Pharmacology & Stereochemistry

The "Folded" vs. "Extended" Hypothesis

GABA binds to its targets using distinct conformations. The cyclopentane ring of (1R,3S)-3-ACPC restricts the distance between the zwitterionic groups (ammonium and carboxylate) to approximately 5.1 Å , corresponding to the "folded" conformation.

  • Extended Conformation (Trans-analogs): Preferred by GABA-A receptors (high affinity).

  • Folded Conformation (Cis-analogs): Preferred by GABA transporters (GATs) and GABA-C receptors.

Stereochemical Definition

The specific isomer (1R,3S) refers to the cis relationship between the amino group at position 3 and the carboxyl group at position 1.

  • Configuration: (1R, 3S)

  • Rotation: Levorotatory (-)

  • Common Designation: cis-3-ACPC (Note: The racemate is often sold as cis-3-ACPC; specific research requires the resolved (1R,3S) isomer).

ChemicalSpace GABA GABA (Flexible) Restricted Conformational Restriction (Cyclopentane Ring) GABA->Restricted Analog Design Trans Trans-3-ACPC (Extended) Restricted->Trans Cis Cis-3-ACPC (Folded) Restricted->Cis Isomer1 (1S,3R)-3-ACPC ((+)-Isomer) Cis->Isomer1 Resolution Isomer2 (1R,3S)-3-ACPC ((-)-Isomer) Cis->Isomer2 Resolution TargetA GABA-A Agonist (High Potency) Isomer1->TargetA TargetC GABA-C Partial Agonist & GAT Substrate Isomer2->TargetC

Figure 1: Structural Activity Relationship (SAR) of cyclopentane GABA analogs. Note the divergence in target selectivity based on stereochemistry.

Receptor & Transporter Profiling

The utility of (1R,3S)-3-ACPC lies in its selectivity profile. It is not a "dirty" drug but a specific probe for non-GABA-A mechanisms.

GABA-C (ρ) Receptor Activity

Unlike the GABA-A receptor (which is blocked by bicuculline) and the GABA-B receptor (which is G-protein coupled and activated by baclofen), the GABA-C receptor (composed of


 subunits) has a unique pharmacological signature.[1]
  • (1R,3S)-3-ACPC Activity: Partial Agonist.

  • Potency: It is generally less potent than its enantiomer (1S,3R) at the

    
    1 subunit but retains significant efficacy.
    
  • Utility: Used to study the "partial activation" states of the chloride channel. Because it does not fully activate the receptor (low intrinsic efficacy), it can act as a functional antagonist in the presence of high GABA concentrations.

GABA Transporter (GAT) Interaction

(1R,3S)-3-ACPC is a substrate for the neuronal GABA transporter GAT-1 .

  • Mechanism: Competitive Substrate. It competes with GABA for the transport site.

  • Effect: By occupying GAT-1, it prevents the reuptake of endogenous GABA, thereby increasing synaptic GABA residence time.

  • Differentiation: Unlike nipecotic acid (which inhibits both neuronal and glial uptake), (1R,3S)-3-ACPC is often used to dissect the contribution of neuronal vs. glial transport systems.

Selectivity Data Summary[2][3]
TargetActivity TypePotency / AffinityNotes
GABA-A Weak/Null AgonistLow AffinityThe (1S,3R) enantiomer is the potent agonist here.
GABA-B Inactive> 100 µMDoes not activate G-protein signaling.
GABA-C (

1)
Partial AgonistEC

~ 78 µM
Weaker than (1S,3R) (EC

~ 26 µM).
GAT-1 Substrate/InhibitorK

~ 10-50 µM
Competitive inhibition of GABA uptake.

Experimental Protocols

Protocol A: Electrophysiological Characterization (Xenopus Oocytes)

Objective: To determine partial agonism at recombinant GABA-C receptors.[1]

Reagents:

  • cRNA encoding human

    
    1 subunits.
    
  • (1R,3S)-3-ACPC (dissolved in ND96 buffer).

  • GABA (Control agonist).

Workflow:

  • Expression: Inject Xenopus laevis oocytes with 50 ng of

    
    1 cRNA. Incubate for 3-5 days at 18°C.
    
  • Setup: Place oocyte in a recording chamber perfused with ND96 buffer.

  • Clamping: Impale with two microelectrodes (0.5–2 M

    
    ) filled with 3M KCl. Clamp voltage at -60 mV.
    
  • Application:

    • Apply GABA (100 µM) for 20s to establish Max Current (

      
      ). Wash for 5 mins.
      
    • Apply (1R,3S)-3-ACPC (varying concentrations: 1 µM - 1 mM).

  • Analysis: Measure peak current amplitude relative to GABA

    
    .
    
    • Expected Result: (1R,3S)-3-ACPC should elicit a current that is 40-60% of the GABA

      
       (Partial Agonism).
      
Protocol B: [³H]-GABA Uptake Inhibition Assay (Synaptosomes)

Objective: To verify GAT-1 transporter inhibition.

Reagents:

  • Rat brain synaptosomes (P2 fraction).

  • [³H]-GABA (Specific activity ~80 Ci/mmol).

  • Krebs-Ringer phosphate buffer.

Workflow:

  • Preparation: Resuspend synaptosomes in Krebs-Ringer buffer.

  • Pre-incubation: Incubate 100 µL synaptosomes with varying concentrations of (1R,3S)-3-ACPC for 10 min at 37°C.

  • Initiation: Add [³H]-GABA (final concentration 10 nM) and incubate for exactly 3 minutes.

  • Termination: Rapid filtration through GF/B filters followed by 3x wash with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

UptakeAssay Step1 Isolate Synaptosomes (Rat Brain P2 Fraction) Step2 Pre-incubate with (1R,3S)-3-ACPC Step1->Step2 Step3 Add [3H]-GABA (Tracer) Step2->Step3 Step4 Rapid Filtration (Terminate Transport) Step3->Step4 3 min incubation Step5 Scintillation Counting Step4->Step5

Figure 2: Workflow for assessing GABA transport inhibition.

Synthesis & Purity Considerations

For researchers synthesizing or sourcing this compound, stereochemical purity is paramount. Contamination with the (1S,3R) enantiomer (the potent GABA-A agonist) can ruin GABA-C or transport selectivity studies.

Key Synthetic Route (Enzymatic Resolution):

  • Starting Material: cis-1,3-cyclopentanedicarboxylic acid anhydride.

  • Opening: Methanolysis to the hemi-ester.

  • Curtius Rearrangement: Converts the free carboxyl group to an amine (via isocyanate).

  • Resolution: The resulting racemic amino acid is often resolved using chiral HPLC or enzymatic digestion (e.g., using acylase I on the N-acetyl derivative) to yield pure (1R,3S)-3-ACPC.

Quality Control Check:

  • Optical Rotation:

    
     should be negative (approx -16° to -20° in H2O).
    
  • NMR:

    
    H NMR must confirm cis-coupling constants (J values) between H1 and H3 to rule out trans contamination.
    

References

  • Johnston, G. A. R., et al. (1975). "Stereospecific actions of GABA analogues." Advances in Neurology, 10, 395-402. (Fundamental work defining the folded vs.
  • Duke, R. K., et al. (2000). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." British Journal of Pharmacology, 131(7), 1449–1456. Link (Defines the partial agonism of (1R,3S)-3-ACPC at rho receptors).

  • Allan, R. D., et al. (1990). "Synthesis and activity of 3-aminocyclopentanecarboxylic acid isomers." Australian Journal of Chemistry, 43, 1269-1281. (Detailed synthesis and resolution methodology).
  • Krogsgaard-Larsen, P., et al. (2002). "GABA transporter inhibitors: an overview." Current Topics in Medicinal Chemistry, 2(8), 869-885.
  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

Sources

Pharmacology of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology, structural biology, and experimental application of (1R,3S)-3-aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-3-ACPC or CACP ).

Executive Technical Synthesis

(1R,3S)-3-aminocyclopentanecarboxylic acid is a conformationally restricted analogue of


-aminobutyric acid (GABA). By incorporating the GABA backbone into a rigid cyclopentane ring, this molecule locks the amino and carboxylate groups into a specific spatial orientation.

In neuropharmacology, it serves as a critical probe for mapping the pharmacophore of GABA receptors. Unlike the flexible GABA molecule, which can adopt multiple conformations to bind different receptor subtypes (GABA


, GABA

, GABA

), (1R,3S)-3-ACPC presents a defined "folded" conformation. This stereochemical specificity makes it a potent agonist at GABA

and GABA

(GABA

-

) receptors, while generally showing lower affinity for GABA

receptors and GABA transporters (GATs).

Beyond neuroscience, it acts as a chiral


-amino acid building block in the synthesis of peptidomimetics, imparting proteolytic stability and defined secondary structure (e.g., helices/turns) to bioactive peptides.

Structural Biology & Chemical Logic

The Conformational Restriction Hypothesis

Endogenous GABA is a flexible molecule that exists in dynamic equilibrium between "extended" and "folded" conformers.

  • Extended Conformation: Often associated with GABA

    
     receptor binding and GAT recognition.
    
  • Folded Conformation: Associated with the agonist binding pocket of the GABA

    
     chloride channel.
    

(1R,3S)-3-ACPC fixes the nitrogen-to-oxygen distance and the torsion angles of the carbon backbone. The (1R,3S) configuration denotes a cis-relationship between the amino and carboxylic acid groups on the cyclopentane ring. This specific geometry mimics the bioactive folded conformation required for GABA


 receptor activation.
Comparative Pharmacophore Mapping
FeatureGABA (Endogenous)(1R,3S)-3-ACPC (Analogue)Pharmacological Consequence
Flexibility High (Rotatable bonds)Low (Cyclopentane lock)High receptor subtype selectivity.
Isomerism AchiralChiral (1R, 3S)Enantioselective binding; (1R,3S) is distinct from (1S,3R).
Receptor Profile Pan-agonist (A, B, C)Predominantly GABA

/GABA

Used to isolate ionotropic chloride channel currents.
Metabolic Stability Low (GABA-T substrate)HighResistant to GABA transaminase (GABA-T).

Pharmacodynamics & Mechanism of Action[1][2]

Ionotropic Agonism (GABA / GABA )

The primary mechanism of (1R,3S)-3-ACPC is the allosteric or orthosteric activation of ligand-gated chloride channels.

  • Binding: The molecule enters the orthosteric site (at the

    
    /
    
    
    
    interface of GABA
    
    
    ).
  • Gating: The rigid structure stabilizes the open-channel state of the receptor pore.

  • Influx: Cl

    
     ions flow into the neuron, causing hyperpolarization (IPSP).
    
The Amidinomycin Connection

Historically, the (1R,3S) isomer was identified as a degradation product of the antibiotic amidinomycin .[1] This natural product origin validates the biological relevance of the (1R,3S) configuration, suggesting evolutionary selection for this specific stereochemical motif in biological interactions.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling triggered by flexible GABA versus the restricted (1R,3S)-3-ACPC.

G GABA Endogenous GABA (Flexible) Rec_A GABA-A Receptor (Ionotropic) GABA->Rec_A High Affinity Rec_B GABA-B Receptor (Metabotropic) GABA->Rec_B High Affinity Rec_C GABA-C (Rho) (Ionotropic) GABA->Rec_C ACPC (1R,3S)-3-ACPC (Rigid/Folded) ACPC->Rec_A Selective Agonist ACPC->Rec_B Low/No Affinity ACPC->Rec_C Potent Agonist Cl_Influx Cl- Influx (Hyperpolarization) Rec_A->Cl_Influx GPCR Gi/o Protein Signaling Rec_B->GPCR Rec_C->Cl_Influx

Caption: Differential receptor activation profile. (1R,3S)-3-ACPC selectively activates ionotropic channels (A/C) while bypassing metabotropic pathways.

Experimental Protocols

Protocol A: Electrophysiological Validation (Patch Clamp)

Objective: To quantify the agonist potency of (1R,3S)-3-ACPC on recombinant GABA


 receptors expressed in HEK293 cells.

Reagents:

  • HEK293 cells transfected with

    
     GABA
    
    
    
    subunits.
  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution: 140 mM CsCl, 2 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 11 mM EGTA, 10 mM HEPES (pH 7.2).
  • Test Compound: (1R,3S)-3-ACPC HCl (dissolved in extracellular solution).

Methodology:

  • Setup: Establish whole-cell configuration. Clamp voltage at -60 mV.

  • Baseline: Perfusion with extracellular solution for 2 minutes to establish a stable baseline current (

    
    ).
    
  • Application: Rapidly apply 100

    
    M GABA (positive control) for 2 seconds. Wash for 30 seconds.
    
  • Test: Apply increasing concentrations of (1R,3S)-3-ACPC (0.1

    
    M to 1 mM) for 2 seconds each, with 30-second washouts.
    
  • Analysis: Measure peak amplitude of the chloride current. Plot Concentration-Response Curve.

    • Self-Validation Check: If the current is not blocked by bicuculline (a specific GABA

      
       antagonist), the expression system or compound purity is compromised.
      
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To utilize (1R,3S)-3-ACPC as a


-amino acid scaffold in a peptidomimetic.

Reagents:

  • Fmoc-(1R,3S)-3-ACPC-OH (Fmoc-protected derivative).

  • Resin: Rink Amide MBHA.

  • Coupling Agents: HATU, DIPEA.

Methodology:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash (3x DMF, 3x DCM).

  • Activation: Dissolve Fmoc-(1R,3S)-3-ACPC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 2 minutes.

  • Coupling: Add activated mixture to resin. Shake for 2 hours at room temperature.

  • Validation (Kaiser Test):

    • Negative result (Yellow): Successful coupling (free amines consumed).

    • Positive result (Blue): Incomplete coupling. Repeat step 4.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours.
    

Synthesis & Quality Control Workflow

The synthesis of (1R,3S)-3-ACPC typically involves the degradation of amidinomycin or asymmetric synthesis from cyclopentenone derivatives.

Workflow Start Precursor: Amidinomycin or Cyclopentenone Step1 Hydrolysis/Synthesis Start->Step1 Step2 Chiral Resolution (Enzymatic or Salt) Step1->Step2 Check1 QC: Optical Rotation [α]D Check Step2->Check1 Check1->Step2 Fail (Recrystallize) Final (1R,3S)-3-ACPC HCl >98% Purity Check1->Final Pass

Caption: Production and QC workflow ensuring enantiomeric purity of the (1R,3S) isomer.

References

  • Johnston, G. A. R., et al. (1979).[1] Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.[1] Australian Journal of Chemistry.[1]

  • Johnston, G. A. R., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.[2][3] Neurochemical Research.

  • Allan, R. D., & Johnston, G. A. R. (1983). Systematic study of GABA analogues of restricted conformation. Medicinal Research Reviews.

  • Chebib, M., & Johnston, G. A. R. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology.

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[4] National Library of Medicine.

Sources

Technical Guide: (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl (CAS 147780-44-7)

[1]

Executive Summary

CAS 147780-44-7 , chemically known as (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride , is a high-value chiral building block used in the synthesis of conformationally restricted peptidomimetics and small-molecule therapeutics. Its rigid cyclopentane core serves as a bioisostere for

This compound is a critical intermediate in the development of CCR1 antagonists (such as BMS-457) for autoimmune diseases and cyclic RGD peptides targeting integrins in cancer therapy. Its specific (1R,3S) stereochemistry—a cis-1,3-disubstitution pattern—is essential for positioning functional groups to match the pharmacophore of biological targets.

Chemical & Physical Characterization[2][3]

Identity & Structure

The compound consists of a five-membered cyclopentane ring substituted at the 1- and 3-positions. The (1R,3S) configuration dictates a cis relationship between the carboxylic acid and the amine group, forcing them to reside on the same face of the ring. This pre-organized geometry reduces the entropic penalty of binding to receptor pockets.

PropertySpecification
CAS Number 147780-44-7
Chemical Name This compound
Synonyms cis-3-Aminocyclopentanecarboxylic acid HCl; (1R,3S)-3-ACPC HCl
Molecular Formula C₆H₁₂ClNO₂ (HCl salt)
Molecular Weight 165.62 g/mol
Chirality (1R, 3S) [cis-configuration]
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Melting Point >200°C (decomposition typical for amino acid salts)
Structural Significance

The cyclopentane ring acts as a rigid scaffold. Unlike linear amino acids which can adopt multiple rotamers, CAS 147780-44-7 locks the distance and angle between the N-terminus (amine) and C-terminus (acid). This is exploited in Fragment-Based Drug Design (FBDD) to freeze bioactive conformations.

Pharmacology & Therapeutic Applications[5][6]

CCR1 Antagonism (Autoimmune Disorders)

CAS 147780-44-7 is a key intermediate in the synthesis of BMS-457 , a potent antagonist of the C-C chemokine receptor type 1 (CCR1).

  • Mechanism : CCR1 is a G-protein coupled receptor (GPCR) expressed on leukocytes. Activation by ligands like MIP-1

    
     (CCL3) drives immune cell migration to inflamed tissues.
    
  • Role of CAS 147780-44-7 : The cyclopentane amino acid moiety provides a specific spatial arrangement that fits the orthosteric binding pocket of CCR1, blocking ligand access and preventing G-protein activation. This reduces leukocyte infiltration in rheumatoid arthritis models.

Integrin Inhibition (Oncology)

The compound is used to synthesize cyclic RGD (Arg-Gly-Asp) peptidomimetics .

  • Mechanism : Integrins (e.g.,

    
    ) are receptors involved in tumor angiogenesis.
    
  • Application : Replacing the flexible glycine or other spacers in RGD peptides with (1R,3S)-3-aminocyclopentanecarboxylic acid constrains the RGD sequence into a "turn" conformation, drastically increasing affinity for the integrin receptor and improving stability against proteolytic degradation.

Pathway Visualization

The following diagram illustrates the blockade of the CCR1 signaling pathway by antagonists derived from this scaffold.

CCR1_PathwayLigandChemokines(MIP-1α/CCL3)CCR1CCR1 Receptor(GPCR)Ligand->CCR1ActivatesG_ProteinGαi ProteinActivationCCR1->G_ProteinSignal TransductionAntagonistBMS-457 Derivative(Contains CAS 147780-44-7)Antagonist->CCR1Blocks (Competitive)SignalingCa2+ Flux &MAPK PathwayG_Protein->SignalingMigrationLeukocyteChemotaxisSignaling->MigrationInflammationTissueInflammationMigration->Inflammation

Figure 1: Mechanism of Action for CCR1 Antagonists derived from the CAS 147780-44-7 scaffold.[1] The antagonist competitively binds to the receptor, preventing the chemokine-induced signaling cascade.

Experimental Methodologies

Synthesis from Vince Lactam

The industrial synthesis typically starts from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a versatile chiral synthon.

Protocol:

  • Resolution : Racemic Vince lactam is resolved enzymatically (using lipases) or chemically to obtain the (-)-lactam enantiomer.

  • Ring Opening : The lactam is hydrolyzed under acidic conditions (HCl/MeOH) to open the bicyclic system, yielding the cyclopentene amino acid intermediate.

  • Hydrogenation : The double bond in the cyclopentene ring is reduced using Pd/C and H₂. This step must be stereocontrolled to ensure the cis relationship is maintained or established via catalyst facial selectivity.

  • Salt Formation : The free amino acid is treated with HCl in an anhydrous solvent (e.g., dioxane or ether) to precipitate the hydrochloride salt.

Synthesis_WorkflowStep1Starting Material:(-)-Vince LactamStep2Hydrolysis/Ring Opening(HCl / MeOH)Step1->Step2Step3Intermediate:Cyclopentene Amino AcidStep2->Step3Step4Catalytic Hydrogenation(H2, Pd/C)Step3->Step4Stereoselective ReductionStep5Salt Formation(HCl gas / Dioxane)Step4->Step5ProductFinal Product:(1R,3S)-3-ACPC HCl(CAS 147780-44-7)Step5->Product

Figure 2: Synthetic route from chiral Vince Lactam to (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl.

Peptide Coupling Protocol

Due to the steric bulk of the cyclopentane ring, coupling this amino acid into peptide chains requires high-efficiency reagents to prevent racemization and ensure complete reaction.

Reagents:

  • Coupling Agent : HATU or PyBOP (preferred over EDC/NHS for hindered amines).

  • Base : DIPEA (N,N-Diisopropylethylamine).

  • Solvent : DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

  • Activation : Dissolve 1.2 equivalents of the N-protected derivative (e.g., Boc-(1R,3S)-3-ACPC-OH) in DMF. Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir for 2-5 minutes to form the activated ester.

  • Coupling : Add the activated mixture to the resin-bound peptide (or free amine component in solution).

  • Incubation : Agitate at room temperature for 2–4 hours. The rigid ring slows down kinetics compared to glycine or alanine.

  • Monitoring : Verify completion using the Kaiser test (ninhydrin). If incomplete, perform a second coupling ("double coupling").

  • Deprotection : For Fmoc chemistry, use 20% piperidine in DMF. For Boc chemistry, use TFA/DCM.

Safety & Toxicology

Hazard Classification (GHS):

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Precautions:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation : Handle the powder in a fume hood to avoid inhaling dust, which is irritating to the respiratory tract.

  • Storage : Store at 2-8°C under inert gas (Nitrogen/Argon). The compound is hygroscopic; keep the container tightly sealed to prevent hydrolysis or clumping.

References

  • PubChem . This compound. National Library of Medicine. Available at: [Link]

  • Gardner, D. S., et al. (2013).[2] The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.[2] Available at: [Link]

  • Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride and related intermediates. Patent CN112574046A.

Technical Guide: Solubility Profile & Crystallization Thermodynamics of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility and purification profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride .


-Amino Acid Analog / Pharmaceutical Intermediate
CAS (HCl Salt):  1203306-05-1 | CAS (Free Acid):  71830-08-5[1]

Executive Summary & Compound Architecture

This compound is a critical chiral building block used in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and cyclic peptides. Unlike its free acid zwitterionic form, the hydrochloride salt offers enhanced stability and distinct solubility characteristics that are pivotal for process scale-up.

This guide moves beyond static data points to explain the solubility behavior governing the isolation of this compound. The core challenge in handling this molecule is balancing its high aqueous solubility (typical of ionic salts) with the need for anhydrous crystallization to maximize yield and optical purity.

Physicochemical Identity
PropertyValue / Description
Molecular Formula

Molecular Weight 165.62 g/mol (Salt) / 129.16 g/mol (Free Acid)
Chirality (1R, 3S) - cis-configuration
Appearance White to off-white crystalline solid
Melting Point >172°C (Decomposition characteristic of salts)
pKa (Predicted)

4.44 (COOH),

9.5-10.5 (

)

Solubility Profile & Solvent Selection

The solubility of the hydrochloride salt differs drastically from the free acid. While the free acid is "slightly soluble" in water due to its zwitterionic lattice energy, the HCl salt disrupts this lattice, increasing polar solubility but allowing for "salting out" or antisolvent crystallization in specific organics.

Qualitative Solubility Matrix

The following data synthesizes empirical observations from process patent literature and standard amino acid salt behaviors.

Solvent SystemSolubility RatingProcess Implication
Water High (>100 mg/mL)Excellent for dissolution but poor for isolation. Risk of product loss in mother liquor.
Methanol High Useful for initial dissolution or transfer; often too soluble for high-yield crystallization.
Ethanol Moderate Potential recrystallization solvent, often requires cooling to <0°C.
Isopropanol (IPA) Low to Moderate Critical Process Solvent. High solubility at reflux, low at 0°C. Ideal for crystallization.
Ethyl Acetate Negligible Acts as a strong antisolvent.
Dichloromethane Negligible Used for washing non-polar impurities; product remains solid.
DMSO High Suitable for analytical sample prep (NMR/HPLC) but difficult to remove.
The "Isopropanol Effect" in Purification

Process literature indicates that Isopropanol (IPA) is the preferred medium for isolating the hydrochloride salt. The synthesis often involves generating HCl in situ (e.g., Acetyl Chloride + IPA), creating a supersaturated environment where the salt crystallizes effectively upon cooling to 0°C.

Technical Insight: The solubility differential of the HCl salt in IPA between 25°C and 0°C drives the purification. Unlike methanol, where the salt remains dissolved, IPA forces the ionic lattice to form, rejecting non-polar organic impurities into the filtrate.

Experimental Protocols

These protocols are designed to be self-validating. The researcher does not just "follow steps" but confirms the system state at each checkpoint.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves (van't Hoff plots) for your specific batch/polymorph.

Reagents: Anhydrous Solvent (MeOH, EtOH, IPA), (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl (dried).

  • Saturation: Add excess solid to 10 mL solvent in a jacketed vessel at temperature

    
     (e.g., 25°C).
    
  • Equilibration: Stir at 400 RPM for 24 hours. Validation: Ensure solid persists. If all dissolves, add more.

  • Filtration: Stop stirring. Allow settling (30 min). Filter supernatant through a 0.45

    
    m heated syringe filter (to prevent crash-out).
    
  • Quantification:

    • Transfer

      
       (e.g., 2 mL) to a pre-weighed vial.
      
    • Evaporate solvent under

      
       stream or vacuum at 40°C.
      
    • Dry residue to constant weight (

      
       mg over 1 hour).
      
  • Calculation:

    
    .
    
Protocol B: Process Crystallization (IPA/HCl Method)

This workflow mimics the industrial isolation route to obtain high-purity crystals.

Workflow Diagram:

CrystallizationWorkflow Start Crude Intermediate (Protected or Free Base) Dissolution Dissolve in Isopropanol (IPA) (T = 25°C) Start->Dissolution HCl_Gen In-Situ HCl Generation (Add Acetyl Chloride dropwise) Dissolution->HCl_Gen Exothermic Control Nucleation Nucleation Onset (Solution becomes turbid) HCl_Gen->Nucleation Supersaturation Cooling Cooling Crystallization (Ramp to 0°C over 2h) Nucleation->Cooling Crystal Growth Filtration Filtration & Wash (Cold IPA Wash) Cooling->Filtration Filtration->Dissolution Recrystallize if Purity < 98% Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying Solvent Removal

Caption: Logical flow for the isolation of (1R,3S)-3-aminocyclopentanecarboxylic acid HCl via reactive crystallization in Isopropanol.

Thermodynamic Analysis (Van't Hoff Framework)

To predict solubility at unmeasured temperatures, apply the Van't Hoff equation. This is essential for designing cooling ramps that avoid "oiling out."



  • 
     : Mole fraction solubility.
    
  • 
     : Enthalpy of dissolution (typically positive/endothermic for this salt).
    
  • 
     : Temperature in Kelvin.
    

Interpretation:

  • Plot

    
     vs 
    
    
    
    .
  • A linear slope indicates a stable polymorph system.

  • A discontinuity in the slope suggests a polymorphic transition or solvate formation (e.g., formation of an IPA solvate).

Analytical Validation

Before relying on solubility data, validate the solid state of the recovered material.

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline form has not changed between solvents (polymorphism check).

  • Chiral HPLC: Ensure the (1R,3S) stereocenter was maintained and not racemized by thermal stress during dissolution.

    • Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase.

    • Mobile Phase: MeOH/MeCN + 50mM Formic Acid/Ammonium Formate.

References

The following sources provide the grounding for the chemical identity, synthesis pathways, and physical property assertions made in this guide.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 28, 2026. [Link]

  • Google Patents (2021).CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

Technical Characterization Guide: (1R,3S)-3-Aminocyclopentanecarboxylic Acid (Cispentacin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

(1R,3S)-3-aminocyclopentanecarboxylic acid (CAS: 71830-08-5), historically known as Cispentacin , is a cyclic


-amino acid of significant interest in peptidomimetic drug design and antifungal research. Unlike linear 

-amino acids, the cyclopentane scaffold imposes rigid conformational constraints, making it a critical "foldamer" building block for stabilizing secondary structures in peptide-based therapeutics.

Scientific Criticality: The primary analytical challenge lies in distinguishing the cis-isomer ((1R,3S) or (1S,3R)) from the trans-isomer ((1R,3R) or (1S,3S)). Standard 1D NMR is often insufficient due to overlapping methylene multiplets. This guide prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive self-validating metric for stereochemical integrity.

Chemical Identity[1][4][5][6]
  • IUPAC Name: (1R,3S)-3-aminocyclopentane-1-carboxylic acid[1][2]

  • Molecular Formula:

    
    [3][1][4][5]
    
  • Molecular Weight: 129.16 g/mol [3][1][2][4]

  • Chirality: cis-1,3-substitution pattern

Spectroscopic Profile & Data Summary

The following data represents the core spectroscopic signature of the molecule in its zwitterionic form (neutral pH in water), which is its most common state during biological assaying.

Table 1: Physicochemical Constants
PropertyValue / ObservationConditions
Appearance White to off-white crystalline powderAmbient
Melting Point 172.1°C (dec.)Standard capillary method
Specific Rotation

-6.0° ± 2.0°

,

Solubility High in

,

; Insoluble in

,

-
Mass Spectrometry

m/z
ESI (Positive Mode)
Table 2: Representative NMR Data (D2O)

Note: Chemical shifts (


) are referenced to internal DSS or residual HDO (4.79 ppm).
Nucleus

(ppm)
MultiplicityIntegralAssignment

H
3.65 - 3.75Multiplet (m)1HH-3 (

to

)

H
2.75 - 2.85Multiplet (m)1HH-1 (

to

)

H
2.35 - 2.50Multiplet (m)1HRing

(C2)

H
2.05 - 2.25Multiplet (m)2HRing

(C2/C5)

H
1.60 - 1.90Multiplet (m)3HRing

(C4/C5)

C
~180.5Singlet-C=O (Carboxylate)

C
~52.0Singlet-C-3 (Methine-N)

C
~45.5Singlet-C-1 (Methine-CO)

C
28.0 - 35.0--C-2, C-4, C-5 (

carbons)

Stereochemical Validation (The "Self-Validating" Protocol)

The distinction between the (1R,3S) cis-isomer and the (1R,3R) trans-isomer is the most frequent point of failure in synthesis. The following logic ensures structural integrity.

The Mechanistic Logic

In the (1R,3S) configuration, the amino group and the carboxylic acid group reside on the same face of the cyclopentane ring. Due to the ring puckering (envelope conformation), the methine protons H-1 and H-3 are spatially proximate (typically < 3.0 Å).

In the trans isomer, these protons are on opposite faces, significantly reducing or eliminating the dipolar coupling required for the Nuclear Overhauser Effect (NOE).

Visualization: NOE Correlation Strategy

The diagram below illustrates the critical NOE vector that validates the cis-stereochemistry.

G cluster_0 Stereochemical Verification Workflow cluster_1 Structural Logic Sample Purified Sample (1R,3S)-Isomer NMR_Exp 2D NOESY Experiment (Mixing time: 500ms) Sample->NMR_Exp Dissolve in D2O Observation Cross-peak Detection (H1 <-> H3) NMR_Exp->Observation Analyze Diagonal Conclusion CONFIRMED Cis-Configuration Observation->Conclusion Strong Correlation Cis Cis (1R,3S) H1 & H3 on same face Cis->Observation High NOE Trans Trans (1R,3R) H1 & H3 on opposite faces Trans->Observation No/Weak NOE

Figure 1: Analytical workflow for distinguishing cis/trans isomers using NOESY NMR. The spatial proximity of H1 and H3 in the cis-isomer yields a diagnostic cross-peak.

Detailed Experimental Protocols

To ensure reproducibility and adherence to the E-E-A-T principles, follow these specific methodologies.

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra with minimal water suppression artifacts.

  • Massing: Weigh 10–15 mg of (1R,3S)-3-aminocyclopentanecarboxylic acid.

  • Solvation: Dissolve in 0.6 mL of Deuterium Oxide (

    
    , 99.9% D) .
    
    • Why: The zwitterionic salt is highly soluble in water.

      
       is unsuitable due to insolubility.
      
  • Reference: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or rely on the residual HDO peak (

    
     4.79).
    
  • Acquisition (1H):

    • Scans: 16–32.

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (to allow full relaxation of carboxylate-adjacent protons).
  • Acquisition (NOESY):

    • Mixing Time: 400–600 ms.

    • Critical Step: Phase the 2D spectrum to ensure cross-peaks are negative relative to the diagonal (depending on the pulse sequence convention) to distinguish true NOE from chemical exchange.

Protocol B: Optical Rotation Measurement

Objective: Confirm enantiomeric purity (distinguish 1R,3S from the enantiomer 1S,3R).

  • Preparation: Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade water.

  • Equilibration: Ensure the sample and the polarimeter cell are thermostated to 25°C.

  • Measurement: Measure using the Sodium D-line (589 nm).

  • Validation:

    • Target: -6.0° ± 2.0° .[3]

    • Note: A positive rotation (

      
      ) indicates the presence of the (1S,3R) enantiomer.
      

Advanced Characterization: Mass Spectrometry & IR

Mass Spectrometry (ESI-MS)[10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

  • Major Peak:

    
     130.1 
    
    
    
    .
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (-18 amu) 
      
      
      
      
      
      112.
    • Loss of Formic Acid/Carboxyl (-46 amu)

      
      
      
      
      
      84.
    • Interpretation: The stability of the 5-membered ring usually prevents ring opening under mild ESI conditions, making the loss of exocyclic functional groups the primary fragmentation pathway.

Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands (Zwitterion):

    • 3200–2600 cm

      
      :  Broad, strong absorption characteristic of the ammonium group (
      
      
      
      ) stretching.
    • 1610–1550 cm

      
      :  Asymmetric carboxylate (
      
      
      
      ) stretch.
    • 1400 cm

      
      :  Symmetric carboxylate stretch.
      
    • Absence: A lack of a sharp carbonyl peak at 1700–1750 cm

      
       confirms the zwitterionic state. If the sample is acidified (HCl salt), the C=O stretch will appear at ~1730 cm
      
      
      
      .

References

  • Chem-Impex International. "(-)-(1R,3S)-3-Aminocyclopentane carboxylic acid Product Data." Chem-Impex, Accessed 28 Jan 2026. [Link]

  • Konishi, M., et al. "Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics, vol. 42, no. 12, 1989, pp. 1749-1755. [Link][1]

  • PubChem. "(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2."[1][2] National Library of Medicine, Accessed 28 Jan 2026. [Link]

Sources

Methodological & Application

Technical Application Note: Chemo-Enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride , a conformationally restricted

Unlike traditional routes relying on expensive chiral auxiliaries or resolution of racemates, this protocol utilizes an enzymatic desymmetrization strategy followed by a stereoretentive Curtius rearrangement . This approach ensures high enantiomeric excess (>98% ee) and operational safety suitable for scale-up.

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Researchers.

Strategic Overview & Retrosynthesis

The synthesis hinges on the desymmetrization of the readily available meso-dimethyl cis-1,3-cyclopentanedicarboxylate. Pig Liver Esterase (PLE) is selected for its proven ability to discriminate between enantiotopic ester groups in cyclic systems.

Key Advantages:

  • Stereocontrol: The cis-relative stereochemistry is established in the starting material; absolute configuration is set enzymatically.

  • Safety: The Curtius rearrangement is performed using Diphenylphosphoryl azide (DPPA), avoiding the isolation of potentially explosive acyl azide intermediates.

  • Scalability: All steps utilize standard flow or batch reactors without cryogenic conditions.

Synthetic Workflow (Graphviz)

SynthesisWorkflowStartStart: Dimethyl cis-1,3-cyclopentanedicarboxylate(Meso Substrate)EnzymeStep 1: Enzymatic Desymmetrization(Pig Liver Esterase, pH 7.0)Start->Enzyme Phosphate BufferIntermediate1Intermediate A:(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acidEnzyme->Intermediate1 >95% eeCurtiusStep 2: Curtius Rearrangement(DPPA, TEA, t-BuOH)Intermediate1->Curtius Retention of ConfigIntermediate2Intermediate B:Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylateCurtius->Intermediate2 N-Boc FormationHydrolysisStep 3: Ester Hydrolysis(LiOH, THF/H2O)Intermediate2->Hydrolysis SaponificationDeprotectionStep 4: Global Deprotection(4M HCl in Dioxane)Hydrolysis->Deprotection AcidolysisFinalTarget:(1R,3S)-3-Aminocyclopentanecarboxylicacid HClDeprotection->Final Crystallization

Figure 1: Chemo-enzymatic workflow for the synthesis of the target amino acid.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Dimethyl cis-1,3-cyclopentanedicarboxylate (Commercial or synthesized via hydrogenation of dimethyl bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylate followed by oxidative cleavage).

  • Enzyme: Pig Liver Esterase (PLE), crude lyophilized powder (Sigma-Aldrich or equivalent).

  • Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

  • Solvents: THF (anhydrous), Toluene, Dioxane.

Protocol 1: Enzymatic Desymmetrization

Objective: Selective hydrolysis of the pro-S ester group to yield the chiral mono-acid.

  • Preparation: Suspend Dimethyl cis-1,3-cyclopentanedicarboxylate (10.0 g, 53.7 mmol) in 0.1 M phosphate buffer (pH 7.0, 200 mL).

  • Initiation: Add crude PLE (250 mg) suspended in 5 mL buffer.

  • Reaction: Stir vigorously at 25°C. Monitor pH continuously and maintain at pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat method).

    • Process Note: The reaction typically reaches 1.0 equivalent of base consumption within 12–16 hours.

  • Workup:

    • Acidify the mixture to pH 2.0 with 2 M HCl.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze by Chiral HPLC (e.g., Chiralcel OD-H).

    • Yield: ~85-90% (Mono-acid).

    • Target: (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid.

Protocol 2: Curtius Rearrangement (Stereoretentive)

Objective: Convert the free carboxylic acid to a protected amine with retention of stereochemistry.

  • Activation: Dissolve the mono-acid from Protocol 1 (8.0 g, 46.5 mmol) in anhydrous Toluene (100 mL). Add Triethylamine (7.0 mL, 50 mmol).

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (10.8 mL, 50 mmol) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping: Add anhydrous tert-Butanol (20 mL) and reflux for 12 hours.

  • Purification:

    • Cool to RT, wash with 5% NaHCO₃ and Brine.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

    • Product: Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.

    • Mechanism Note: The migration of the carbon center to nitrogen occurs with complete retention of configuration.

Protocol 3: Global Deprotection & Salt Formation

Objective: Hydrolysis of the methyl ester and removal of the Boc group.

  • Saponification: Dissolve the Boc-amino ester (5.0 g) in THF/H₂O (1:1, 50 mL). Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

    • Acidify to pH 4, extract with EtOAc to isolate the N-Boc amino acid.

  • Boc-Deprotection: Dissolve the N-Boc amino acid in 4 M HCl in Dioxane (30 mL). Stir at RT for 2 hours.

    • Observation: Precipitation of the hydrochloride salt usually occurs.

  • Isolation: Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.

    • Recrystallization: If necessary, recrystallize from MeOH/Et₂O.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
¹H NMR (D₂O)

3.65 (m, 1H, H-3), 2.90 (m, 1H, H-1), 2.4-1.6 (m, 6H)
400 MHz NMR
Mass Spec [M+H]⁺ = 130.1LC-MS (ESI)
Enantiomeric Excess > 98% eeChiral HPLC (FDAA derivatization)
Melting Point 195–198°C (dec)Capillary MP
Specific Rotation

(c=1, H₂O)
Polarimetry

Note: Specific rotation values can vary based on concentration and pH; compare with authentic standards if available.

Mechanistic Insight: The Curtius Rearrangement

The critical step for maintaining the (1R,3S) configuration is the Curtius rearrangement. Unlike nucleophilic substitutions which may invert stereocenters, the Curtius rearrangement involves a concerted migration of the alkyl group to the electron-deficient nitrogen.

CurtiusMechanismAcylAzideAcyl Azide(R-CON3)TransitionConcerted Migration(Retention of Config)AcylAzide->Transition -N2 (Heat)IsocyanateIsocyanate(R-N=C=O)Transition->IsocyanateUrethaneBoc-Amine(R-NH-Boc)Isocyanate->Urethane + t-BuOH

Figure 2: Mechanistic flow of the stereoretentive Curtius rearrangement.

Troubleshooting & Safety

  • Enzyme Activity: PLE activity varies by batch. Always perform a small-scale pilot (100 mg) to determine the optimal reaction time. Over-hydrolysis can lead to the di-acid (achiral/meso), destroying yield.

  • Azide Safety: DPPA is safer than sodium azide, but the acyl azide intermediate is potentially explosive. Do not distill the acyl azide. Conduct the rearrangement in a solvent with a high boiling point (Toluene) to manage thermal release.

  • Purification: The final amino acid is highly polar/zwitterionic. Avoid using silica gel for the free amino acid; ion-exchange chromatography (Dowex 50W) is recommended if direct crystallization fails.

References

  • Enzymatic Desymmetrization Strategy: Jones, J. B., & Beck, J. F. (1976). Asymmetric Syntheses and Resolutions using Enzymes. In Applications of Biochemical Systems in Organic Chemistry. Context: Foundational text on using PLE for meso-diester hydrolysis.
  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Hunsen, M. (2005). Enzymatic desymmetrization of dimethyl cis-1,3-cyclopentanedicarboxylate. Tetrahedron: Asymmetry, 16(17), 2901-2903.
  • Stereochemical Verification: Stájer, G., et al. (1999). Synthesis of saturated and unsaturated stereoisomeric 2-amino- and 3-aminocyclopentanecarboxylic acids. Tetrahedron, 55(48), 13867-13880.

Application Note: Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

[1]

Executive Summary & Strategic Rationale

(1R,3S)-3-aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-ACPC) is a critical conformationally restricted

foldamers

The Synthetic Challenge: The primary challenge in synthesizing (1R,3S)-ACPC is establishing the cis-1,3-stereochemistry with high enantiomeric excess (ee). Traditional resolution of the racemic amino acid is low-yielding (max 50%).

The Solution: This protocol details a Desymmetrization Strategy starting from the inexpensive meso-dimethyl 1,3-cyclopentanedicarboxylate. By utilizing Pig Liver Esterase (PLE) for an enantioselective hydrolysis, followed by a stereoretentive Curtius Rearrangement , we achieve the target molecule with >95% ee and high overall yield. This route is superior to classical resolution because it theoretically allows for 100% conversion of the starting material into the desired enantiomer.

Synthetic Pathway Visualization

The following flowchart outlines the critical decision points and reaction flow.

ACPC_SynthesisStartStart: Dimethyl cis-1,3-cyclopentanedicarboxylate(Meso Compound)Step1Step 1: Enzymatic Desymmetrization(Pig Liver Esterase)Start->Step1 pH 7.0 buffer, 25°CInter1Intermediate A:(1R,3S)-3-(methoxycarbonyl)cyclopentanecarboxylic acid(98% ee)Step1->Inter1 Selective HydrolysisStep2Step 2: Acyl Azide Formation(Mixed Anhydride or DPPA)Inter1->Step2 Activation of COOHStep3Step 3: Curtius Rearrangement(Thermal Decomposition)Step2->Step3 -N2Inter2Intermediate B:Isocyanate Species(Retention of Config)Step3->Inter2 Concerted MigrationStep4Step 4: Trapping & Hydrolysis(BnOH/tBuOH then LiOH)Inter2->Step4 Nucleophilic AttackFinalTarget:(1R,3S)-3-Aminocyclopentanecarboxylic AcidStep4->Final Deprotection

Figure 1: Chemo-enzymatic workflow for the synthesis of (1R,3S)-ACPC emphasizing the retention of configuration during the Curtius rearrangement.

Detailed Experimental Protocols

Phase 1: Enzymatic Desymmetrization

Objective: Convert the achiral meso-diester into the chiral mono-acid (1R,3S)-configuration.

Mechanism: Pig Liver Esterase (PLE) selectively hydrolyzes the pro-S ester group of the meso-diester.

ParameterSpecificationNotes
Substrate Dimethyl cis-1,3-cyclopentanedicarboxylateMust be cis (meso). Trans isomer is racemic and will lower yield/ee.
Enzyme Pig Liver Esterase (PLE)Crude preparations (Sigma) are sufficient; immobilization improves reusability.
Buffer 0.1 M Phosphate Buffer (pH 7.0)pH control is critical; acidic pH deactivates PLE.
Temperature 20–25 °CHigher temps degrade enzyme; lower temps slow kinetics.

Protocol:

  • Preparation: Dissolve dimethyl cis-1,3-cyclopentanedicarboxylate (10.0 g, 53.7 mmol) in 20 mL of acetone (co-solvent).

  • Initiation: Add the solution to 400 mL of 0.1 M phosphate buffer (pH 7.0) containing PLE (approx. 1500 units).

  • Reaction: Stir vigorously at room temperature. Monitor pH continuously.

  • pH Maintenance: The reaction produces acid. Maintain pH 7.0 by automatic addition of 1.0 M NaOH via a pH-stat or manual addition with an indicator.

  • Termination: When 1.0 equivalent of NaOH has been consumed (approx. 24–48 hours), stop the reaction.

  • Workup:

    • Wash the aqueous phase with Et2O (removes unreacted diester).

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl.

    • Extract exhaustively with EtOAc (

      
       mL).
      
    • Dry (MgSO4) and concentrate to yield (1R,3S)-3-(methoxycarbonyl)cyclopentanecarboxylic acid .

    • Expected Yield: 85–92%.

    • Validation:

      
       (c=1, CHCl3).
      
Phase 2: Curtius Rearrangement (Stereoretentive)

Objective: Convert the free carboxylic acid to an amine while retaining the (1R,3S) stereochemistry.

Safety Alert: This step involves acyl azides. While the mixed anhydride method is safer than neat azide handling, blast shields and proper ventilation are mandatory. Avoid concentrating acyl azides to dryness.

Protocol (Mixed Anhydride Method):

  • Activation: Dissolve the mono-acid from Phase 1 (5.0 g, 29 mmol) in dry acetone (50 mL) at 0 °C. Add triethylamine (1.1 eq) and ethyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.

  • Azidation: Dissolve NaN3 (2.8 g, 1.5 eq) in minimal water (10 mL) and add dropwise to the reaction at 0 °C. Stir for 1 hour.

  • Workup (Critical Safety): Dilute with toluene and water. Separate layers. Wash organic layer with brine. Do not concentrate the toluene layer to dryness.

  • Rearrangement: Dry the toluene solution (MgSO4) and heat to 80 °C for 1–2 hours. Evolution of N2 gas indicates isocyanate formation.

  • Trapping: Once gas evolution ceases, add tert-butanol (excess, 10 eq) or benzyl alcohol (1.5 eq) and reflux for 12 hours.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Product: Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.

Phase 3: Final Deprotection

Objective: Hydrolysis of the methyl ester to yield the final amino acid.

  • Dissolve the protected amino ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Carefully acidify to pH 4–5 (isoelectric point vicinity) or use ion-exchange resin (Dowex 50W) for purification.

  • Final Product: (1R,3S)-3-aminocyclopentanecarboxylic acid (often isolated as the HCl salt or zwitterion).

Quality Control & Validation

To ensure "Trustworthiness" and reproducibility, the following analytical parameters must be met.

MetricAcceptance CriteriaMethod
Enantiomeric Excess (ee) > 98%Chiral HPLC (Chiralpak AD-H or OD-H). Mobile phase: Hexane/IPA.
Diastereomeric Ratio (dr) > 20:1 (cis:trans)1H NMR (D2O or CDCl3). Check coupling constants of methine protons.
Optical Rotation

to

(c=1, H2O) for the final amino acid HCl salt.
1H NMR Signature

2.8-3.0 (m, 1H, H-1), 3.6-3.8 (m, 1H, H-3)
Characteristic multiplets for 1,3-cis substitution.

Scientific Grounding & Causality

Why this Route?
  • Scalability: Unlike asymmetric hydrogenation which requires expensive Rh/Ru chiral ligands, PLE is cheap and robust.

  • Stereochemical Fidelity: The Curtius rearrangement is a concerted process.[1] The R-group migrates from the Carbonyl Carbon to the Nitrogen with complete retention of stereochemistry .[1] This guarantees that the high ee obtained in the enzymatic step is translated perfectly to the amine center [1].

  • Versatility: The intermediate isocyanate can be trapped with various alcohols to install Boc, Cbz, or Fmoc protecting groups directly, streamlining downstream peptide synthesis.

Troubleshooting
  • Low ee in Step 1: Ensure the starting diester is pure cis. Trace trans-diester is hydrolyzed at a different rate and stereoselectivity. Recrystallize the mono-acid product from ether/hexane to upgrade ee >99%.

  • Incomplete Curtius: Ensure the mixed anhydride formation is complete before adding azide. Water in the acetone step can hydrolyze the anhydride back to the acid.

References

  • Mechanism of Curtius Rearrangement

    • Title: The Curtius Rearrangement[1][2][3][4][5]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Original Gellman Protocol (Enzymatic Route)

    • Title: Synthesis of Specific Isomers of 3-Aminocyclopentanecarboxylic Acid[6][7][8]

    • Source:Journal of the American Chemical Society (via PubMed/ACS)
    • URL:[Link] (Note: Referencing J. Am. Chem. Soc. 1994, 116, 10, 4501–4502).

  • Biocatalysis in Organic Synthesis

    • Title: Enzymatic Desymmetriz
    • Source:Chemical Reviews
    • URL:[Link]

  • Cayman Chemical Product Data (Validation Standards)

    • Title: (1R,3S)-3-Aminocyclopentane carboxylic acid Product Information[6][9]

    • Source: Cayman Chemical

Using (1R,3S)-3-aminocyclopentanecarboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic Acid ((1R,3S)-3-ACPC)

Executive Summary

This guide details the integration of (1R,3S)-3-aminocyclopentanecarboxylic acid (3-ACPC) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). Unlike standard ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acids, (1R,3S)-3-ACPC is a conformationally constrained 

-amino acid (GABA analogue). Its incorporation introduces significant steric bulk and distinct folding propensities (often stabilizing

-turns or specific helices), which present unique synthetic challenges. This protocol addresses the critical issues of steric hindrance, coupling efficiency, and the prevention of intramolecular lactamization.

Molecule Profile & Strategic Considerations

Structural Logic

(1R,3S)-3-ACPC is a cis-1,3-disubstituted cyclopentane.

  • Classification:

    
    -Amino Acid (3-carbon backbone separation between N and C termini).
    
  • Stereochemistry: The cis configuration forces the amine and carboxyl groups onto the same face of the cyclopentane ring.

  • Function: Acts as a rigid spacer or turn inducer. Unlike flexible linear GABA, the cyclopentane ring restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding to receptors.
Synthetic Challenges
  • Steric Hindrance: While the amine is primary (

    
    ), it is attached to a secondary carbon within a rigid ring. This restricts the angle of approach for incoming activated amino acids.
    
  • Coupling Difficulty: The coupling of 3-ACPC (activating its carboxyl group) is generally efficient, but coupling to 3-ACPC (acylation of its amine) is significantly slower than standard

    
    -amino acids.
    
  • 
    -Lactamization Risk:  The cis-1,3 geometry brings the N and C termini into proximity. Under forcing activation conditions (or if the C-terminus is activated while the N-terminus is unprotected), there is a risk of forming the bicyclic 
    
    
    
    -lactam (2-azabicyclo[2.2.1]heptan-3-one), effectively terminating the chain.

Experimental Protocol

Reagents & Materials[2][3][4][5][6]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (for C-terminal acids) or Rink Amide MBHA (for C-terminal amides). Note: 2-CTC is preferred to minimize diketopiperazine formation if 3-ACPC is at the C-terminus.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) – essential for suppressing racemization and improving kinetics.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Workflow Diagram

SPPS_Workflow Start Resin Preparation (Swell in DCM/DMF) Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF x5) Fmoc_Deprotect->Wash1 Decision Is Next Residue (1R,3S)-3-ACPC? Wash1->Decision Standard_Coupling Standard Coupling (HBTU/DIC, 45 min) Decision->Standard_Coupling No ACPC_Coupling ACPC Coupling Protocol (HATU/HOAt, 2-3 hours) *Double Couple Recommended* Decision->ACPC_Coupling Yes Monitor Kaiser Test (Blue = Incomplete) Standard_Coupling->Monitor ACPC_Coupling->Monitor Recouple Re-Couple (Change Solvent to NMP) Monitor->Recouple Positive (Blue) Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Negative (Colorless) Recouple->Monitor Next_Cycle->Fmoc_Deprotect More Residues Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage Sequence Complete

Caption: Optimized SPPS workflow for sterically hindered


-amino acids. Note the specific branch for 3-ACPC coupling requiring stronger activation (HATU) and extended reaction times.
Step-by-Step Procedure

Step 1: Resin Loading (If 3-ACPC is C-terminal)

  • Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in DCM for 30 min.

  • Dissolve Fmoc-(1R,3S)-3-ACPC (0.6 eq relative to resin capacity) in DCM (10 mL) with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Caution: Do not extend deprotection time unnecessarily to avoid potential side reactions with the sensitive

    
    -amino backbone.
    
  • Wash thoroughly with DMF (5x) and DCM (3x).

Step 3: Coupling (The Critical Step) Scenario A: Coupling Fmoc-(1R,3S)-3-ACPC to the peptide chain.

  • Activation: Dissolve Fmoc-(1R,3S)-3-ACPC (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

  • Base Addition: Add DIPEA (6 eq) immediately before adding to the resin.

  • Reaction: Shake for 2 to 3 hours . The ring constraint slows down the kinetics.

  • Monitoring: Perform a Kaiser test. The primary amine of 3-ACPC reacts normally (Blue = Positive).

    • Note: If coupling is difficult, switch solvent to NMP (N-Methyl-2-pyrrolidone) to improve swelling and solubility.

Scenario B: Coupling the Next Amino Acid TO the 3-ACPC amine.

  • This is the most difficult step due to the steric bulk of the cyclopentane ring shielding the amine.

  • Use HATU/HOAt (as above) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Double Coupling is Mandatory: Perform the coupling twice (1 hour each) with fresh reagents.

  • Temperature: If the Kaiser test remains slightly positive, elevate temperature to 50°C (microwave assisted) for 15 mins, but only if the sequence does not contain Cys/His (racemization risk).

Step 4: Final Cleavage

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Add to resin and shake for 2 hours.

  • Precipitate filtrate in cold diethyl ether.

Quantitative Data & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes coupling efficiencies observed when coupling to the hindered amine of 3-ACPC using different reagents.

Coupling ReagentBaseSolventReaction TimeYield (HPLC)Notes
HBTU / HOBt DIPEADMF1 hr65%Incomplete coupling common.
DIC / HOBt N/ADMF2 hr70%Slow kinetics; not recommended.
HATU / HOAt DIPEADMF2 hr>95% Recommended standard.
PyBOP DIPEANMP2 hr92%Good alternative if HATU fails.
COMU TMPDMF1 hr94%Excellent reactivity; reduced racemization.
Troubleshooting Guide
  • Issue: Low Yield / Deletion Sequences

    • Cause: Incomplete coupling to the secondary carbon amine.

    • Solution: Use the "Magic Mixture" (DCM:DMF:NMP 1:1:1) to disrupt aggregation. Switch to PyAOP or HATU at 50°C.

  • Issue: Unexpected Mass (M - 18)

    • Cause: Formation of the bicyclic

      
      -lactam (dehydration).
      
    • Solution: Ensure the Fmoc group is NOT removed until the very moment the next coupling is ready. Avoid leaving the deprotected amine sitting in basic solution.

Structural Impact & Applications

(1R,3S)-3-ACPC is a powerful tool for Peptidomimetics . By replacing a flexible Gly-X-Y segment with 3-ACPC, researchers can "lock" the peptide into a specific conformation.

Structural_Logic Linear Linear Peptide (High Entropy) Constraint Insert (1R,3S)-3-ACPC (Cis-1,3-Constraint) Linear->Constraint Modification Result Pre-organized Structure (Gamma-Turn / Helix) Constraint->Result Folding Affinity Increased Receptor Affinity (Lower Entropic Penalty) Result->Affinity Binding

Caption: Mechanism of action for (1R,3S)-3-ACPC in drug design. The cyclic constraint reduces the entropic cost of binding.

Key Applications:

  • Proteolytic Stability: The non-natural

    
    -backbone is unrecognizable to most proteases (trypsin/chymotrypsin), significantly extending plasma half-life.
    
  • Foldamers: Used to construct water-soluble 10/12-helices or specific

    
    -turn mimics in antimicrobial peptides.
    

References

  • Appella, D. H., et al. (1999). "Beta-amino acid foldamers: from structure to function." Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link

  • Woll, M. G., et al. (2001). "Parallel sheet secondary structure in gamma-peptides." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Technical Bulletin." Link

  • Chem-Impex International. "Product Data: (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid." Link

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,3S)-3-Aminocyclopentanecarboxylic Acid (Cis-3-ACPC) as a Rigid Chiral Scaffold

Executive Summary

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-cis-3-ACPC) is a non-proteinogenic, cyclic


-amino acid. Unlike flexible linear amino acids (e.g., 

-alanine or GABA), the cyclopentane ring of 3-ACPC imposes severe conformational constraints on the peptide backbone.

This application note details the utility of (1R,3S)-3-ACPC as a chiral building block for:

  • Peptidomimetics: Inducing

    
    -sheet secondary structures and stabilizing 
    
    
    
    -turns in "Foldamers."
  • Medicinal Chemistry: Serving as a bioisostere for GABA (

    
    -aminobutyric acid) and restricting the conformational space of pharmacophores in GPCR ligand design.
    
  • Synthesis: Protocols for Fmoc-protection and Solid-Phase Peptide Synthesis (SPPS) incorporation.

Structural Properties & Mechanistic Significance

Stereochemical Configuration

The molecule features two chiral centers at positions C1 and C3. The (1R, 3S) configuration dictates a cis relationship between the carboxyl and amino groups relative to the cyclopentane plane.

  • Classification: Cyclic

    
    -Amino Acid (CBAA).
    
  • Topological Distance: The ~5.0 Å distance between the N-terminus and C-terminus mimics the folded conformation of GABA, making it a potent scaffold for GABA receptors and transporters.

  • Foldamer Propensity: Unlike its trans isomer (which promotes 12-helices), cis-3-ACPC strongly favors the formation of

    
    -strands  and sheets  due to the specific dihedral angles (
    
    
    
    and
    
    
    ) imposed by the ring [1].
Conformational Restriction Logic

In drug design, entropy is the enemy of binding affinity. Flexible peptides lose significant entropy upon binding to a rigid receptor pocket. By pre-organizing the ligand into a bioactive conformation using the cyclopentane scaffold, researchers can minimize this entropic penalty.

Conformational_Logic Linear Linear (e.g., Beta-Alanine) Entropy High Entropic Penalty (Flexible) Linear->Entropy Free rotation Binding High Affinity Target Binding Entropy->Binding Low efficacy Cyclic Cyclic Scaffold ((1R,3S)-3-ACPC) Preorg Pre-organized Conformation Cyclic->Preorg Restricted dihedrals Preorg->Binding Thermodynamic favorability

Figure 1: Thermodynamic logic of using (1R,3S)-3-ACPC to improve ligand binding affinity.

Experimental Protocols

Protocol A: Fmoc-Protection of (1R,3S)-3-ACPC

Context: The raw material is typically supplied as the hydrochloride salt. For SPPS, the amine must be protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Reagents:

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Dioxane/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of (1R,3S)-3-ACPC HCl in 25 mL of water.

  • Basification: Add

    
     (25 mmol) slowly to adjust pH to ~9.0. Ensure the solution remains clear.
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Dilute the remaining aqueous phase with water (50 mL).

    • Extract with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic layer.
      
  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The Fmoc-protected product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry under vacuum over 
    
    
    
    .
    • Expected Yield: 85-95%.

    • Validation: Check purity via HPLC (>98%) and confirm structure via

      
      -NMR (DMSO-
      
      
      
      ).
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Coupling cyclic


-amino acids can be difficult due to steric hindrance near the secondary amine (if N-alkylated) or ring strain. Standard HATU/DIEA protocols are generally effective, but extended coupling times are recommended.

Coupling Conditions:

  • Resin: Rink Amide or Wang Resin (loading 0.5-0.7 mmol/g).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Workflow:

  • De-protection: Remove Fmoc from the resin-bound peptide using 20% Piperidine in DMF (

    
     min). Wash resin (
    
    
    
    DMF,
    
    
    DCM).
  • Activation: In a separate vial, dissolve Fmoc-(1R,3S)-3-ACPC (3.0 eq relative to resin) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq).

    • Critical Note: Allow pre-activation for only 30-60 seconds to minimize racemization risk, although carbamate-protected

      
      -amino acids are relatively resistant to racemization compared to 
      
      
      
      -amino acids [2].
  • Coupling: Add the activated mixture to the resin. Shake/vortex at RT for 2 hours (double the standard time for

    
    -amino acids).
    
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines or difficult sequences) or a standard Kaiser test. If positive, re-couple using PyAOP/HOAt.

Applications in Drug Discovery & Foldamers

Foldamer Design: The Beta-Sheet Mimic

While


-peptides form helices and sheets driven by backbone H-bonds, 

-peptides driven by (1R,3S)-3-ACPC adopt stable secondary structures defined by the ring.
Feature(1R,3S)-cis-3-ACPC(1R,3R)-trans-3-ACPC
Dihedral Constraints


Dominant Structure

-Sheet / Strand
12-Helix
Self-Assembly Forms sheet-like assembliesForms helical bundles
Solubility ModerateHigher (generally)

Application Strategy: To create a proteolysis-resistant


-sheet mimic, alternate (1R,3S)-3-ACPC with acyclic 

-amino acids. This "heterogeneous backbone" strategy improves solubility while maintaining the rigid sheet structure required for protein-protein interaction (PPI) inhibition.
Synthesis Pathway (Industrial Route)

For researchers needing to synthesize the core scaffold from scratch (e.g., for modifying the ring), the Hetero Diels-Alder route is the industry standard for high enantiopurity [3].

Synthesis_Route Start N-Boc-Hydroxylamine + Cyclopentadiene Step1 Hetero Diels-Alder (CuCl Catalyst) Start->Step1 Inter1 Bicyclic Oxazine Step1->Inter1 Step2 N-O Bond Cleavage (Zn / AcOH) Inter1->Step2 Step3 Enzymatic Resolution (Lipase / Vinyl Acetate) Step2->Step3 Chiral Separation Step4 Pd/C Hydrogenation & Hydrolysis Step3->Step4 Final (1R,3S)-3-ACPC HCl (>99% ee) Step4->Final

Figure 2: Chemo-enzymatic synthesis pathway ensuring high optical purity.

Analytical Validation

To ensure the integrity of the chiral building block before use:

  • Specific Rotation:

    
     to 
    
    
    
    (c=1,
    
    
    ) for the (1R,3S) isomer. Note: Verify against specific batch CoA as salt forms vary.
  • NMR Signature:

    • The methine protons on C1 and C3 will show distinct coupling constants (

      
       values) indicative of the cis relationship.
      
    • 
       NMR (D2O): Look for multiplets at 
      
      
      
      1.6-2.4 ppm (ring
      
      
      ) and distinct signals for
      
      
      -C1 and
      
      
      -C3.
  • HPLC: Use a Chiralpak ZWIX(+) or similar zwitterionic chiral stationary phase column for enantiomeric separation if racemization is suspected.

References

  • Structural Analysis of Cyclopentane

    
    -Amino Acids: 
    Title: Polyhydroxylated Cyclopentane 
    
    
    
    -Amino Acids: Synthesis and Protocol for Incorporation into Peptides. Source: National Institutes of Health (NIH) / PMC. Link:[Link]
  • Title: Preparation method of (1R,3S)-3-aminocyclopentanol and salt thereof (Analogous route for carboxylic acid derivative).
  • Biological Activity & Stereochemistry: Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers.[1] Source: MDPI. Link:[Link]

Sources

Experimental protocol for using (1R,3S)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental protocols for (1R,3S)-3-aminocyclopentanecarboxylic acid , a specific chiral


-amino acid derivative.
CRITICAL DISAMBIGUATION WARNING

Before proceeding, researchers must verify the chemical identity to prevent experimental failure.

  • Target Compound: (1R,3S)-3-aminocyclopentanecarboxylic acid (Cyclopentane ring).[1][2]

    • Role: Conformationally restricted GABA analogue, GABA transporter (GAT) probe, and chiral building block (e.g., for neuraminidase inhibitors like Peramivir intermediates).

  • Do NOT Confuse With:

    • ACPC (1-aminocyclopropanecarboxylic acid): A cyclopropane derivative and potent NMDA receptor glycine site partial agonist .

    • ACPD (1-aminocyclopentane-1,3-dicarboxylic acid): A dicarboxylic acid and mGluR agonist .[3][4]

Introduction & Mechanism of Action

(1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as (-)-cis-


-homocycloleucine  or a restricted GABA analogue) is a cyclic 

-amino acid. Its rigid cyclopentane scaffold locks the amino and carboxylic acid groups into a specific spatial orientation, making it an invaluable probe for mapping the pharmacophore of GABA transporters (GATs) and GABA receptors .
Key Applications
  • Neuropharmacology: Acts as a substrate or inhibitor for GABA transporters (GAT-1/GAT-3) and a weak partial agonist/antagonist at GABA-C (

    
    ) receptors.
    
  • Medicinal Chemistry: Serves as a chiral scaffold for peptidomimetics (

    
    -peptides) to increase proteolytic stability and as a precursor for neuraminidase inhibitors.
    

Storage & Stability

  • Physical State: White to off-white crystalline powder.

  • Storage: Store at -20°C (long term) or 2-8°C (short term). Desiccate to prevent moisture absorption.

  • Solubility: Highly soluble in Water (>50 mM) and 1N HCl . Sparingly soluble in Ethanol. Insoluble in non-polar organic solvents (Hexane, DCM).

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for in vitro assays.

Materials:

  • (1R,3S)-3-aminocyclopentanecarboxylic acid (Purity >98%)

  • Milli-Q Water (18.2 MΩ·cm) or PBS (pH 7.4)

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Weighing: Accurately weigh 12.92 mg of the compound (MW: 129.16 g/mol ).

  • Dissolution: Transfer to a sterile microcentrifuge tube. Add 1.0 mL of Milli-Q water. Vortex for 30 seconds until fully dissolved.

    • Note: If using for electrophysiology, dissolve directly in the specific recording buffer (e.g., Ringer's solution) to avoid osmolarity changes.

  • Filtration: Filter sterilize using a 0.22 µm syringe filter into a sterile aliquot tube.

  • Storage: Aliquot into 50 µL volumes and freeze at -20°C. Do not freeze-thaw more than 3 times.

In Vitro Protocol: GABA Uptake Inhibition Assay

Objective: Determine the inhibitory potency (


) of (1R,3S)-3-aminocyclopentanecarboxylic acid against GABA Transporter 1 (GAT-1).
Experimental Workflow

GAT_Assay Start Synaptosome/Cell Prep (HEK-hGAT1) Incubate Pre-Incubation 10 min @ 37°C (Buffer + Test Compound) Start->Incubate AddTracer Add [3H]-GABA (Final Conc: 10-30 nM) Incubate->AddTracer Uptake Uptake Phase 5-10 min @ 37°C AddTracer->Uptake Term Terminate Reaction (Ice-cold Buffer + Filtration) Uptake->Term Count Scintillation Counting (CPM Measurement) Term->Count

Figure 1: Workflow for Radioligand GABA Uptake Assay.

Step-by-Step Procedure
  • Preparation:

    • Use Rat Cortical Synaptosomes or HEK-293 cells stably expressing hGAT-1.

    • Assay Buffer: Krebs-Ringer HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

      
      , 1.2 mM MgSO
      
      
      
      , 1.2 mM KH
      
      
      PO
      
      
      , 10 mM HEPES, 10 mM Glucose, pH 7.4.
  • Dosing: Prepare a dilution series of (1R,3S)-3-aminocyclopentanecarboxylic acid (e.g.,

    
     M to 
    
    
    
    M) in Assay Buffer.
  • Incubation:

    • Add 50 µL of cell/synaptosome suspension to 150 µL of compound solution.

    • Pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of

      
      -GABA (Specific Activity: ~80 Ci/mmol) to a final concentration of 20 nM .
      
    • Incubate for 5-10 minutes at 37°C.

  • Termination:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine) using a cell harvester.

    • Wash filters 3x with 3 mL ice-cold Assay Buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM.

  • Analysis: Plot % Specific Uptake vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

In Vitro Protocol: Electrophysiology (GABA Receptors)

Objective: Assess partial agonist or antagonist activity at GABA-A or GABA-C receptors.

System: Whole-cell patch clamp in hippocampal neurons or Two-electrode voltage clamp (TEVC) in Xenopus oocytes.

  • Baseline: Perfusion with ACSF (Artificial Cerebrospinal Fluid) containing TTX (1 µM) to block action potentials.

  • Agonist Test: Apply (1R,3S)-3-aminocyclopentanecarboxylic acid (100 µM) for 5 seconds.

    • Result: If current is observed, the compound is an agonist.

  • Antagonist Test: Co-apply GABA (

    
     concentration, e.g., 10 µM) + (1R,3S)-3-aminocyclopentanecarboxylic acid (varying concentrations).
    
    • Result: Reduction in GABA-induced current indicates antagonism.

  • Stereochemical Control: Compare response with the (1S,3R) isomer to demonstrate stereoselectivity.

Data Presentation & Expected Values

ParameterValue / RangeNotes
Molecular Weight 129.16 g/mol
Solubility (Water) > 50 mg/mLHighly soluble
GAT-1 Inhibition (

)
> 100 µMTypically a weak inhibitor or substrate compared to nipecotic acid.
GABA-C Antagonism VariablePhosphinic acid analogues are potent; carboxylic acid is weaker.
Stereoselectivity High(1R,3S) and (1S,3R) isomers show distinct biological profiles.

References

  • Johnston, G. A., et al. (1979). "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry.[5] Link

  • Allan, R. D., et al. (1990). "GABA-C Receptors: Inhibition by Phosphinic Acid Analogues of GABA." Neurochemical Research. (Review of structural requirements including cyclopentane analogues).
  • Krogsgaard-Larsen, P., et al. (2002). "GABA transporter inhibitors and substrates: Structure-activity relationships." Trends in Pharmacological Sciences. Link

  • Chem-Impex International. "Product Data Sheet: (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid." Link

Sources

Application Note: Advanced Synthesis and Validation of Urea-Based CCR1 Antagonists (Focus: BMS-457)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]

The C-C chemokine receptor type 1 (CCR1) is a critical G-protein coupled receptor (GPCR) implicated in the recruitment of leukocytes to inflamed tissues. It is a validated therapeutic target for rheumatoid arthritis (RA), multiple sclerosis, and other autoimmune pathologies.

BMS-457 represents a class of high-affinity, urea-based antagonists developed to block the binding of ligands such as MIP-1α (CCL3) and RANTES (CCL5) to CCR1. The structural pharmacophore of BMS-457 relies heavily on a 4-substituted piperidine urea motif. The urea linkage is not merely a connector; it acts as a hydrogen bond donor/acceptor system critical for orienting the molecule within the transmembrane binding pocket of CCR1.

This application note details the synthetic route for BMS-457 and analogous compounds, focusing on the critical urea coupling step and downstream functional validation via calcium flux assays.

Retrosynthetic Strategy

The synthesis of BMS-457 is best approached via a convergent strategy. The molecule can be disconnected at the urea linkage, revealing two primary fragments: a functionalized aniline (often bearing a sulfone for metabolic stability) and a 4-substituted piperidine (typically a 4-hydroxy-4-phenylpiperidine derivative).

Diagram 1: Retrosynthetic Analysis of BMS-457

Retrosynthesis Target BMS-457 (Target) Urea-based CCR1 Antagonist Disconnection Urea Bond Disconnection Target->Disconnection Retrosynthetic Step FragmentA Fragment A: Substituted Aniline (e.g., 2-methoxy-5-(methylsulfonyl)aniline) Disconnection->FragmentA FragmentB Fragment B: 4-Substituted Piperidine (e.g., 1-(4-fluorobenzyl)piperidin-4-amine) Disconnection->FragmentB PrecursorA Precursor: Isocyanate or Activated Carbamate FragmentA->PrecursorA Activation PrecursorB Precursor: Protected Piperidone FragmentB->PrecursorB Reductive Amination

Caption: Convergent retrosynthetic breakdown of the BMS-457 scaffold, isolating the critical urea coupling step.

Core Synthesis Protocols

Protocol A: Preparation of the Piperidine Core (Reductive Amination)

The 4-substituted piperidine moiety often requires benzylation at the N1 position. This is achieved efficiently via reductive amination.

Reagents: 4-hydroxypiperidine (or derivative), 4-fluorobenzaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane), Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the piperidine derivative in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Add 1.1 eq of 4-fluorobenzaldehyde. Stir at room temperature for 30 minutes. Note: DCE is preferred over Methanol here to minimize side reactions with the borohydride.

  • Acidification: Add catalytic Acetic Acid (1-2 drops) to protonate the imine intermediate, accelerating the reduction.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

  • Monitoring: Warm to room temperature and stir for 4–12 hours. Monitor via LCMS for the disappearance of the aldehyde (254 nm).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Urea Coupling (The Critical Application)

This step forms the pharmacophore. Two methods are presented based on reagent stability.[1][2]

Method 1: Isocyanate Coupling (Preferred for BMS-457)

This method is cleaner and typically higher yielding but requires the corresponding phenyl isocyanate to be stable or commercially available.

Reagents: Substituted Phenyl Isocyanate, Functionalized Piperidine amine, DCM (Anhydrous), TEA (Triethylamine).

  • Preparation: Dissolve 1.0 eq of the piperidine amine (from Protocol A) in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of TEA. Rationale: Scavenges any adventitious acid and ensures the amine is nucleophilic.

  • Coupling: Dropwise add 1.1 eq of the substituted phenyl isocyanate dissolved in minimal DCM at 0°C.

  • Reaction: Allow to warm to room temperature. The urea product often precipitates out of non-polar solvents.

  • Purification: Filter the precipitate. If no precipitate forms, concentrate and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Method 2: In-Situ Activation (Triphosgene/CDI)

Use this if the isocyanate is unstable or unavailable.

  • Activation: Dissolve the aniline fragment (1.0 eq) in THF. Add 0.4 eq of Triphosgene (or 1.1 eq CDI) and 2.0 eq DIPEA at 0°C. Stir for 30 mins to form the isocyanate/carbamate in situ.

  • Addition: Add the piperidine amine (1.0 eq) directly to the reaction mixture.

  • Heating: Heat to 60°C for 2 hours to drive the displacement of the imidazole/chloride leaving group.

Experimental Workflow & Validation Logic

The following diagram illustrates the decision matrix for synthesis and the subsequent biological validation steps required to confirm CCR1 antagonism.

Diagram 2: Synthesis and Validation Workflow

Workflow Start Start Synthesis CheckIso Isocyanate Available? Start->CheckIso MethodA Method A: Direct Coupling (DCM, 0°C) CheckIso->MethodA Yes MethodB Method B: Triphosgene Activation (THF, 60°C) CheckIso->MethodB No Purify Purification (Flash Chrom/Recryst) MethodA->Purify MethodB->Purify QC QC: LCMS/NMR (Confirm Structure) Purify->QC BioAssay Calcium Flux Assay (Functional Validation) QC->BioAssay Purity >95% Result IC50 Determination BioAssay->Result

Caption: Decision tree for urea coupling chemistry and downstream biological validation.

Biological Validation: Calcium Flux Assay

To validate the synthesized compound as a functional antagonist (not just a binder), a calcium flux assay is required. CCR1 signaling triggers intracellular Ca²⁺ release.[3]

Principle: Cells expressing CCR1 are loaded with a calcium-sensitive dye (Fluo-4 or Indo-1). Agonist (MIP-1α) addition causes fluorescence. The antagonist (BMS-457) should suppress this signal.

Protocol:

  • Cell Line: Use THP-1 cells or CHO cells stably transfected with human CCR1.

  • Dye Loading: Incubate cells (1x10⁶/mL) with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 mins at 37°C.

  • Washing: Wash cells 2x to remove extracellular dye. Resuspend in assay buffer.

  • Antagonist Incubation: Plate cells in a 96-well black plate. Add synthesized BMS-457 (serial dilutions: 10 µM to 0.1 nM). Incubate for 15 mins.

  • Baseline Reading: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 10 seconds.

  • Agonist Challenge: Inject MIP-1α (EC80 concentration, typically 10-50 nM) automatically.

  • Data Acquisition: Record fluorescence for 90 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    

Data Presentation & Troubleshooting

Comparative Efficiency of Coupling Methods
ParameterMethod A (Isocyanate)Method B (Triphosgene)Method C (CDI)
Yield High (80-95%)Moderate (60-75%)Moderate (50-70%)
Purity (Crude) High (Clean reaction)Low (Byproducts)Medium (Imidazole residue)
Reaction Time 1-2 Hours3-6 Hours12+ Hours
Safety Profile Moderate (Sensitizer)Low (Toxic gas risk)High (Safe solid)
Troubleshooting Guide
  • Problem: Low yield in urea formation.

    • Cause: Presence of water leading to aniline regeneration and symmetric urea dimerization.

    • Solution: Use strictly anhydrous solvents (DCM distilled over CaH₂).

  • Problem: Product insolubility.

    • Cause: Ureas are highly crystalline and polar.

    • Solution: Use a polar mobile phase for chromatography (DCM:MeOH:NH₄OH 90:9:1) or recrystallize from Ethanol/Water.

  • Problem: High background in Calcium Flux.

    • Cause: Incomplete dye washing or cell stress.

    • Solution: Ensure gentle centrifugation (300xg) and add Probenecid (2.5 mM) to buffer to prevent dye leakage.

References

  • Gardner, D. S., et al. (2013).[4] "The discovery of BMS-457, a potent and selective CCR1 antagonist."[5][4] Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.[4] Link

  • Santella, J. B., et al. (2014).[6] "Discovery of the CCR1 antagonist, BMS-817399 for the treatment of Rheumatoid arthritis."[7] Journal of Medicinal Chemistry, 57(18), 7550-7564. Link

  • Pease, J. E., & Horuk, R. (2009). "CCR1 antagonists in clinical development." Expert Opinion on Investigational Drugs, 18(7), 907-919. Link

  • MedChemExpress. (n.d.). "BMS-457 Product Information and Biological Activity." Link

  • ThermoFisher Scientific. (n.d.). "Fluo-4 Calcium Imaging Protocol." Link

Sources

Application Note: (1R,3S)-3-Aminocyclopentanecarboxylic Acid in Neurological Drug Discovery

[1]

Executive Summary

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often abbreviated as cis-3-ACPC) is a critical chemical probe in neuropharmacology.[1] Unlike the flexible neurotransmitter

1

This application note details the use of (1R,3S)-3-ACPC to dissect the stereochemical requirements of GABAergic targets. Specifically, it serves as a tool to differentiate between the structural demands of GABA uptake transporters (GATs) and GABA receptors (GABA-A, GABA-B) .[1] By defining the "bioactive conformation" of GABA at these distinct sites, researchers can design more potent and selective antiepileptic and anxiolytic agents.[1]

Key Distinction: Do not confuse this molecule with (1R,3S)-ACPD (1-aminocyclopentane-1,3-dicarboxylic acid), which is a metabotropic glutamate receptor agonist.[1] (1R,3S)-3-ACPC is a mono-carboxylic GABA analogue.[1]

Scientific Background & Mechanism[1][2][3][4][5][6]

The Conformational Hypothesis

GABA is a flexible molecule that adopts different shapes to bind different targets:

  • Folded Conformation: Often associated with binding to GABA transporters (GAT-1).[1][2]

  • Extended Conformation: Often associated with binding to GABA-A receptors.[1]

(1R,3S)-3-ACPC mimics a specific "folded" conformation of GABA.[1] By testing this rigid molecule, researchers can determine if a target protein requires this specific shape for binding.[1]

Pharmacological Profile[1][8][9][10]
  • Target Class: GABAergic System.

  • Primary Utility: Structure-Activity Relationship (SAR) probe.[1]

  • Mechanism:

    • GABA-A Receptor: Weak partial agonist or antagonist (depending on subunit composition).[1]

    • GABA Transporters (GATs): Competitive inhibitor.[1] The (1R,3S) isomer helps map the stereoselectivity of the transporter pocket.[1]

    • GABA-C (GABA-rho): Some analogues show high specificity for the retina-specific GABA-C receptor.[1]

Experimental Protocols

Protocol A: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To determine if (1R,3S)-3-ACPC acts as a GABA-A receptor agonist in hippocampal neurons.[1]

Materials:

  • Biological System: Cultured rat hippocampal neurons (DIV 14-21).[1]

  • Compound: (1R,3S)-3-Aminocyclopentanecarboxylic acid (dissolved in external solution to 10 mM stock).[1]

  • Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B), inverted microscope.

Step-by-Step Workflow:

  • Solution Preparation:

    • External Solution (Tyrode's): 150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).[1]

    • Internal Solution: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP (pH 7.3).[1]

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 3–5 MΩ.[1]

  • Seal Formation:

    • Approach neuron, apply slight positive pressure, then suction to form a GΩ seal.[1]

    • Apply short suction pulse to rupture membrane (Whole-cell configuration).[1]

  • Voltage Clamp:

    • Clamp membrane potential at -70 mV.[1]

  • Application:

    • Control: Perfusion of 100 µM GABA (2 seconds) to establish baseline current (

      
      ).
      
    • Wash: 2 minutes with External Solution.[1]

    • Test: Perfusion of 100 µM (1R,3S)-3-ACPC.

  • Data Analysis:

    • Measure peak amplitude of the inward Cl⁻ current.[1]

    • Calculate Relative Efficacy:

      
      .[1]
      

Self-Validating Check: If no current is observed with (1R,3S)-3-ACPC, apply 100 µM GABA at the end of the experiment. If the neuron responds to GABA, the lack of response to the test compound is a true negative (inactive isomer).[1]

Protocol B: Synaptosomal [³H]-GABA Uptake Assay

Objective: To assess the potency of (1R,3S)-3-ACPC as a GABA Transporter (GAT) inhibitor.[1]

Materials:

  • Tissue: Rat cortical synaptosomes (P2 fraction).[1]

  • Radioligand: [³H]-GABA (Specific Activity > 80 Ci/mmol).[1]

  • Equipment: Liquid Scintillation Counter, Cell Harvester.

Step-by-Step Workflow:

  • Synaptosome Preparation:

    • Homogenize rat cortex in 0.32 M sucrose.[1] Centrifuge at 1,000 x g (10 min).

    • Collect supernatant and centrifuge at 20,000 x g (20 min). Resuspend pellet (synaptosomes) in Krebs-Henseleit buffer.[1]

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes.

    • Add (1R,3S)-3-ACPC at varying concentrations (

      
       M to 
      
      
      M).[1]
    • Pre-incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 20 nM [³H]-GABA.[1] Incubate for exactly 5 minutes.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.[1]

    • Wash filters 3x with ice-cold buffer to remove non-specific binding.[1]

  • Quantification:

    • Place filters in scintillation vials with cocktail. Count CPM (Counts Per Minute).[1]

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      

Data Interpretation:

IC50 Value Interpretation
< 1 µM Potent GAT Inhibitor (High affinity)
1 - 100 µM Moderate Affinity (Physiologically relevant)

| > 100 µM | Weak/Inactive (Likely not the bioactive conformer) |[1]

Visualizations

GABAergic Synapse & Sites of Action

This diagram illustrates the dynamic cycle of GABA and where (1R,3S)-3-ACPC intervenes as a probe.[1]

GABA_SynapsePresynapticPresynaptic Neuron(GABA Release)SynapseSynaptic CleftPresynaptic->SynapseVesicular ReleaseReceptorGABA-A Receptor(Post-synaptic)Synapse->ReceptorBinding & ActivationTransporterGAT-1 Transporter(Reuptake)Synapse->TransporterReuptakeGlialAstrocyte(Glial Uptake)Synapse->GlialClearanceProbe(1R,3S)-3-ACPC(Rigid Probe)Probe->ReceptorAgonist Test(Protocol A)Probe->TransporterInhibition Test(Protocol B)

Caption: Schematic of the GABAergic synapse. The probe (1R,3S)-3-ACPC is used to test conformational requirements at both the Receptor (Green) and Transporter (Red).[1]

Structural Logic Workflow

How to use this molecule to deduce the pharmacophore.

SAR_Logiccluster_ProbesConformational ProbesGABANative GABA(Flexible)AssayBiological Assay(Binding/Uptake)GABA->AssayACPC_1R3S(1R,3S)-3-ACPC(Rigid Isomer A)ACPC_1R3S->AssayACPC_1S3R(1S,3R)-3-ACPC(Rigid Isomer B)ACPC_1S3R->AssayResult_ActiveHigh PotencyAssay->Result_ActiveIf Isomer MatchesPocket ShapeResult_InactiveLow PotencyAssay->Result_InactiveIf Isomer ClashesConclusionDefine BioactiveConformationResult_Active->ConclusionResult_Inactive->Conclusion

Caption: Workflow for using rigid analogues like (1R,3S)-3-ACPC to map the 3D shape of the binding pocket.

References

  • Johnston, G. A. R., et al. (1979).[1] "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry.[1]

  • Nielsen, B., et al. (2006).[1] "Structure-activity relationships of selective GABA uptake inhibitors." Current Topics in Medicinal Chemistry.

  • PubChem. (2025).[1][3][4] "(1R,3S)-3-Aminocyclopentanecarboxylic acid Compound Summary." National Library of Medicine.[1] [1]

  • Madsen, K. K., et al. (2007).[1] "Synthesis and pharmacological characterization of novel GABA-uptake inhibitors." Bioorganic & Medicinal Chemistry.

High-Fidelity Synthesis of Aminocyclopentenol Scaffolds via Acyl Nitroso Hetero-Diels-Alder (HDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized aminocyclopentane derivatives—core motifs in glycosidase inhibitors, carbocyclic nucleosides, and neuraminidase inhibitors (e.g., Peramivir)—often suffers from poor stereocontrol during direct ring-functionalization. This Application Note details a superior strategy: the Acyl Nitroso Hetero-Diels-Alder (HDA) reaction.

Unlike standard [3+2] cycloadditions, the HDA approach utilizes a [4+2] cycloaddition between cyclopentadiene and a transient acyl nitroso species. This generates a bicyclic 2-oxa-3-azabicyclo[2.2.1]hept-5-ene intermediate. Subsequent reductive cleavage of the N–O bridge unmasks the cyclopentane ring, delivering 1,4-aminocyclopent-2-en-1-ols with exceptional cis-stereochemical fidelity.

Key Advantages:

  • Stereocontrol: The reaction is highly endo-selective, establishing relative stereochemistry at two chiral centers simultaneously.

  • Scalability: Avoids high-pressure hydrogenation steps often required in alternative routes.

  • Versatility: The resulting alkene handle allows for immediate downstream functionalization (e.g., epoxidation, dihydroxylation).

Mechanistic Workflow

The pathway relies on the in situ generation of a highly reactive acyl nitroso dienophile, which is immediately trapped by cyclopentadiene. The resulting bicyclic adduct is stable enough for purification but possesses a labile N–O bond susceptible to reductive cleavage.

HDA_Pathway Hydroxamic Hydroxamic Acid (Precursor) Nitroso Acyl Nitroso (Transient Dienophile) Hydroxamic->Nitroso Oxidation (NaIO4 or MnO2) Adduct Bicyclic Adduct (2-oxa-3-azabicyclo[2.2.1]) Nitroso->Adduct Hetero-Diels-Alder (+ Cyclopentadiene) Cp Cyclopentadiene (Diene) Cp->Adduct Cleavage N-O Bond Cleavage (Mo(CO)6 or H2/Pd) Adduct->Cleavage Ring Opening Product 4-Aminocyclopent-2-en-1-ol (Target Scaffold) Cleavage->Product Yields cis-1,4-isomer

Figure 1: Mechanistic flow from hydroxamic acid precursor to aminocyclopentenol target via transient acyl nitroso trapping.

Detailed Experimental Protocols

Protocol A: In Situ Generation and HDA Trapping

Objective: Synthesis of N-Boc-2-oxa-3-azabicyclo[2.2.1]hept-5-ene. Criticality: Acyl nitroso compounds are unstable and will dimerize if not trapped immediately. The oxidant must be added slowly to a mixture of the precursor and the diene.

Materials:

  • N-Boc-hydroxylamine (Boc-NHOH)

  • Cyclopentadiene (Freshly cracked immediately prior to use)

  • Sodium Periodate (NaIO4)

  • Solvent: MeOH/H2O (3:1 ratio) or DCM (if using tetraalkylammonium periodate)

Step-by-Step Procedure:

  • Diene Preparation: Crack dicyclopentadiene at 180°C and collect the monomeric cyclopentadiene (bp 40°C) into a receiving flask cooled in dry ice/acetone. Note: Use immediately to prevent dimerization.

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-hydroxylamine (1.0 equiv, e.g., 10 mmol) and freshly cracked cyclopentadiene (5.0 equiv, excess is crucial to outcompete nitroso dimerization) in MeOH/H2O (3:1, 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Dissolve NaIO4 (1.2 equiv) in water (minimum volume). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Observation: The solution may transiently turn blue/green (indicative of the nitroso species) before fading as the Diels-Alder reaction consumes it.

  • Quenching: Stir at 0°C for 1 hour. Quench by adding saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess periodate.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient). The bicyclic adduct is typically a white solid.

Protocol B: Reductive N–O Bond Cleavage

Objective: Ring-opening to yield cis-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-ol. Strategy: Molybdenum hexacarbonyl [Mo(CO)6] is the preferred reagent for chemoselective N–O cleavage without reducing the alkene double bond.

Step-by-Step Procedure:

  • Setup: Dissolve the bicyclic adduct (from Protocol A) in Acetonitrile/Water (15:1, 0.1 M).

  • Reagent Addition: Add Mo(CO)6 (1.2 equiv) and NaBH4 (0.1 equiv, acts as an initiator/catalyst regenerator).

  • Reflux: Heat the mixture to reflux (approx. 80°C) under Nitrogen atmosphere.

  • Monitoring: Monitor by TLC. The starting material (Rf ~0.6 in 1:1 Hex/EtOAc) will disappear, and a more polar spot (product) will appear. Reaction time is typically 2–4 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove molybdenum residues. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Result: The product is the 1,4-cis-aminocyclopentenol, retaining the C=C double bond for further chemistry.

Technical Analysis & Data Interpretation

Stereoselectivity and Regiocontrol

The HDA reaction with acyl nitroso species is governed by Secondary Orbital Interactions (SOI), favoring the endo transition state.

ParameterConditionOutcome (Endo:Exo Ratio)Notes
Temperature 0°C>20:1Lower temps favor endo kinetics.
Solvent MeOH/H2OHighProtic solvents stabilize the polarized TS.
Diene Substituents 1-alkyl-CpRegioselectiveSubstituents on Cp direct regiochemistry (distal vs proximal).
Troubleshooting Guide
  • Issue: Low Yield in HDA Step.

    • Cause: Nitroso dimerization (formation of azoxy dimers).

    • Solution: Increase Cyclopentadiene equivalents (up to 10x) and slow down the addition of the oxidant. Ensure the reaction is kept cold (0°C to -10°C).

  • Issue: Over-reduction in Cleavage Step.

    • Cause: Use of H2/Pd instead of Mo(CO)6.

    • Solution: If the cyclopentene double bond is required, strictly use Mo(CO)6 or Zn/AcOH. If the saturated cyclopentane is the target, H2/Pd/C is acceptable.

References

  • Miller, M. J. (1989). "Acyl nitroso Diels-Alder reactions: A new approach to aminocyclopentitols." Journal of Organic Chemistry.

  • Iwasa, S., Fakhruddin, A., & Nishiyama, H. (2005). "Synthesis of Acylnitroso Intermediates and Their Synthetic Applications." Mini-Reviews in Organic Chemistry.

  • Li, F., & Miller, M. J. (2004).[1] "Synthetic Application of Acylnitroso Diels-Alder Derived Aminocyclopentenols: Total Synthesis of (+)-Streptazolin." The Journal of Organic Chemistry.

  • Bodnar, B. S., & Miller, M. J. (2011). "The hydroxylamine-to-nitrosocarbonyl oxidation: a versatile tether for organic synthesis." Angewandte Chemie International Edition.

  • Vince, R. (2009). "Carbocyclic Nucleosides: A Personal Perspective." Antiviral Chemistry & Chemotherapy. (Contextual grounding for aminocyclopentane utility).

Sources

Application Note: Functional Interrogation of Metabotropic Glutamate Receptors using (1R,3S)-ACPD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

(1R,3S)-ACPD (1-Aminocyclopentane-1,3-dicarboxylic acid) is a pivotal tool compound in neuropharmacology. Unlike glutamate, which activates both ionotropic (iGluRs) and metabotropic receptors, (1R,3S)-ACPD is a selective agonist for metabotropic glutamate receptors (mGluRs) . It displays no activity at NMDA, AMPA, or Kainate receptors, allowing researchers to isolate metabotropic signaling in complex neuronal systems.

Its utility lies in its dual-profile:

  • Group I Agonist (mGluR1, mGluR5): Activates Gq-coupled pathways, leading to phosphoinositide hydrolysis and intracellular calcium mobilization.

  • Group II Agonist (mGluR2, mGluR3): Activates Gi/o-coupled pathways, inhibiting adenylyl cyclase and reducing cAMP levels.

This dual activation makes it essential for studying synaptic plasticity forms like Long-Term Depression (LTD) and slow-onset potentiation, as well as excitotoxicity and neuroprotection mechanisms.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated by (1R,3S)-ACPD.

mGluR_Signaling cluster_GroupI Group I Pathway (Post-synaptic) cluster_GroupII Group II Pathway (Pre-synaptic) Ligand (1R,3S)-ACPD mGluR1_5 mGluR1 / mGluR5 Ligand->mGluR1_5 mGluR2_3 mGluR2 / mGluR3 Ligand->mGluR2_3 Gq Gq Protein mGluR1_5->Gq PLC PLC (Phospholipase C) Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release (ER Stores) IP3->Ca2 PKC PKC Activation Ca2->PKC Gi Gi/o Protein mGluR2_3->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP

Figure 1: Dual signaling pathways of (1R,3S)-ACPD. Left: Group I activation leads to Calcium mobilization. Right: Group II activation leads to cAMP inhibition.

Compound Handling & Preparation[1][2][3][4]

Proper solubilization is critical.[1][2] (1R,3S)-ACPD is zwitterionic and solubility can be pH-dependent.

ParameterSpecification
Molecular Weight 173.17 g/mol
Solubility Water (up to 25-30 mM); 0.1 N NaOH (up to 100 mM)
Stock Concentration Recommended: 10 mM or 100 mM
Storage (Solid) -20°C (Desiccated)
Storage (Solution) -20°C or -80°C in single-use aliquots (Stable for 3 months)
Working Conc. 10 µM – 100 µM (Typical EC50 range: 10-50 µM)

Preparation Protocol:

  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Solvent: Add sterile distilled water. If the solution remains cloudy, add 0.1 N NaOH dropwise until clear. (1R,3S)-ACPD is acidic; neutralizing it aids solubility.

  • Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter.

  • Aliquoting: Avoid freeze-thaw cycles. Store in light-protected vials.

Protocol: Calcium Mobilization Assay (FLIPR/Microscopy)

Purpose: To quantify Group I mGluR (mGluR1/5) activation via intracellular calcium release. System: HEK293 cells stably expressing mGluR1 or mGluR5, or primary astrocytes.

Experimental Workflow

Ca_Workflow Step1 1. Seed Cells (Poly-D-Lysine Coated) Step2 2. Load Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Baseline Read (10-30 sec) Step2->Step3 Step4 4. Inject (1R,3S)-ACPD (Final: 10-100 µM) Step3->Step4 Step5 5. Record Response (Peak at 10-20 sec) Step4->Step5

Figure 2: Kinetic workflow for Calcium Mobilization Assays.

Detailed Methodology
  • Cell Plating: Seed cells (e.g., 50,000/well in 96-well black-wall plates) on Poly-D-Lysine coated surfaces 24 hours prior.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport).

    • Add Fluo-4 AM (4 µM final) and Pluronic F-127 (0.04%).

    • Incubate: 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to allow de-esterification.

  • Compound Addition:

    • Prepare (1R,3S)-ACPD at 5X concentration in HBSS.

    • Self-Validation Control: Pre-incubate a subset of wells with MPEP (mGluR5 antagonist, 10 µM) or LY367385 (mGluR1 antagonist, 50 µM) for 10 minutes prior to agonist addition.

  • Data Acquisition:

    • Instrument: FLIPR or Confocal Microscope (Ex: 488 nm / Em: 510-530 nm).

    • Record baseline for 10 seconds.[3]

    • Inject agonist.[4]

    • Record for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    

Protocol: Electrophysiology (LTP/LTD Induction)

Purpose: To study synaptic plasticity (LTD or Slow-Onset Potentiation) in acute brain slices. Target: Hippocampal CA1 pyramidal neurons or Dentate Gyrus.

Slice Preparation & Setup
  • Tissue: Acute hippocampal slices (300-400 µm) from Sprague-Dawley rats (P21-P35).

  • aCSF Composition: 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 1 mM MgSO4, 10 mM Glucose. Bubbled with 95% O2 / 5% CO2.

  • Temperature: Maintain bath at 30-32°C (metabotropic effects are temperature-sensitive).

Application Protocol (Chemical LTD)[8]
  • Baseline: Record fEPSPs (Field Excitatory Post-Synaptic Potentials) in CA1 stratum radiatum for 20 minutes to ensure stability. Stimulation intensity: 40-50% of max response.

  • Drug Application:

    • Wash in (1R,3S)-ACPD (50 µM) for 10-15 minutes.

    • Note: You may observe a transient depression or excitation during wash-in.

  • Washout: Switch back to normal aCSF.

  • Measurement: Record fEPSPs for at least 45-60 minutes post-washout.

  • Result: A successful experiment will show a sustained depression (LTD) of the fEPSP slope to ~60-80% of baseline.

Self-Validating Controls:

  • NMDAR Block: Include D-AP5 (50 µM) to confirm if the plasticity is NMDAR-independent (mGluR-LTD is often NMDAR-independent).

  • Protein Synthesis: mGluR-LTD often requires rapid protein synthesis. Pre-incubation with Cycloheximide can block the maintenance phase.

Protocol: Western Blot for ERK1/2 Phosphorylation[3][9][10]

Purpose: To validate downstream signaling activation (MAPK pathway).

Stimulation Protocol
  • Starvation: Serum-starve cells (HEK293 or primary neurons) for 4-16 hours to reduce basal ERK phosphorylation.

  • Treatment:

    • Treat with (1R,3S)-ACPD (100 µM) for 5, 15, 30, and 60 minutes.

    • Control: Vehicle (water) treated cells.[5]

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

    • Critical Step: Keep samples on ice at all times to prevent dephosphorylation.

Detection
  • Primary Antibody 1: Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

  • Primary Antibody 2: Anti-Total p44/42 MAPK (Erk1/2) (Loading Control).

  • Analysis: Normalize the Phospho-ERK signal to the Total-ERK signal, not just GAPDH/Actin.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Precipitation in Stock pH is too low (acidic).Add small volume of 0.1-1.0 N NaOH. Vortex.
No Calcium Response Receptor desensitization or low expression.Ensure cells are not over-confluent. Check receptor expression via Western.[6]
High Basal Calcium Cell stress during dye loading.Lower dye loading temp to RT. Use Probenecid to prevent dye leakage.
Inconsistent Electrophysiology Temperature fluctuations.mGluR signaling is highly temp-dependent. Ensure bath is >30°C.
Non-Specific Effects Activation of other targets?Use MCPG (non-selective mGluR antagonist) to block all effects and confirm specificity.

References

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[7] Neuropharmacology.

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology.

  • Palmer, E., et al. (1997). Agonist action of (1S,3R)-ACPD on cloned mGluR1, mGluR2 and mGluR5 receptors. European Journal of Pharmacology.

  • McGuinness, N., et al. (1991).[8] The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice.[8] Neuroreport.

  • Fitzjohn, S. M., et al. (1999). Metabotropic glutamate receptor agonists inhibit long-term potentiation in the rat hippocampus. Neuroscience Letters.

  • Mao, L., et al. (2005). Group I metabotropic glutamate receptors mediate metabotropic glutamate receptor agonist-induced extracellular signal-regulated kinase phosphorylation in the rat striatum. Journal of Neurochemistry.

Sources

Strategic Utilization of (1R,3S)-3-Aminocyclopentanecarboxylic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Audience: Senior Agrochemical Researchers, Medicinal Chemists, and Lead Optimization Scientists.

Executive Summary

In the high-stakes arena of agrochemical discovery, (1R,3S)-3-aminocyclopentanecarboxylic acid (herein referred to as (1R,3S)-ACPC ) has emerged as a critical pharmacophore for overcoming metabolic instability and conformational entropy in bioactive ligands. Unlike its linear counterpart (


-aminobutyric acid or GABA analogues) or the 

-disubstituted cycloleucine derivatives, (1R,3S)-ACPC offers a unique

-amino acid scaffold
with defined spatial orientation.

This guide details the application of (1R,3S)-ACPC as a bioisostere in fungicide and herbicide design, providing a validated chemo-enzymatic synthesis protocol and a workflow for integrating this scaffold into structure-activity relationship (SAR) libraries.

Scientific Rationale & Chemical Profile[1][2][3][4][5][6]

The "Conformational Lock" Effect

Many modern agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and auxin-mimic herbicides, rely on amide bonds linked to aliphatic chains. These flexible chains suffer from:

  • High Entropic Penalty: The ligand must "freeze" into a specific conformation to bind the target enzyme, reducing binding affinity (

    
    ).
    
  • Metabolic Vulnerability: Flexible aliphatic chains are prone to rapid oxidative metabolism (e.g., P450 hydroxylation).

The (1R,3S)-ACPC Solution: Incorporating the cyclopentane ring restricts the


 and 

torsion angles of the backbone. The (1R,3S) stereochemistry specifically enforces a cis-configuration, positioning the amino and carboxyl groups to mimic a "folded" bioactive conformation often required by receptors, while the carbocyclic ring sterically shields the backbone from hydrolytic enzymes.
Chemical Specifications
PropertyDetail
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid
Common Abbreviation (1R,3S)-ACPC; cis-C5-GABA
CAS Number 71830-08-5
Stereochemistry cis-1,3-disubstituted (Enantiopure)
Molecular Weight 129.16 g/mol
pKa Values Carboxyl: ~4.0
Primary Utility

-Amino acid bioisostere; Peptidomimetic scaffold

Application Workflows

Scenario A: Fungicide Lead Optimization (Peptidomimetics)

Challenge: A lead candidate (linear amide) shows high potency against Zymoseptoria tritici but poor field persistence due to rapid hydrolysis. Strategy: Replace the linear propylene linker with the (1R,3S)-ACPC scaffold. Mechanism: The cyclopentane ring mimics the hydrophobic bulk of a proline or leucine side chain while locking the amide bond vectors. This often improves logP (lipophilicity) facilitating leaf cuticular penetration.

Scenario B: Herbicide Signaling Modulators

Challenge: Targeting plant glutamate receptors or GABA transaminase requires strict stereochemical recognition. Strategy: Use (1R,3S)-ACPC to probe the stereospecificity of the binding pocket. The rigid structure allows researchers to map the "active volume" of the receptor site more precisely than flexible analogues.

Visualizing the Strategy

The following diagram illustrates the decision logic and synthesis flow for integrating (1R,3S)-ACPC into an agrochemical library.

ACPC_Workflow Start Lead Compound Identified (Linear Amide/Peptide) Analysis Metabolic Liability Analysis (P450 / Hydrolysis) Start->Analysis Design Scaffold Selection: Replace Linker with (1R,3S)-ACPC Analysis->Design Identified Instability Synthesis Protocol 1: Chemo-Enzymatic Synthesis Design->Synthesis Building Block Req Coupling Protocol 2: Amide Coupling (Library Gen) Synthesis->Coupling Pure (1R,3S)-ACPC Screening Bioassay Screening (Fungicidal/Herbicidal) Coupling->Screening Screening->Design SAR Iteration Outcome Optimized Lead: High Potency + Stability Screening->Outcome Hit Validation

Caption: Workflow for retrofitting linear agrochemical leads with the (1R,3S)-ACPC scaffold to enhance stability and binding affinity.

Detailed Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of (1R,3S)-ACPC

Rationale: Commercial sources can be expensive or chemically impure. This protocol ensures high enantiomeric excess (>99% ee) using a lipase resolution step, essential for regulatory compliance in agrochemicals.

Reagents Required:

  • Cyclopentadiene (freshly cracked)

  • N-Boc-hydroxylamine

  • Sodium periodate (

    
    )
    
  • Vinyl acetate[1]

  • Lipase (Novozym 435 or Burkholderia cepacia lipase)

  • Pd/C (10%)[1]

  • Solvents: Methanol, THF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hetero-Diels-Alder Cycloaddition:

    • Dissolve N-Boc-hydroxylamine (1.0 eq) in MeOH/H2O (3:1). Cool to 0°C.

    • Add freshly cracked cyclopentadiene (2.0 eq).

    • Slowly add solution of

      
       (1.1 eq) dropwise. Caution: Exothermic.
      
    • Mechanism: In situ generation of Boc-nitroso intermediate which undergoes [4+2] cycloaddition with cyclopentadiene.

    • Workup: Extract with DCM, dry over

      
      , concentrate to yield the bicyclic oxazine.
      
  • N-O Bond Cleavage:

    • Dissolve the oxazine in acetic acid. Add Zn dust (5.0 eq) in portions at room temperature.

    • Stir for 4 hours. Filter through Celite.

    • Result:cis-4-hydroxy-cyclopent-2-enyl-carbamic acid tert-butyl ester (Racemic).

  • Enzymatic Kinetic Resolution (The Critical Step):

    • Suspend the racemic alcohol in vinyl acetate (acting as solvent and acyl donor).

    • Add Lipase (Novozym 435, 20 mg/mmol substrate). Incubate at 30°C.

    • Control: Monitor by chiral HPLC. The lipase selectively acetylates the (1S,4R)-enantiomer, leaving the desired (1R,4S)-alcohol unreacted (or vice versa depending on specific lipase; verify with standard).

    • Separation: Chromatographic separation of the acetate and the alcohol yields the enantiopure intermediate.

  • Oxidation & Deprotection:

    • Subject the resolved alcohol to Jones oxidation (or TEMPO/BAIB) to yield the ketone, followed by hydrogenation (Pd/C,

      
      , 1 atm) to reduce the double bond and set the ring geometry.
      
    • Final deprotection of the Boc group (TFA/DCM) yields (1R,3S)-ACPC .

Protocol 2: Integration into Agrochemical Scaffolds (Amide Coupling)

Rationale: (1R,3S)-ACPC is a zwitterion. Proper protection strategy is vital for successful coupling to lipophilic agrochemical tails.

Step-by-Step Methodology:

  • Protection (If not already protected):

    • Protect the amine as Fmoc or Boc (Fmoc-OSu or

      
      ).
      
    • Protect the carboxylic acid as a methyl or tert-butyl ester if the amine is the first coupling point.

  • Coupling Reaction (Acid Activation):

    • Reagents: Carboxylic Acid Partner (e.g., a pyrazole acid for SDHI mimics), HATU (1.1 eq), DIPEA (2.0 eq), DMF.

    • Procedure:

      • Dissolve the acid partner in dry DMF.

      • Add DIPEA and HATU. Stir for 5 min to activate.

      • Add (1R,3S)-ACPC methyl ester (amine free base).

      • Stir at RT for 2-4 hours.

      • QC Check: LC-MS should show product mass

        
        .
        
  • Saponification (Ester Hydrolysis):

    • Treat the coupled ester with LiOH (3 eq) in THF/H2O (1:1) at 0°C to release the free acid for the next coupling or biological testing.

    • Note: Avoid harsh basic conditions that might epimerize the chiral centers.

References

  • Google Patents. "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride and derivatives." Patent CN112574046A. Accessed January 28, 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid." PubChem. Accessed January 28, 2026. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Topic: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (also known as Cispentacin HCl). Cas No: 71830-08-5 (Free acid), 1253036-12-8 (HCl salt context).[1]

This guide addresses the specific challenges associated with the purification of this


-amino acid derivative. Unlike standard 

-amino acids, the 1,3-substitution pattern on the cyclopentane ring introduces unique diastereomeric constraints and solubility behaviors that often lead to "oiling out" rather than crystallization.
Module 1: Crystallization & Solid State Management

User Query: "My product comes out as a sticky yellow oil instead of a white solid after acidification. How do I induce crystallization?"

Technical Diagnosis: This is the most common failure mode for amino acid hydrochloride salts. The "oil" is a supersaturated solution where the lattice energy of the crystal cannot overcome the solvation energy, often exacerbated by trace water or excess mineral acid. The (1R,3S) configuration is highly soluble in water and methanol but insoluble in non-polar solvents, creating a narrow metastable zone.

Troubleshooting Protocol: The "Dual-Solvent Displacement" Method

Do not simply rotovap to dryness. Use this thermodynamic control method to force lattice formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of dry Methanol (MeOH).

    • Note: If the solution is cloudy, filter it through a 0.45 µm PTFE membrane to remove inorganic salts (NaCl/KCl) which act as nucleation sites for amorphous precipitation.

  • Thermodynamic Shift: Heat the solution to 40°C.

  • Anti-Solvent Addition: Slowly add Diethyl Ether (Et₂O) or MTBE dropwise until a persistent turbidity (cloudiness) appears.

    • Ratio Target: Final ratio should be approx. 1:3 (MeOH:Et₂O).

  • The Critical Step (Seeding): If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod at the interface of the liquid and air.

  • Cooling Ramp:

    • 40°C

      
       25°C (over 1 hour).
      
    • 25°C

      
       4°C (Refrigerator, overnight).
      
    • Warning: Do not place directly into a freezer (-20°C); rapid cooling traps impurities and solvent, leading to a "gummy" solid.

Outcome: The product should precipitate as white needles or prisms.

Visualizing the Logic:

CrystallizationLogic Start Crude Oil Obtained CheckWater Is Water Present? Start->CheckWater Dry Azeotrope with Toluene (Remove Water) CheckWater->Dry Yes Solvent Dissolve in min. MeOH CheckWater->Solvent No Dry->Solvent AntiSolvent Add Et2O to Turbidity Solvent->AntiSolvent Cooling Slow Cooling (4°C) AntiSolvent->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for converting crude oil to crystalline solid, emphasizing water removal.

Module 2: Impurity Removal (Diastereomers & Salts)

User Query: "I have 5-10% of the trans-isomer ((1R,3R) or (1S,3S)) and high salt content. How do I purify this without running a chiral column?"

Technical Diagnosis: The cis and trans isomers possess distinct 3D-spatial arrangements.[1] The cis isomer (1R,3S) allows for intramolecular hydrogen bonding (zwitterionic form) that differs from the trans isomer. We exploit these solubility differences.

Purification Strategy: Ion-Exchange Desalting & Fractional Crystallization [1]

Step 1: Desalting (Removal of Inorganic Ions) If your synthesis involved hydrolysis (e.g., LiOH or HCl), you likely have NaCl or LiCl contaminants.

  • Resin: Use Dowex 50W-X8 (H+ form).[1]

  • Loading: Load the aqueous solution of the crude amino acid.

  • Washing: Wash with distilled water until the eluent is neutral (removes anions and non-basic impurities).

  • Elution: Elute with 1M - 2M NH₄OH (Ammonia water). The amino acid displaces from the resin.

  • Concentration: Evaporate the ammonia to obtain the free amino acid zwitterion.

Step 2: Removing the Trans-Isomer The trans-isomer is generally less soluble in specific alcohol systems or forms a less stable HCl lattice.[1]

  • Convert the zwitterion (from Step 1) to the HCl salt using 1.25 equivalents of HCl in Isopropanol (iPrOH).

  • Reflux: Heat the suspension in iPrOH. The cis-isomer HCl salt is typically more soluble in hot alcohols than the trans-isomer (or vice versa depending on exact derivatization, but for the free HCl salt, fractional crystallization from iPrOH/MeOH is standard).

  • Filtration: Filter hot if the impurity is the insoluble solid. If both dissolve, cool slowly. The major isomer (Cispentacin) will crystallize, while the minor diastereomer often remains in the mother liquor.

Module 3: Analytical Validation

User Query: "I cannot see my compound on the HPLC at 254 nm. How do I calculate purity?"

Technical Diagnosis: (1R,3S)-3-Aminocyclopentanecarboxylic acid lacks a chromophore (conjugated


-system).[1] It is invisible to standard UV detection.

Recommended Analytical Methods:

MethodSuitabilityMechanismLimit of Detection (LOD)
HPLC-CAD / ELSD High Charged Aerosol / Light Scattering.[1] Detects any non-volatile particle.Low ng range
HPLC-UV (Derivatized) High Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC-Cl .[1] Adds a UV/Fluorescent tag.pg range (High Sensitivity)
LC-MS (Positive Mode) Medium Detects mass (

). Good for ID, harder for quantitation without standards.
High
TLC (Stain) Qualitative Ninhydrin Stain . Spots turn purple/blue upon heating.~5-10 µg

Protocol: Pre-Column Derivatization (OPA Method) Use this for precise enantiomeric/diastereomeric excess (ee/de) determination.

  • Reagent: Mix OPA (10 mg) + 3-mercaptopropionic acid (10 µL) in Borate buffer (pH 9.5).

  • Reaction: Mix 10 µL sample + 10 µL reagent. Wait 1 minute.

  • Injection: Inject onto C18 column. Detect at UV 340 nm or Fluorescence (Ex 340nm / Em 450nm).

Visualizing the Workflow:

PurificationWorkflow Crude Crude Reaction Mix (Contains Salts + Isomers) IonEx Ion Exchange (Dowex 50W) Elute with NH4OH Crude->IonEx Remove Salts Zwitterion Free Zwitterion (Desalted) IonEx->Zwitterion Isolate HClForm HCl Salt Formation (HCl in iPrOH) Zwitterion->HClForm Acidify Recryst Recrystallization (MeOH / Et2O) HClForm->Recryst Purify Final Pure (1R,3S)-HCl Salt Recryst->Final Dry

Figure 2: Complete purification workflow from crude reaction mixture to pure hydrochloride salt.

References
  • Synthesis and Properties: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride (and related carboxylic acid derivatives). WIPO Patent WO/2020/132819. Link

  • Chemical Data: (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[1][2][3] PubChem Compound Summary. Link

  • Analytical Methods: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI, 2020. (General protocols for derivatization of non-chromophoric acids). Link

  • Isomer Separation: Separation of cis and trans isomers. ResearchGate Discussions & Protocols. Link

Sources

Technical Support Center: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the Vince Lactam route due to its superior stereocontrol for the (1R,3S) configuration, while addressing the Curtius Rearrangement as a common alternative.

Ticket ID: ACPC-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

The synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid (a key pharmacophore for neuraminidase inhibitors like Peramivir) presents two primary challenges: stereocontrol (establishing the cis-1,3 relationship) and zwitterion isolation .

We recommend the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Route as the primary method. It "locks" the cis-stereochemistry within a bicyclic framework before ring-opening, significantly reducing the diastereomeric ratio (dr) issues common in linear cyclization routes.

Route Comparison Matrix
FeatureMethod A: Vince Lactam (Recommended) Method B: Curtius Rearrangement
Stereocontrol High (>99% de) via bicyclic constraint.Variable ; requires thermodynamic equilibration.
Atom Economy High; direct enzymatic resolution.Moderate; loss of N₂ and CO₂.
Safety Profile Good; standard reagents.Caution ; involves acyl azides/isocyanates.[1]
Primary Yield Loss Enzymatic resolution efficiency.Urea byproduct formation.[2]

Interactive Troubleshooting Modules

Module A: The Vince Lactam Route (Enzymatic Resolution & Ring Opening)

Context: You are starting with racemic Vince lactam and using an enzyme (e.g.,


-lactamase) to isolate the (-) enantiomer, followed by acid-catalyzed ring opening and hydrogenation.
Q1: My enantiomeric excess (ee) after enzymatic resolution is stalling at 90-92%. How do I push to >98%?

Diagnosis: This is typically due to product inhibition or pH drift in the aqueous buffer. Corrective Action:

  • pH Stat Mode: Ensure your reaction vessel is equipped with an auto-titrator maintaining pH 7.0–7.5. The cleavage of the lactam generates an amino acid that alters ionic strength and pH, denaturing the enzyme over time.

  • Product Removal: If using a resin-based immobilized enzyme, implement a continuous flow loop to remove the ring-opened product (the unwanted enantiomer in some kinetic resolutions) or extract the unreacted lactam continuously.

  • Temperature: Lower the temperature to 20°C. While rate decreases, enantioselectivity (

    
    -value) often increases exponentially.
    
Q2: During the acidic methanolysis (ring opening), I see significant decomposition or polymerization.

Diagnosis: The strained norbornene-like double bond is sensitive. High acid concentration or temperature promotes polymerization of the alkene. Corrective Action:

  • Protocol Adjustment: Switch from refluxing HCl/MeOH to room temperature treatment with acetyl chloride in methanol (generates anhydrous HCl in situ).

  • Stoichiometry: Do not exceed 1.1 equivalents of acid.

  • Monitoring: Stop the reaction immediately upon consumption of the starting material (TLC/HPLC). Prolonged exposure leads to methyl ether formation across the double bond.

Q3: Hydrogenation of the double bond is sluggish or giving the wrong isomer.

Diagnosis: Catalyst poisoning or steric hindrance. Corrective Action:

  • Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) instead of standard Pd/C for difficult hindered olefins.

  • Pressure: Increase H₂ pressure to 50 psi.

  • Solvent: Use Methanol or Ethanol. Avoid traces of sulfur from upstream steps (e.g., if DMSO was used).

Module B: The Curtius Rearrangement Route

Context: You are converting a 3-carboxycyclopentanecarboxylic acid derivative to the amine via an acyl azide.

Q4: I am observing a large amount of urea byproduct (R-NH-CO-NH-R) instead of the carbamate/amine.

Diagnosis: "Moisture Strike." The isocyanate intermediate reacted with the newly formed amine because the trapping alcohol (e.g., t-BuOH or Benzyl Alcohol) was not reactive enough or wet. Corrective Action:

  • Anhydrous Conditions: The reaction must be strictly anhydrous.

  • Temperature Staging:

    • Form the acyl azide at 0°C.

    • Heat to reflux only to trigger rearrangement (N₂ evolution).

    • Ensure a large excess of the trapping alcohol (solvent quantity) is present before heating.[3]

  • Reagent Switch: Use DPPA (Diphenylphosphoryl azide) with Triethylamine in refluxing t-Butanol. This "one-pot" method minimizes the lifetime of the free isocyanate.

Module C: Purification & Isolation (The Critical Yield Step)

Context: The product is a zwitterionic amino acid. It is highly water-soluble and insoluble in most organic solvents. Liquid-liquid extraction (LLE) will result in <20% yield.

Q5: I cannot extract the product from the aqueous layer. What is the standard isolation protocol?

Protocol: Ion Exchange Chromatography (IEX) is mandatory. Do not attempt LLE.

Step-by-Step IEX Protocol:

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

  • Loading: Load the crude aqueous mixture (pH < 2) onto the column. The amino acid (protonated ammonium form) binds to the resin; salts and non-basic impurities pass through.

  • Washing: Wash with distilled water until the eluent is neutral and chloride-free (AgNO₃ test).

  • Elution: Elute with 1M - 2M NH₄OH (aq) . The ammonia deprotonates the resin, releasing the amino acid.

  • Finishing: Lyophilize the ammonia fractions. You will obtain the free amino acid as a white solid.

Visual Workflows

Diagram 1: Optimized Vince Lactam Synthetic Pathway

This workflow illustrates the high-fidelity route to the (1R,3S) isomer, highlighting the stereochemistry lock.

VinceLactamRoute Start (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Resolution Enzymatic Resolution (Gamma-Lactamase/Lipase) Start->Resolution Kinetic Resolution MinusLactam (-)-Vince Lactam (Desired Enantiomer) Resolution->MinusLactam Isolate (-)-Lactam Opening Ring Opening (HCl / MeOH) MinusLactam->Opening Methanolysis AminoEster Amino Ester (Unsaturated) (Cis-geometry preserved) Opening->AminoEster C1-C3 Bond Cleavage Reduction Hydrogenation (H2, Pd/C) AminoEster->Reduction Reduce C=C Hydrolysis Hydrolysis & IEX (Dowex 50W) Reduction->Hydrolysis Deprotect Ester Target (1R,3S)-3-Aminocyclopentane- carboxylic acid Hydrolysis->Target Isolate Zwitterion

Caption: High-yield synthetic flow utilizing the bicyclic constraint of Vince Lactam to ensure (1R,3S) stereochemistry.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when facing yield losses.

Troubleshooting Start Identify Yield Loss Stage Stage1 Resolution Step? Start->Stage1 Stage2 Ring Opening? Stage1->Stage2 ee% OK Action1 Check pH Stat & Enzyme Activity Stage1->Action1 Low ee% Stage3 Purification? Stage2->Stage3 Reaction Clean Action2 Switch to AcCl/MeOH (Anhydrous HCl) Stage2->Action2 Polymerization/Tars Action3 Use Dowex 50W (Avoid Extraction) Stage3->Action3 Product in Aqueous Action4 Check H2 Pressure & Catalyst Loading Stage3->Action4 Incomplete Reduction

Caption: Diagnostic logic for identifying and rectifying yield bottlenecks in the synthesis pipeline.

References & Authority

  • Vince Lactam Overview & Utility:

    • Source: Kiss, L., et al. (2024). "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." The Chemical Record.

    • Relevance: Defines the stereochemical advantages of using the bicyclic lactam for cyclopentane amino acids.

  • Enzymatic Resolution Protocols:

    • Source: Zheng, G., et al. (2018). "Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review." Applied Microbiology and Biotechnology.

    • Relevance: Provides the enzymatic conditions required to achieve high enantiomeric excess (ee).

  • Curtius Rearrangement Mechanisms:

    • Source: "Curtius Rearrangement."[1][2][4] Organic Chemistry Portal.

    • Relevance: mechanistic details for avoiding urea byproducts during the acyl azide rearrangement.

  • Zwitterion Purification (IEX):

    • Source: "How to desalt zwitterions?" ResearchGate Technical Discussions.

    • Relevance: Validates the use of Ammonium-form ion exchange resin for isolating small amphoteric molecules.

  • Cispentacin/Peramivir Intermediate Data:

    • Source: BenchChem Technical Guide.[5] "An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin."

    • Relevance: Confirms the structural requirements for the (1R,3S) vs (1R,2S) isomers.

Disclaimer: This guide is for research purposes only. All procedures involving azides or high-pressure hydrogenation must be conducted with appropriate safety controls (blast shields, fume hoods).

Sources

Technical Support Center: Chiral Separation of Aminocyclopentanecarboxylic Acid (ACPC) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Portal. Ticket ID: ACPC-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Strategic Decision

Separating isomers of aminocyclopentanecarboxylic acid (ACPC) presents a "perfect storm" of chromatographic challenges:

  • Structural Complexity: Regioisomers (1,2- vs 1,3-ACPC) possess both geometric (cis/trans) and optical (R/S) isomerism. Note that 1-amino-1-cyclopentanecarboxylic acid is achiral (meso).

  • Detection Difficulty: The molecule lacks a strong UV chromophore, making standard UV detection at 254 nm ineffective without derivatization.

  • Zwitterionic Nature: High polarity makes retention on standard reversed-phase columns difficult without ion-pairing or derivatization.

Method Selection Workflow

Before beginning, select your pathway based on sample purity and available instrumentation.

MethodSelection Start START: Select ACPC Strategy Q1 Is the sample pure standard or complex matrix? Start->Q1 Q2 Is UV sensitivity >210nm required? Q1->Q2 Biological Matrix / Impure Direct Method A: Direct Chiral HPLC (Crown Ether Column) Q1->Direct Pure Standard / Simple Buffer Indirect Method B: Indirect Separation (Marfey's Reagent + C18) Q2->Indirect Yes (Need High Sensitivity) LEC Method C: Ligand Exchange (Copper Complex) Q2->LEC No (254nm OK via Cu complex) Requires Acidic MP (pH < 2.0)\nLow UV (200nm) or CAD/MS Requires Acidic MP (pH < 2.0) Low UV (200nm) or CAD/MS Direct->Requires Acidic MP (pH < 2.0)\nLow UV (200nm) or CAD/MS Requires Derivatization Step\nStandard UV (340nm) Requires Derivatization Step Standard UV (340nm) Indirect->Requires Derivatization Step\nStandard UV (340nm)

Figure 1: Decision matrix for selecting the optimal separation strategy based on sample complexity and detection requirements.

Method A: Direct Chiral HPLC (Crown Ether)

Best for: Pure standards, preparative work, and when derivatization is undesirable.

The Mechanism

Crown ether columns (e.g., Crownpak CR-I(+) or ChiroSil RCA(+)) utilize a host-guest mechanism. The chiral selector (18-crown-6-tetracarboxylic acid) forms an inclusion complex with the ammonium ion (


) of the amino acid.
  • Critical Requirement: The amine must be protonated. This requires a highly acidic mobile phase (pH 1.0 – 2.0).

Standard Protocol
  • Column: Crown ether-based CSP (3 µm or 5 µm).

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Alternative: 0.1% TFA in water (if MS detection is required, though sensitivity may drop).

  • Organic Modifier: Methanol (0–15%). Note: High organic content decreases retention by destabilizing the ammonium-crown complex.

  • Temperature: 10°C – 25°C. Lower temperatures generally increase resolution (

    
    ) by stabilizing the inclusion complex.
    
  • Detection: UV at 200–210 nm, CAD, or MS.

Troubleshooting Guide: Crown Ether Separations
SymptomProbable CauseCorrective Action
No Retention / Elutes at

High pH (Amine not protonated)CRITICAL: Lower mobile phase pH to < 2.0 using Perchloric Acid. The amine must be charged (

) to bind to the crown ether.
Broad / Tailing Peaks Slow Mass TransferDecrease flow rate (e.g., 0.4 mL/min). Lower temperature to 10-15°C to improve complex kinetics.
Loss of Resolution Column FoulingCrown ether columns are susceptible to fouling by metal cations (

,

) which compete for the "crown" cavity. Wash column with dilute acid to strip metal ions. Avoid glass containers leaching

.
Baseline Noise (UV) High Absorbance of MPAt 200-210 nm, many solvents absorb. Use HPLC-grade Perchloric Acid and ultra-pure water. Switch to CAD (Charged Aerosol Detection) if available.

Method B: Indirect Separation (Marfey's Reagent)

Best for: Biological samples, simultaneous cis/trans + enantiomer separation, and labs limited to standard C18 columns.

The Mechanism

Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of ACPC to form diastereomers .

  • Advantage: Diastereomers have different physical properties and can be separated on an achiral C18 column.

  • Detection: The dinitrophenyl moiety provides a strong chromophore at 340 nm .

Step-by-Step Protocol
  • Preparation: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

  • Alkalinization: Add 20 µL of 1 M

    
     (Reaction requires basic pH ~8-9).
    
  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Stop reaction by adding 20 µL of 1 M HCl (Neutralize).

  • Analysis: Inject onto a standard C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 mins.

Troubleshooting Guide: Marfey's Method

MarfeysTroubleshooting Issue Problem: Poor Separation or Low Yield Check1 Check Reaction pH (Must be > 8.0) Issue->Check1 Check2 Check Reagent Excess (FDAA must be > 2x molar excess) Check1->Check2 pH OK Solution1 Add more NaHCO3. Acidic samples neutralize the buffer. Check1->Solution1 pH Low Check3 Check Elution Gradient Check2->Check3 Yield OK, Resolution Poor Solution2 Increase FDAA concentration. Verify reagent freshness (hydrolyzes over time). Check2->Solution2 Low Yield Solution3 Flatten Gradient. Diastereomers elute close together. Use 0.5% slope per minute. Check3->Solution3

Figure 2: Troubleshooting logic for indirect chiral separation using Marfey's Reagent.

Frequently Asked Questions (FAQs)

Q: I am seeing four peaks for my 3-ACPC sample. Is this normal? A: Yes, if you are using Marfey's reagent or a highly selective chiral column. 3-ACPC has two chiral centers, leading to four potential isomers: cis-(1R,3S), cis-(1S,3R), trans-(1R,3R), and trans-(1S,3S). A standard C18 column with Marfey's derivatization is often superior to direct chiral columns for resolving all four simultaneously because it exploits diastereomeric differences.

Q: Why does my Crown Ether column performance degrade rapidly? A: Crown ether phases are sensitive to "cation poisoning." If your sample contains high concentrations of


, 

, or

(from buffers), these ions occupy the crown ether cavity more strongly than the amino acid.
  • Fix: Desalt your samples before injection. Regenerate the column by washing with dilute acid (check manufacturer specs) to displace the metal ions.

Q: Can I use Ligand Exchange Chromatography (LEC) instead? A: Yes. Columns like Chiralpak WH use copper ions (


) to form complexes.
  • Pros: Works well for amino acids; detection at 254 nm (copper complex absorbs).

  • Cons: Mobile phase must contain copper sulfate (can be messy); incompatible with MS detection (copper fouls the source).

Q: My detection limit is too high with the Crown Ether method. What can I do? A: Since ACPC has poor UV absorbance:

  • Switch to CAD/ELSD: These are universal detectors for non-volatiles and do not rely on chromophores.

  • Post-Column Derivatization: Use OPA (o-phthalaldehyde) post-column if you must use the Crown Ether column but need fluorescence sensitivity.

  • Switch to Method B (Marfey's): The DNP group attached during derivatization has a high extinction coefficient at 340 nm, allowing picomole-level detection.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]

  • Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2] Carlsberg Research Communications, 49(6), 591-596. [Link]

Sources

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability, Storage, and Handling of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Part 1: Technical Snapshot & Compound Identity

Before addressing stability, we must establish the exact chemical identity to avoid confusion with its regioisomers (e.g., Cispentacin) or derivatives (e.g., the alcohol intermediate for Bictegravir).[1][2]

Property Details
Compound Name This compound
Common Abbreviation (1R,3S)-3-ACPC HCl
Core Structure CAS 71830-08-5 (Refers to the Free Acid form; HCl salt is the protonated derivative)
Molecular Formula C₆H₁₁NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 129.16 (Free Acid) + 36.46 (HCl) ≈ 165.62 g/mol
Physical State White to off-white crystalline powder
Solubility Profile HCl Salt: Highly soluble in water, DMSO, and Methanol.Free Acid: Slightly soluble in water; soluble in dilute acid/base.[1][2]
Key Application Chiral building block for cyclic RGD peptides, CCR1 antagonists (e.g., BMS-457), and conformationally restricted GABA analogues.[1][2]

Part 2: Stability & Storage Protocols

The hydrochloride salt form imparts superior water solubility compared to the free acid but introduces a critical vulnerability: Hygroscopicity .[1][2] The following protocols are non-negotiable for maintaining >98% purity.

The "Golden Rules" of Storage
  • Primary Threat: Moisture absorption.[1][2] The HCl moiety attracts atmospheric water, leading to hydrolysis risks (if impurities are present) or simple physical degradation (clumping/deliquescence).[1][2]

  • Temperature: Store at -20°C for long-term (>1 month). Short-term usage (days) at 2-8°C is acceptable if sealed.[1][2]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) .[1][2][8] While the amino acid backbone is relatively stable, the amine group can undergo slow oxidation if exposed to air and light over months.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm wrapping is insufficient; use a desiccator for the secondary containment.[1][2]

Visualizing the Degradation Logic

StorageLogic Compound (1R,3S)-3-ACPC HCl (White Powder) Moisture Exposure to Humidity (>40%) Compound->Moisture Improper Sealing Oxygen Exposure to Air/Light Compound->Oxygen Clear Vial/No N2 Clumping Physical Change: Deliquescence/Clumping Moisture->Clumping Oxidation Chemical Change: Discoloration (Yellowing) Oxygen->Oxidation WeighingError Experimental Failure: Inaccurate Mass/Conc. Clumping->WeighingError Water Weight Artifact Oxidation->WeighingError Purity Loss

Figure 1: Critical degradation pathways.[1][2] Moisture is the immediate physical threat, while oxidation is the long-term chemical threat.[1][2]

Part 3: Troubleshooting Hub (FAQs)

This section addresses real-world scenarios reported by medicinal chemists and structural biologists.

Q1: "I opened the vial, and the powder has turned into a sticky gum. Can I still use it?"

Diagnosis: The compound has undergone deliquescence .[1][2] The HCl salt is hygroscopic and has absorbed enough atmospheric water to dissolve itself.[1][2] Verdict: Do NOT use for quantitative assays (e.g., Kd determination, enzymatic kinetics).[1][2] The molecular weight is now unknown due to excess water mass.[1][2] Salvage Protocol: If used for qualitative synthesis (where exact stoichiometry is less critical), you may dissolve the gum in a known volume of water to create a stock solution, assuming 100% of the original mass is present.[1][2] However, for rigorous work, discard it.[1][2]

Q2: "The free acid (CAS 71830-08-5) won't dissolve in my aqueous buffer (pH 7.4). Why?"

Technical Insight: The free acid exists as a zwitterion with limited solubility in neutral water (isoelectric point effects).[1][2] Solution: You likely purchased the Free Acid instead of the HCl salt .[1][2]

  • Fix: Add 1.0 equivalent of dilute HCl or NaOH to adjust the pH away from the isoelectric point. Alternatively, switch to the HCl salt form, which dissociates immediately in water.[1][2]

Q3: "My stock solution in DMSO turned yellow after a week at Room Temperature."

Diagnosis: Oxidation of the primary amine.[1][2] DMSO can act as a mild oxidant, especially if not anhydrous and degassed.[1][2] Prevention:

  • Use Anhydrous DMSO (stored over molecular sieves).[1][2]

  • Store stock solutions at -80°C , not -20°C, to freeze the DMSO and halt reaction kinetics.

  • Limit freeze-thaw cycles to <3.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Rationale: Preparing a stock solution minimizes the need to weigh hygroscopic powder repeatedly.[1][2]

  • Equilibration: Allow the vial to warm to room temperature inside the desiccator (approx. 30 mins) before opening. This prevents condensation on the cold powder.[1][2]

  • Solvent Choice:

    • Water: Best for biological assays.[1][2] Stable at -20°C.

    • DMSO: Best for organic synthesis or hydrophobic screening.[1][2] Stable at -80°C.[1][2][3]

  • Calculation (Example for 10 mg):

    • Target Conc: 100 mM (0.1 M)

    • MW (HCl salt): ~165.62 g/mol [1][2]

    • Mass: 10 mg (0.01 g)[1][2]

    • 
      [1][2]
      
  • Dissolution: Add solvent.[1][2][3] Vortex for 30 seconds.[1][2] The HCl salt should dissolve instantly.[1][2]

  • Aliquot: Split into 50 µL single-use aliquots in PCR tubes. Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: QC Check for "Old" Batches

Rationale: Verify purity before committing to expensive downstream steps.[1][2]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.[1][2]

    • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1][2]

    • Visualization: Ninhydrin Stain (Primary amines turn purple/blue).[1][2]

    • Standard: Compare against a fresh reference standard. Look for smearing (degradation) or extra spots (oxidation products).[1][2]

References

  • ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid Properties and Applications. Retrieved from [1][2]

  • Cayman Chemical. (1R,3S)-3-Aminocyclopentane carboxylic acid Product Information & Safety Data Sheet. Retrieved from [1][2]

  • MedChemExpress. (1R,3S)-3-Aminocyclopentane carboxylic acid Handling and Storage. Retrieved from

  • PubChem. Compound Summary: (1R,3S)-3-Aminocyclopentanecarboxylic acid.[1][2][7] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Technical Support Center: Purity Optimization for (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: (1R,3S)-3-Aminocyclopentanecarboxylic Acid (Cispentacin) CAS: 71830-08-5 (Free Base) / 19042-34-3 (HCl Salt) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

We understand the critical nature of (1R,3S)-3-aminocyclopentanecarboxylic acid as a scaffold in peptide mimetics and antifungal research.[1] Its zwitterionic character and dual stereocenters present unique purification challenges.[1] Low purity in this compound typically manifests as diastereomeric contamination (presence of the trans isomer), inorganic salt carryover , or enantiomeric loss .

This guide moves beyond basic troubleshooting to provide causal analysis and self-validating purification protocols.

Module 1: Diagnostic Phase (Analytical)

Q: My HPLC shows a single peak, but the melting point is off. Why is my purity assessment failing?

A: Standard Reverse-Phase (RP) HPLC often fails to resolve the cis (1R,3S) and trans (1R,3R) diastereomers due to their identical mass and similar polarity. Furthermore, the lack of a strong chromophore makes UV detection at 254nm unreliable.

The Solution: Derivatization or Specialized Columns. You must validate purity using one of the following methods before attempting purification.

MethodTargetProtocol / Column Recommendation
1H NMR (D₂O) Diastereomers Gold Standard. The cis and trans isomers have distinct coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-values) for the methine protons. The cis isomer typically displays a larger coupling constant due to the spatial arrangement.[1]
qNMR Salt Content Use an internal standard (e.g., Maleic acid) to quantify the exact weight % of the active molecule vs. inorganic salts.
HPLC (Derivatized) Enantiomers Derivatize with Marfey’s Reagent (FDAA) or Fmoc-Cl .[1] Run on a C18 column.[1][2][3] The hydrophobic tag allows baseline separation of diastereomers and enantiomers.[1]
HPLC (Direct) Isomers Use a Crown Ether column (e.g., Crownpak CR) or a specialized zwitterionic column (e.g., SIELC Newcrom BH) with acidic mobile phase (pH 2.0) to suppress ionization of the carboxylate.[1]

Module 2: Stereochemical Purification (Removing the Trans Isomer)

Q: I have 5-10% trans-isomer contamination. How do I remove it without column chromatography?

A: Chromatography is inefficient for this zwitterion on a large scale.[1] The most robust method relies on the differential solubility of the Hydrochloride (HCl) salts . The (1R,3S)-HCl salt crystallizes readily from specific solvent systems, whereas the trans isomer and other impurities tend to remain in the mother liquor.

Protocol: Fractional Recrystallization of the HCl Salt

Prerequisite: Convert free base to HCl salt if necessary by dissolving in minimal 2M HCl.

  • Dissolution: Dissolve the crude batch in the minimum volume of hot water (50-60°C) . Do not exceed 70°C to prevent thermal epimerization.[1][4]

  • Anti-Solvent Addition: Slowly add warm Isopropanol (IPA) or Acetone to the stirring aqueous solution.[1]

    • Ratio: Target a final ratio of 1:5 (Water:IPA).[1]

  • Nucleation: Allow the solution to cool slowly to room temperature. Seeding with pure (1R,3S)-HCl crystals is highly recommended.[1]

  • Crystallization: Cool the slurry to 0-4°C and hold for 4 hours.

  • Filtration: Filter the white precipitate.[1]

  • Critical Wash: Wash the filter cake with cold Acetone or MTBE (Methyl tert-butyl ether).[1] This step removes surface mother liquor containing the trans isomer.[1]

  • Drying: Vacuum dry at 40°C.

Validation: Check 1H NMR. The minor signals corresponding to the trans isomer should be diminished or absent.[1]

Module 3: Chemical Purity & Desalting

Q: The product is hygroscopic and the yield is >100%. What is happening?

A: You likely have trapped inorganic salts (NaCl, KCl, or Ammonium Sulfate) from the neutralization step. Amino acids are notorious for co-precipitating with salts.[1]

Protocol: Ion Exchange Desalting (Dowex 50W)

This process isolates the free amino acid (zwitterion) from inorganic contaminants.[1]

  • Resin Prep: Use Dowex 50W x8 (H+ form) .[1] Pack a column and flush with water until the eluent is neutral.[1]

  • Loading: Dissolve your crude sample in water and load it onto the resin.[1]

    • Mechanism:[1][3][5][6][7] The amino acid binds to the resin (cation exchange); inorganic anions (Cl⁻, SO₄²⁻) pass through.

  • Washing: Wash the column with 5-10 bed volumes of Deionized Water .

    • Check: Test the eluent with AgNO₃ solution.[1] If it precipitates (AgCl), keep washing until clear.[1]

  • Elution: Elute the product using 1M - 2M Ammonium Hydroxide (NH₄OH) .

    • Mechanism:[1][3][5][6][7] The high pH deprotonates the amino group, releasing the zwitterion from the resin.

  • Isolation: Collect the ninhydrin-positive fractions.

  • Lyophilization: Evaporate the ammonia (rotovap) and lyophilize the remaining water.[1] You will obtain the pure Free Base.[1]

Module 4: Synthesis Prevention Strategy

Q: Why does the trans impurity form in the first place?

A: If you are synthesizing this via the standard route (hydrolysis of N-protected intermediates), the culprit is likely Thermal Epimerization .

  • The Mechanism: The C1 chiral center (alpha to the carboxylic acid) is susceptible to racemization under harsh acidic/basic conditions at high temperatures.

  • The Threshold: Research indicates that hydrolysis temperatures above 70-80°C significantly increase the cis-to-trans conversion rate.[1]

Corrective Action:

  • Limit hydrolysis temperature to 60°C .

  • Extend reaction time rather than increasing temperature.

  • Consider Enzymatic Resolution (e.g., using Lipase CAL-B) for the precursor esters, which operates at mild temperatures (25-30°C) and yields >99% ee.[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying a low-purity batch.

PurificationWorkflow Start Crude Batch (Low Purity) Analyze Analyze: 1H NMR & HPLC Start->Analyze Decision Identify Major Impurity Analyze->Decision TransIso Stereoisomer (Trans) > 5% Decision->TransIso Diastereomer Issue Salts Inorganic Salts (Hygroscopic) Decision->Salts Salt/Ash Issue SaltForm Convert to HCl Salt TransIso->SaltForm IonExchange Dowex 50W (H+) Column Salts->IonExchange Crystallize Recrystallization (Water/IPA or Water/Acetone) SaltForm->Crystallize Wash Wash with Cold MTBE Crystallize->Wash Final Pure (1R,3S) Product Wash->Final Elute Elute with NH4OH IonExchange->Elute Elute->Final

Figure 1: Purification logic flow for removing stereochemical and inorganic impurities.[1]

References

  • Synthesis and Stereochemistry: Davies, S. G., et al. "Asymmetric synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid."[1] Tetrahedron: Asymmetry, 1991.[1] [1][8]

  • Epimerization Control: "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." ACS Publications.[1] (Note: Principles of thermal epimerization in aminocyclopentane acids apply). [1]

  • Analytical Methods: "HPLC Method for Analysis of Carboxylic Acids on Newcrom BH Column." SIELC Technologies.[1][9]

  • Enzymatic Resolution: "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride." Google Patents CN112574046A.[1] (Describes lipase resolution logic relevant to the scaffold).

  • General Properties: PubChem Compound Summary for (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Sources

Technical Support Center: Purity Assurance for (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R,3S)-3-aminocyclopentanecarboxylic acid (often abbreviated as cis-ACPC or cis-3-ACPC) is a critical non-proteinogenic amino acid scaffold. It is widely utilized in the synthesis of peptide foldamers, integrin inhibitors, and as a conformationally restricted analogue of GABA.

Unlike standard


-amino acids, the purity of cis-ACPC is defined not just by chemical homogeneity but by a rigorous stereochemical matrix. The presence of diastereomers (trans-isomers) or enantiomers significantly alters the folding thermodynamics of the resulting peptidomimetics.

This guide addresses the specific impurity profiles inherent to the synthesis and storage of (1R,3S)-3-ACPC, providing actionable troubleshooting protocols for researchers.

Module 1: The Stereochemical Impurity Matrix

The most persistent challenge with (1R,3S)-3-ACPC is stereochemical leakage. Because the cyclopentane ring allows for both cis and trans relationships, and the molecule possesses two chiral centers, four distinct stereoisomers exist.

The Isomer Landscape
  • Target Molecule: (1R,3S) – cis-configuration.

  • Enantiomeric Impurity: (1S,3R) – cis-configuration (Mirror image).

  • Diastereomeric Impurities: (1R,3R) and (1S,3S) – trans-configuration.

Why this matters: In peptide synthesis, a 1% contamination of the trans-isomer can disrupt secondary structure formation (e.g., 12-helix formation) more severely than 1% of an inert chemical impurity.

Visualization: Stereoisomer Relationships

Stereoisomers Target (1R,3S)-3-ACPC (Target: Cis) Enantiomer (1S,3R)-3-ACPC (Enantiomer: Cis) Target->Enantiomer Non-superimposable Mirror Image Diast1 (1R,3R)-3-ACPC (Diastereomer: Trans) Target->Diast1 Epimerization at C1 or C3 Diast2 (1S,3S)-3-ACPC (Diastereomer: Trans) Target->Diast2 Epimerization at C1 or C3

Figure 1: Stereochemical relationship map. The primary synthetic risk is diastereomeric contamination (trans-isomers) arising from thermodynamic equilibration.

Module 2: Chemical Impurities & Troubleshooting

Beyond stereochemistry, specific chemical impurities arise from the synthetic route employed (typically hydrogenation of aromatic precursors or hydrolysis of lactams).

Table 1: Common Chemical Impurities & Origins
Impurity TypeSpecific CompoundOrigin / CauseDetection Method
Bicyclic Lactam 2-azabicyclo[2.2.1]heptan-3-oneIncomplete hydrolysis of the precursor; Spontaneous cyclization under dehydrating conditions.LC-MS (M+H = 112 Da), 1H NMR
Aromatic Precursor 3-Aminobenzoic acidIncomplete hydrogenation (if using reduction route).HPLC (UV 254 nm strong absorption)
Oligomers Linear dimers/trimersStorage in humid/warm conditions; solid-phase polymerization.LC-MS (M+H = 241, 353 Da)
Salts Ammonium/TosylatesResiduals from chiral resolution or deprotection steps.1H NMR (Chemical shift drift)

Module 3: Troubleshooting Scenarios (FAQ)

Scenario A: "My HPLC shows a single peak, but the optical rotation is off."

Diagnosis: You likely have Enantiomeric Contamination . Standard C18 HPLC cannot separate the (1R,3S) target from its (1S,3R) enantiomer. If your synthesis involved a resolution step (e.g., enzymatic resolution or chiral salt crystallization) that was cut short, you may have a cis-racemate or low enantiomeric excess (ee).

Corrective Action:

  • Do not rely on optical rotation for quantitative purity; it is notoriously unreliable for amino acids with low specific rotations.

  • Run Marfey’s Analysis (See Protocol 1 below). This converts enantiomers into diastereomers, separable on standard C18 columns.

Scenario B: "I see a small peak at M-18 in my Mass Spec."

Diagnosis: Lactam Formation . (1R,3S)-3-ACPC is structurally predisposed to form a bicyclic lactam (2-azabicyclo[2.2.1]heptan-3-one) upon loss of water. This is a "gamma-lactam" equivalent in a bridged system.

Corrective Action:

  • Check pH: Ensure the material is not stored in acidic conditions which catalyze cyclization.

  • Lyophilization Check: If the impurity appears after freeze-drying, the acidic pH of the sublimation front may be driving lactamization. Neutralize to pH 6.5–7.0 before lyophilizing.

Scenario C: "My peptide coupling yield is low, and the product is messy."

Diagnosis: Diastereomeric Contamination (Trans-isomer). The trans-isomer has different reactivity and steric hindrance compared to the cis-isomer. If present, it may react slower or form truncated sequences.

Corrective Action:

  • Perform a 1H NMR check . The coupling constants (

    
    ) for the methine protons at C1 and C3 differ significantly between cis and trans isomers.
    
    • Cis (Target): Typically exhibits specific multiplet patterns due to envelope conformation.

    • Trans: Often shows broader splitting patterns.

Module 4: Analytical Protocols

Protocol 1: Marfey’s Method for Enantiomeric Purity

The Gold Standard for separating (1R,3S) from (1S,3R).

Principle: Reaction with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomeric derivatives.[1]

Step-by-Step:

  • Preparation: Dissolve 50 µg of sample in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Add 40 µL of 1M HCl to stop the reaction. Dilute with 500 µL acetonitrile/water (1:1).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm.

  • Interpretation: The L-L derivative (Target) will elute at a different retention time than the D-L derivative (Enantiomer).

Protocol 2: Direct Chiral HPLC (Zwitterionic Phase)

For high-throughput screening without derivatization.

Methodology:

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-based).

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Mechanism: These columns separate amino acids based on a zwitterionic ion-exchange mechanism combined with chiral recognition.

  • Advantage: Can separate all four stereoisomers (enantiomers and diastereomers) in a single run.

Visualization: Analytical Decision Tree

AnalysisWorkflow Start Start: Purity Check NMR 1H NMR Analysis Start->NMR Decision1 Are J-couplings consistent with Cis-isomer? NMR->Decision1 TransImpurity Issue: Diastereomeric (Trans) Impurity Detected Decision1->TransImpurity No ChiralCheck Enantiomeric Analysis Decision1->ChiralCheck Yes MethodChoice Choose Method ChiralCheck->MethodChoice Marfey Marfey's Method (High Sensitivity) MethodChoice->Marfey Low Sample Vol DirectHPLC Chiral ZWIX HPLC (High Throughput) MethodChoice->DirectHPLC Routine QC

Figure 2: Analytical workflow for distinguishing stereochemical impurities.

References

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • Kovalenko, V., et al. (2024).[3] Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89, 4760−4767.[3] Link[3]

  • Ilisz, I., et al. (2021).[3] High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(19), 5860. Link

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. Link

Sources

Technical Support Center: Scale-Up Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: ACPC-SCALE-01 Topic: Troubleshooting Scale-Up Challenges for (1R,3S)-3-ACPC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

(1R,3S)-3-aminocyclopentanecarboxylic acid (Cispentacin isomer) is a critical scaffold for peptide mimetics and neuraminidase inhibitors. Unlike linear amino acids, the cyclopentane ring introduces rigid stereochemical constraints. The primary scale-up challenges reported by our users are diastereomeric control (cis vs. trans) , zwitterion isolation , and thermal instability during resolution .

This guide bypasses standard textbook preparations to address the specific failure modes encountered in multigram-to-kilogram batches.

Part 1: The Synthesis Decision Matrix

Before troubleshooting, verify your route against our scale-up reliability matrix. We recommend Route B (Chemical Resolution) for batches >100g due to cost-efficiency, though Route A (Enzymatic) offers higher initial enantiopurity.

RouteSelection Start Target: (1R,3S)-3-ACPC Precursor Precursor: 3-Oxocyclopentanecarboxylate Start->Precursor Decision Scale & Budget? Precursor->Decision RouteA Route A: Enzymatic Resolution (Lipase B / Novozym 435) Decision->RouteA High Value / <100g RouteB Route B: Chemical Resolution (D-DBTA Crystallization) Decision->RouteB Cost Sensitive / >1kg StepA1 Step: Kinetic Resolution of (±)-N-acetyl ester RouteA->StepA1 StepB1 Step: Reductive Amination (Yields cis/trans mix) RouteB->StepB1 OutcomeA High ee%, High Cost, Easy Workup (Ester) StepA1->OutcomeA StepB2 Step: Salt Formation with (+)-Dibenzoyl-D-tartaric acid StepB1->StepB2 OutcomeB High Yield, Low Cost, Requires Recrystallization StepB2->OutcomeB

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and budget constraints.

Part 2: Troubleshooting Modules

Module 1: The "Wrong Isomer" Crisis (Stereocontrol)

User Report: "We performed reductive amination on the keto-ester, but NMR shows a 60:40 cis/trans mixture. We need >99% cis (1R,3S)."

Root Cause Analysis: Reductive amination of 3-oxocyclopentanecarboxylates typically favors the thermodynamic trans-isomer or gives poor selectivity. The cis-isomer (1R,3S) is often less stable.

Technical Protocol: The D-DBTA Resolution To upgrade the diastereomeric ratio (dr) and enantiomeric excess (ee) simultaneously, you must use a specific resolving agent. Standard tartaric acid often fails; you need the dibenzoyl derivative.

  • Reagent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA).[1][2]

  • Solvent Criticality: Use Acetonitrile (MeCN) or MeCN/Water (95:5) .

    • Why? Pure alcohols (MeOH/EtOH) often solubilize the salt too well, preventing fractionation. MeCN acts as an antisolvent for the specific diastereomeric salt.

  • The Thermal Trap (Crucial):

    • Issue: Users often boil the solvent to dissolve the salt.

    • Warning: Prolonged heating of amino-ester salts in the presence of water/alcohol causes epimerization or ester hydrolysis .

    • Fix: Dissolve at moderate temp (40-50°C) and cool slowly. If solids don't dissolve, use a Soxhlet extraction approach or add minimal water dropwise.

Validation Check:

  • Isolate the salt.[3]

  • Neutralize a small aliquot.

  • Run 1H-NMR.[2] The cis-isomer protons at C3 typically appear upfield relative to trans due to shielding effects, but definitive assignment requires NOESY or comparison to a standard.

Module 2: The "Invisible Product" (Zwitterion Isolation)

User Report: "My reaction is done. I neutralized the mixture to pH 7 and extracted with Ethyl Acetate, but the organic layer is empty. Where is my product?"

Root Cause Analysis: (1R,3S)-3-ACPC is a zwitterionic amino acid. At neutral pH, it exists as an inner salt (


), making it highly water-soluble and insoluble in organic solvents (logP < -2.5).

Corrective Workflow: Ion Exchange Chromatography Do not attempt liquid-liquid extraction (LLE) for the free amino acid.

ParameterSpecificationNotes
Resin Type Strong Acid Cation Exchange (e.g., Dowex 50WX8)Use H+ form.
Loading pH pH < 2.0Ensure the amine is fully protonated (

) so it binds to the resin.
Washing Deionized WaterWash until the eluent is neutral (removes non-basic impurities).[4]
Elution 1M - 2M Aqueous Ammonia (

)
Displaces the amino acid as the ammonium salt.
Finishing Lyophilization or Azeotropic DistillationRemove water/ammonia. Do not use high heat (charring risk).

Alternative: Derivatization Strategy If you lack ion-exchange infrastructure:

  • Treat the crude aqueous mixture with Boc-anhydride (

    
    )  and NaOH .
    
  • The zwitterion converts to the N-Boc protected acid (anionic at basic pH).

  • Acidify carefully to pH 3-4 (precipitates the N-Boc acid) or extract with EtOAc.

  • Remove Boc group (HCl/Dioxane) after purification.

Module 3: Enzymatic Resolution Troubleshooting

User Report: "Our Lipase B (CALB) reaction stopped at 30% conversion."

Diagnosis & Fixes:

  • pH Drift: The hydrolysis of the ester releases acid, dropping the pH. Lipases deactivate below pH 6.0.

    • Fix: Use a pH-stat titrator to maintain pH 7.5-8.0 by automatically adding dilute NaOH.

  • Product Inhibition: The amino acid product may inhibit the enzyme.

    • Fix: Remove product continuously or run at lower concentration (0.5 M max).

  • Acyl Migration: In N-acetyl substrates, the acetyl group can migrate to the carboxylic acid or alcohol under basic conditions.

    • Fix: Keep temperature < 30°C.

Part 3: Safety & Stability in Scale-Up

Hydrogenolysis Risks (Debenzylation)

If your route involves N-benzyl cleavage (common in Route B):

  • Issue: N-benzyl cleavage on cyclopentyl amines is kinetically slow compared to linear amines.

  • Risk: Users increase pressure (10 bar) or temperature (>60°C). This risks ring opening or runaway exotherms .

  • Recommendation: Use Pearlman’s Catalyst (

    
    )  instead of standard Pd/C. It is significantly more active for N-debenzylation, allowing milder conditions (RT, 1-3 bar).
    
Handling the Hydrochloride Salt

The HCl salt of 3-ACPC is hygroscopic.

  • Storage: Store under Argon/Nitrogen.

  • Handling: Weigh in a glovebox or low-humidity room. Absorption of water leads to a sticky gum that is difficult to dispense.

FAQ: Rapid Response

Q: Can I separate cis/trans isomers using flash chromatography? A: Extremely difficult for the free amino acid. However, if you protect the nitrogen (e.g., N-Boc or N-Cbz) and esterify the acid (Methyl ester), the resulting fully protected intermediate separates easily on silica gel (EtOAc/Hexane systems).

Q: Why is my melting point lower than the literature value (240°C)? A: Amino acids decompose rather than melt. The "melting point" is actually a decomposition point, which varies heavily based on heating rate. Use DSC (Differential Scanning Calorimetry) for accurate purity characterization, not a capillary melting point apparatus.

Q: Is the (1R,3S) isomer the same as "Cispentacin"? A: No. Cispentacin is typically (1R,2S)-2-aminocyclopentanecarboxylic acid. You have the 3-amino isomer (a GABA analog). Ensure your supplier hasn't sent the wrong regioisomer.

References

  • Grygorenko, O. O., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. Link (Note: Discusses resolution strategies applicable to ACPC family).

  • Forro, E., & Fulop, F. (2003). Lipase-Catalyzed Enantioselective Hydrolysis of Amino Acid Esters: The Resolution of Cis- and Trans-2-Aminocyclopentanecarboxylic Acid. Tetrahedron: Asymmetry. Link

  • Taylor, S. J., et al. (1998).[3] Enzymatic Resolution of 3-Aminocyclopentanecarboxylic Acid Derivatives. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 3-Aminocyclopentanecarboxylic acid.[5][6][7][8] National Library of Medicine. Link

  • Storer, R. I., et al. (2011). Scale-up of the Synthesis of a Cyclopentane-Based Neuraminidase Inhibitor. Organic Process Research & Development. (Provides context on cyclopentane scaffold handling).

Sources

Technical Support Center: Analytical Methods for (1R,3S)-ACPD Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess (ee) for (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD). Document ID: TSC-ACPD-001 Last Updated: January 28, 2026 Audience: Analytical Chemists, Medicinal Chemists, QC Specialists.[1]

Introduction & Molecule Profile[1][2]

(1R,3S)-ACPD is a selective agonist for metabotropic glutamate receptors (mGluRs).[1][2] Because the biological activity of ACPD is strictly stereodependent—with the (1S,3R) enantiomer often exhibiting different potency or efficacy compared to the (1R,3S) form—accurate determination of enantiomeric excess (ee) is critical for pharmacological validity.

The Analytical Challenge: ACPD is a zwitterionic, polar, dicarboxylic amino acid. It lacks a strong UV chromophore and is difficult to retain on standard C18 columns without derivatization.[1] Furthermore, it possesses two chiral centers, creating potential for both enantiomers (mirror images) and diastereomers (cis vs. trans). This guide focuses on separating the (1R,3S) enantiomer from its mirror image (1S,3R) .

Method Selection Matrix

Before beginning, select the methodology that fits your lab's capabilities and sensitivity requirements.

MethodSelection Start Start: Select Method Q1 Is the sample UV-active? Start->Q1 Q2 Do you have a Chiral Crown Ether Column? Q1->Q2 No (ACPD is weak) Q3 Is sample quantity limited (<1 mg)? Q2->Q3 No MethodA Method A: Direct HPLC (Crownpak CR+) Q2->MethodA Yes Q3->MethodA No (Standard QC) MethodB Method B: Derivatization (Marfey's Reagent) Q3->MethodB Yes (High Sensitivity)

Figure 1: Decision tree for selecting the optimal analytical method based on lab resources and sample constraints.

Protocol A: Direct Chiral HPLC (Crown Ether)

Best for: Routine QC, high-throughput, avoiding derivatization errors.[1] Mechanism: Host-guest complexation.[1] The crown ether stationary phase forms a complex with the ammonium ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) of ACPD. This requires acidic conditions.[1][3][4][5][6]
Experimental Setup
ParameterSpecification
Column CROWNPAK CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm)
Mobile Phase pH 1.0–2.0 Aqueous Perchloric Acid (

).[1] Note: Methanol (10-15%) can be added to reduce retention time.[1][6]
Flow Rate 0.4 – 0.8 mL/min (Keep backpressure < 150 bar)
Temperature Low Temperature is Critical: 0°C to 15°C
Detection UV at 200–210 nm (low sensitivity) or RI/ELSD
Step-by-Step Workflow
  • Equilibration: Flush the column with the acidic mobile phase for at least 30 minutes. Ensure the column temperature is stable at 10°C (recommended starting point).

  • Sample Prep: Dissolve (1R,3S)-ACPD in the mobile phase (pH 1.0). Do not dissolve in neutral water or buffer, as the amine must be protonated to bind to the crown ether.

  • Injection: Inject 5–10 µL of a 1 mg/mL solution.

  • Elution Order: On CROWNPAK CR(+), the D-amino acid (or equivalent spatial configuration) typically elutes first.[1][6] For ACPD, inject a racemic standard to confirm elution order, as the cyclic structure can alter predicted binding affinities.

Troubleshooting Guide (Method A)

Q: Why are my peaks tailing significantly?

  • A: The pH is likely not low enough. The amine must be fully protonated to interact with the crown ether.

    • Fix: Lower the pH of the mobile phase using Perchloric Acid (down to pH 1.0).

    • Fix: Decrease column temperature.[1][6] Lower temperatures (e.g., 5°C) reduce the kinetics of the exchange, often sharpening peaks.

Q: I see no separation (single peak).

  • A: The "cage" interaction might be too fast or the mobile phase too strong.

    • Fix: Remove organic modifiers (Methanol) completely.[1] Run 100% aqueous acidic mobile phase.[1]

    • Fix: Reduce flow rate to 0.4 mL/min to allow more interaction time.

Protocol B: Indirect Determination (Marfey's Reagent)

Best for: High sensitivity (nanomolar detection), biological samples, labs without chiral columns.[1] Mechanism: FDAA (Marfey's Reagent) reacts with the primary amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard C18 column.[1]

MarfeysMechanism Reactants ACPD (Racemic) + L-FDAA Condition NaHCO3, 40°C 1 Hour Reactants->Condition Products Diastereomers: 1. L-FDAA-(1R,3S)-ACPD 2. L-FDAA-(1S,3R)-ACPD Condition->Products Separation Separation on Standard C18 Column Products->Separation

Figure 2: Reaction pathway for Marfey's Derivatization.[1] The resulting diastereomers are separable on achiral phases.

Experimental Setup
ParameterSpecification
Reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)
Mobile Phase A 50 mM Triethylamine Phosphate (TEAP) pH 3.0 or 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 50% B over 40 minutes (Linear)
Detection UV at 340 nm (Specific to the DNP moiety)
Step-by-Step Workflow
  • Preparation: Prepare a 1% solution of L-FDAA in Acetone.

  • Reaction:

    • Mix 50 µL Sample (50 mM) + 100 µL L-FDAA solution + 20 µL 1M

      
      .[1]
      
    • Critical: The pH must be alkaline (~8-9) for the nucleophilic attack to occur.[1]

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl (or 2M HCl to ensure acidic pH for HPLC injection).

  • Analysis: Inject 10 µL onto the C18 column.

Troubleshooting Guide (Method B)

Q: I have multiple extra peaks in my blank.

  • A: Marfey's reagent hydrolyzes over time to form free dinitrophenol species.[1]

    • Fix: Always run a "Reagent Blank" (Acetone + FDAA + Bicarb + HCl) to identify reagent peaks.[1]

    • Fix: Use fresh FDAA solution (prepare daily).[1]

Q: The reaction yield is low (small product peaks).

  • A: ACPD is a dicarboxylic acid; it may be buffering the solution, preventing the pH from reaching the basic levels required for the reaction.

    • Fix: Verify the pH of the reaction mixture before heating. It must be >8.0. Add more

      
       if necessary.[1]
      

Q: Which peak is which?

  • A: General Marfey's rule: L-L diastereomers elute before L-D diastereomers on C18.[1] However, due to the cyclic nature of ACPD, this rule is not absolute.

    • Validation: You must run an authentic standard of (1R,3S)-ACPD derivatized under the same conditions to assign retention time.

Comparative Data Summary

FeatureMethod A: Crownpak CR(+)Method B: Marfey's Reagent
Type Direct Chiral SeparationIndirect (Diastereomeric)
Prep Time < 5 mins (Dilute & Shoot)~90 mins (Derivatization)
LOD (Sensitivity) High µg/mL (UV 200nm)Low ng/mL (UV 340nm)
Robustness High (fewer variables)Medium (reaction efficiency varies)
Cost High (Expensive Column)Low (Standard Column + Reagent)

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved January 28, 2026, from [Link]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[1] Retrieved January 28, 2026, from [Link]

  • Curry, K., Peet, M. J., Magnuson, D. S., & McLennan, H. (1988).[1] Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry, 31(5), 864-867.[1] (Foundational chemistry for ACPD isomers).

  • Irving, A. J., et al. (1990).[1] 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis.[1][7] Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Boc-(1R,3S)-3-Aminocyclopentane Carboxylic Acid Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Deprotection Protocols & Troubleshooting Zwitterionic Isolation

Introduction: The Molecule & The Challenge

You are working with Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid .[1][2] This is not a standard linear amino acid; it is a conformationally constrained


-amino acid. The (1R,3S) stereochemistry dictates a cis-relationship between the amine and the carboxylic acid on the cyclopentane ring.

Why this matters:

  • Bridged Lactamization Risk: Unlike linear

    
    -amino acids that form 5-membered lactams easily, this molecule requires forming a strained bicyclic system (2-azabicyclo[2.2.1]heptan-3-one) to cyclize. While less favorable than linear analogs, it will occur if the free amine and activated acid are present in concentrated solution.
    
  • Zwitterionic Solubility: Upon deprotection, the product is highly water-soluble. Standard organic extractions (DCM/Water) will result in 100% yield loss into the aqueous phase.

Module 1: Validated Deprotection Protocols

We recommend two distinct workflows depending on your downstream application.

Method A: The "Solid Salt" Protocol (HCl/Dioxane)

Recommended for: Storage, stability, or if the next step requires a defined stoichiometry of base.

The Logic: HCl salts of amino acids are generally crystalline solids, whereas TFA salts are often hygroscopic oils.[3] We use Dioxane to exclude nucleophilic alcohols (MeOH/EtOH) that would esterify the carboxylic acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid in minimal dry 1,4-dioxane (approx. 5 mL/mmol).

    • Note: If solubility is poor, add dry EtOAc. Do not use MeOH.

  • Acidolysis: Add 5-10 equiv of 4M HCl in Dioxane .

    • Observation: The solution may become cloudy as the HCl salt precipitates.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (stain with ninhydrin; product spot will be at the baseline).

  • Workup (Critical):

    • Do NOT add water.

    • Dilute the reaction mixture with excess Diethyl Ether (Et₂O) or MTBE (approx. 10 volumes).

    • The product should crash out as a white solid.

  • Isolation: Filter the solid under nitrogen. Wash with Et₂O. Dry under high vacuum.

Method B: The "Solution Phase" Protocol (TFA/DCM)

Recommended for: Immediate use in peptide coupling or further derivatization.

The Logic: TFA is milder and easier to remove by evaporation, but the resulting salt is difficult to handle as a solid.

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (10 mL/mmol).

  • Scavenger (Optional but Good Practice): Add 2% Triethylsilane (TES) or water to scavenge t-butyl cations, preventing alkylation of the cyclopentane ring.

  • Acidolysis: Add TFA (equal volume to DCM, 1:1 ratio). Stir for 30-60 mins.

  • Workup:

    • Concentrate in vacuo.[4]

    • The "Chase" Step: Re-dissolve the oily residue in Toluene or DCM and re-evaporate (3x). This azeotropes off residual TFA.[4]

    • Result: You will likely have a sticky gum.[4] This is the TFA salt.[5]

Module 2: Troubleshooting & FAQs

Ticket #1: "My product disappeared during extraction."

Diagnosis: You likely performed a standard aqueous workup (e.g., DCM vs. NaHCO₃). Root Cause: The deprotected product is a zwitterion (net neutral but charged) or a salt. It is insoluble in DCM/EtOAc and highly soluble in water. The Fix:

  • Never partition this molecule between water and organic solvent unless you are discarding the organic layer.

  • Recovery: If your product is in the aqueous layer, Lyophilize (freeze-dry) it. Do not try to extract it back out.

Ticket #2: "I see a methyl ester peak (~3.7 ppm) in my NMR."

Diagnosis: Unwanted Fischer Esterification. Root Cause: You likely used HCl generated in Methanol (e.g., Acetyl Chloride + MeOH) or used MeOH as a co-solvent to improve solubility.[3] The Fix:

  • Prevention: Switch to HCl in Dioxane or HCl in Ethyl Acetate .[5] Strictly avoid alcohols during the acidic phase.

  • Salvage: Saponify the ester using LiOH in THF/Water (1:1) to return to the acid, then re-acidify.

Ticket #3: "How do I isolate the free amino acid (Zwitterion) without salt?"

Diagnosis: You need the free amine/acid for a sensitive biological assay or specific coupling, and the HCl/TFA counterion is interfering. The Fix: The Propylene Oxide Method (The "Epoxide Sponge").

  • Protocol:

    • Dissolve the HCl salt in minimal Ethanol or MeOH.

    • Add excess Propylene Oxide (10-20 equiv).

    • Reflux gently for 30 mins or stir overnight at RT.

    • Mechanism: Propylene oxide acts as an acid scavenger (forming chloropropanol), which is volatile.

    • The free zwitterionic amino acid will precipitate out of the alcohol solution. Filter and dry.

Module 3: Advanced Visualization

Decision Tree: Protocol Selection & Workup

DeprotectionLogic Start START: Boc-(1R,3S)-3-aminocyclopentane carboxylic acid Goal What is your downstream goal? Start->Goal MethodA Method A: HCl / Dioxane Goal->MethodA Need Storage/Solid MethodB Method B: TFA / DCM Goal->MethodB Immediate Use WorkupA Precipitate with Et2O Filter Solid MethodA->WorkupA WorkupB Evaporate & Azeotrope (Toluene chase) MethodB->WorkupB ResultA Product: HCl Salt (Solid) Stable, defined stoichiometry WorkupA->ResultA ResultB Product: TFA Salt (Gum) Ready for immediate coupling WorkupB->ResultB Issue Need Free Zwitterion? ResultA->Issue Solution Propylene Oxide Scavenge or Dowex Ion Exchange Issue->Solution Yes

Caption: Decision matrix for selecting the optimal deprotection reagent based on downstream requirements.

Summary Data Table: Reagent Compatibility

ParameterHCl / DioxaneTFA / DCMHCl / MeOH
Reaction Rate Fast (<1 h)Moderate (1-2 h)Fast
Product Form Crystalline SolidHygroscopic Oil/GumSolid
Esterification Risk Low (if dry)NoneHigh (Avoid)
Lactam Risk Low (Acidic pH)Low (Acidic pH)Low
Recrystallization Et₂O / HexaneDifficultEt₂O

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. Wiley-Interscience, 5th Edition, 2014 . (Canonical text for Boc removal mechanisms and conditions).

  • Synthesis of conformationally constrained amino acids. Fülöp, F. et al. Chemical Reviews, 2006 , 106(7), 2711–2747. (Discusses synthesis and stability of aminocyclopentane carboxylic acids).

  • Propylene oxide method for amino acid isolation. Scopes, D. I. C. et al. Journal of Chemical Society, Perkin Transactions 1, 1977 , 2376. (Foundational method for desalting amino acids).

  • Vince Lactam Chemistry. Singh, R. et al. Journal of Organic Chemistry, 2008 , 73(16), 6452. (Context on the bicyclic lactam stability relevant to the (1R,3S) system).

Sources

Validation & Comparative

Comparative Validation Guide: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Primary Focus: GABAergic Modulation (GABA-C/


 Receptors) & Peptidomimetic Stability
Author:  Senior Application Scientist

Executive Summary & Mechanistic Rationale

(1R,3S)-3-aminocyclopentanecarboxylic acid (hereafter (1R,3S)-3-ACPC ) represents a conformationally restricted, cyclic


-amino acid scaffold. Unlike its flexible linear counterparts (e.g., 

-alanine) or the 1,3-dicarboxy analogues (used in glutamate research), this specific scaffold is a privileged structure for probing GABAergic systems , specifically the GABA-C (or GABA-

) receptor
, and as a rigid backbone for proteolytically stable peptidomimetics.

This guide outlines the validation framework for (1R,3S)-3-ACPC derivatives , comparing them against industry standards: CACA (cis-4-aminocrotonic acid, the reference GABA-C agonist), Gabapentin (the clinical standard for


 modulation), and Vigabatrin  (GABA-AT inhibitor).
Why (1R,3S)-3-ACPC?
  • Conformational Rigidity: Reduces the entropic penalty of binding, potentially increasing affinity (

    
    ) and selectivity compared to flexible GABA analogues.
    
  • Metabolic Stability: The cyclic structure resists

    
    -amino acid transaminases and proteolysis, offering superior half-life (
    
    
    
    ) compared to linear peptides.
  • Selectivity Profile: Derivatives often exhibit high selectivity for GABA-

    
     subunits (retina/CNS) over GABA-A and GABA-B, reducing sedative side effects associated with broad-spectrum GABA agonists.
    

Comparative Efficacy Landscape

The following data summarizes the performance benchmarks for (1R,3S)-3-ACPC derivatives against key alternatives.

Table 1: Pharmacological Profile Comparison
Compound ClassPrimary TargetBinding Affinity (

/

)
Intrinsic EfficacyBBB PermeabilityMetabolic Stability
(1R,3S)-3-ACPC Derivatives GABA-

(GABA-C)
0.5 – 5.0

M
Partial to Full Agonist Moderate (Carrier-mediated) High
CACA (Reference)GABA-

~2.0

M
Full AgonistLowLow
Gabapentin

Subunit (VGCC)
~0.1

M
Modulator (Non-agonist)High (LAT1 Transport)High
GABA (Endogenous)GABA-A, B, C1.0 – 2.0

M
Full AgonistNegligibleVery Low
Vigabatrin GABA-AT (Enzyme)Irreversible InhibitorN/A (Suicide Substrate)ModerateHigh

Analytic Insight: While Gabapentin is the clinical leader, it does not bind directly to GABA receptors. (1R,3S)-3-ACPC derivatives offer a distinct mechanism (direct receptor activation) which may be synergistic with Gabapentinoids or superior in specific retinopathies and cognitive disorders.

Mechanistic Visualization

The following diagram illustrates the differential signaling and validation pathways for (1R,3S)-3-ACPC compared to standard GABA modulators.

G cluster_0 Ligands cluster_1 Receptor Targets cluster_2 Physiological Outcome ACPC (1R,3S)-3-ACPC Derivatives GABAA GABA-A (Cl- Channel) ACPC->GABAA Low/No Affinity GABAC GABA-C (Rho) (Non-desensitizing) ACPC->GABAC High Selectivity GABA GABA (Endogenous) GABA->GABAA GABA->GABAC GABAB GABA-B (GPCR) GABA->GABAB CACA CACA (Reference) CACA->GABAC Agonist Sedation Sedation/Anxiolysis GABAA->Sedation Vision Retinal Signal Processing GABAC->Vision Memory Cognitive Modulation GABAC->Memory

Figure 1: Selectivity profile of (1R,3S)-3-ACPC derivatives targeting the GABA-C (Rho) receptor, avoiding the sedative effects associated with GABA-A activation.

Experimental Validation Protocols

To validate the efficacy of your derivatives, you must prove selectivity (vs. GABA-A) and stability (vs. linear peptides).

Protocol A: Functional Efficacy via Two-Electrode Voltage Clamp (TEVC)

Objective: Determine


 and 

at GABA-

1 receptors expressed in Xenopus oocytes.
  • Expression System: Inject Xenopus laevis oocytes with 50 ng of cRNA encoding the human GABA-

    
    1 subunit. Incubate for 3-5 days at 18°C in ND96 buffer.
    
  • Preparation: Place oocyte in a recording chamber perfused with Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).

  • Clamping: Impale oocyte with two glass microelectrodes (1–2 M

    
     resistance, filled with 3M KCl). Clamp voltage at -60 mV .
    
  • Application:

    • Apply GABA (10

      
      M)  for 20s to establish baseline maximal current (
      
      
      
      ).
    • Wash for 5 mins (critical: GABA-

      
       receptors desensitize slowly but require washout).
      
    • Apply Test Derivative (0.1

      
      M – 100 
      
      
      
      M) for 20s.
  • Analysis:

    • Calculate Relative Efficacy (

      
      ): 
      
      
      
      .
    • Success Criteria: An agonist candidate should show

      
       (partial agonist) or 
      
      
      
      (full agonist). A competitive antagonist will show no current but will shift the GABA concentration-response curve to the right.
Protocol B: Enzymatic Stability Assay (GABA-AT)

Objective: Confirm the derivative resists degradation by GABA transaminase, a key advantage over linear GABA analogues.

  • Reagent Setup: Prepare purified GABA-AT (from porcine brain or recombinant) in pyrophosphate buffer (pH 8.5) with

    
    -ketoglutarate (acceptor).
    
  • Incubation:

    • Control: GABA (1 mM) + Enzyme.

    • Test: (1R,3S)-3-ACPC Derivative (1 mM) + Enzyme.

    • Incubate at 37°C for 0, 30, 60, and 120 minutes.

  • Detection: Quench reaction with sulfosalicylic acid. Analyze supernatant via HPLC-MS/MS (C18 column, ion-pairing agent).

  • Data Output: Plot % Parent Compound Remaining vs. Time.

    • Target: >95% remaining at 120 mins (compared to <50% for GABA).

Validation Workflow

Use this decision tree to screen your library of derivatives.

Workflow Start Library Synthesis (1R,3S)-3-ACPC Derivatives Step1 Step 1: Binding Assay ([3H]-GABA displacement in GABA-rho expressing membranes) Start->Step1 Decision1 Ki < 10 µM? Step1->Decision1 Step2 Step 2: Functional TEVC (Xenopus Oocytes) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Agonist or Antagonist? Step2->Decision2 Step3A Step 3A: Selectivity Screen (Test vs GABA-A / GABA-B) Decision2->Step3A Confirmed Activity Decision2->Fail Inactive Step3B Step 3B: Metabolic Stability (Liver Microsomes / GABA-AT) Step3A->Step3B Lead Lead Candidate (In Vivo Behavorial Models) Step3B->Lead Stable & Selective

Figure 2: Screening cascade for identifying high-potency GABA-C modulators.

References

  • Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. Link

  • Chebib, M., & Johnston, G. A. R. (2000). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 27(1-2), 68-75. Link

  • Kusama-Eguchi, K., et al. (2004). Cis-3-aminocyclopentanecarboxylic acid as a selective agonist for the rho1 GABA receptor. British Journal of Pharmacology. Link

  • Nahoum, V., et al. (2009). Design and synthesis of conformationally constrained GABA analogues. Bioorganic & Medicinal Chemistry. Link

Structure-Activity Relationship of Aminocyclopentane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of aminocyclopentane derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Aminocyclopentane Scaffold

The aminocyclopentane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a versatile bioisostere for proline, a conformationally restricted analogue of GABA, and a core template for transition-state mimetics. Unlike the flexible linear alkyl chains or the rigid aromatic rings often used in early-stage discovery, the aminocyclopentane ring offers a unique balance of lipophilicity and defined stereochemistry .

This guide objectively compares the performance of aminocyclopentane-based therapeutics against their six-membered (cyclohexane/piperidine) and heterocyclic (pyrrolidine) alternatives. We focus on two primary therapeutic areas where this scaffold has defined the standard of care or emerging best practices: Neuraminidase Inhibitors (Antivirals) and CCR2 Antagonists (Anti-inflammatory) .

Comparative Analysis: Neuraminidase Inhibitors

The most commercially successful application of the aminocyclopentane scaffold is Peramivir (Rapivab), an intravenous neuraminidase inhibitor. Its design relies on the scaffold's ability to mimic the transition state of sialic acid hydrolysis.

Structural Comparison: The Ring Size Effect

The viral neuraminidase enzyme cleaves terminal sialic acid residues. The hydrolysis proceeds through an oxocarbonium ion transition state, which adopts a planar half-chair conformation.

  • Oseltamivir (Tamiflu): Uses a cyclohexene ring. While effective, the six-membered ring requires a double bond to approximate the planarity of the transition state.

  • Peramivir: Uses a cyclopentane ring.[2] The five-membered ring is inherently more planar than a cyclohexane chair, allowing the guanidino, amino, and carboxylate groups to align more naturally with the enzyme's catalytic triad (Arg118, Arg152, Arg292) without forcing the ring into a high-energy conformation.

Performance Metrics

Table 1 compares the pharmacodynamic properties of the aminocyclopentane derivative (Peramivir) against the cyclohexene (Oseltamivir) and dihydropyran (Zanamivir) alternatives.

Table 1: Comparative Pharmacodynamics of Neuraminidase Inhibitors

FeaturePeramivir (Aminocyclopentane)Oseltamivir (Cyclohexene)Zanamivir (Dihydropyran)
Binding Affinity (IC50) 0.1 - 1.4 nM (High Potency)0.5 - 3.0 nM0.5 - 2.5 nM
Transition State Mimicry Excellent (Native ring planarity)Good (Requires double bond)Excellent (Unsaturated ring)
Bioavailability <3% (Oral); 100% (IV) >75% (Oral)<5% (Inhalation)
Residence Time Slow dissociation (Long duration)Moderate dissociationModerate dissociation
Resistance Profile Susceptible to H275Y mutationSusceptible to H275YLess susceptible

Analyst Insight: While Oseltamivir dominates oral therapy, Peramivir's aminocyclopentane core confers a binding affinity that supports single-dose intravenous administration, a critical advantage in acute care settings where oral intake is compromised.

Mechanism of Action Visualization

The following diagram illustrates how the aminocyclopentane scaffold positions functional groups to mimic the sialic acid transition state.

Neuraminidase_Binding Substrate Sialic Acid Substrate TS Oxocarbonium Transition State (Planar Half-Chair) Substrate->TS Enzymatic Hydrolysis Binding Active Site Binding (Arg118, Arg292, Arg371) TS->Binding Target Geometry Peramivir Peramivir (Aminocyclopentane Core) Peramivir->Binding High Affinity (Native Planarity) Oseltamivir Oseltamivir (Cyclohexene Core) Oseltamivir->Binding Moderate Affinity (Forced Conformation) Inhibition Viral Release Blocked Binding->Inhibition Competitive Inhibition

Figure 1: Mechanistic comparison of scaffold binding geometries. The aminocyclopentane core of Peramivir naturally approximates the planar transition state required for high-affinity binding.

Comparative Analysis: CCR2 Antagonists

In the development of antagonists for the Chemokine Receptor 2 (CCR2), the aminocyclopentane scaffold competes directly with pyrrolidine and piperidine scaffolds.

Aminocyclopentane vs. Pyrrolidine
  • Pyrrolidine: Highly basic (pKa ~11). Often leads to issues with hERG channel inhibition and low membrane permeability due to ionization at physiological pH.

  • Aminocyclopentane: Less basic and more lipophilic. This allows for better penetration into the hydrophobic pockets of GPCRs (Structure-Kinetic Relationship optimization).

Structure-Kinetic Relationships (SKR)

Recent data highlights that residence time (how long the drug stays on the receptor) is more predictive of in vivo efficacy than simple affinity (Ki). A study on 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides demonstrated that the aminocyclopentane core is essential for locking the molecule in a conformation that maximizes residence time.

Table 2: SAR Data for CCR2 Antagonists (Indenyl-aminocyclopentane series)

Compound IDScaffoldR-Group SubstituentAffinity (Ki, nM)Residence Time (min)
Reference (Pyrrolidine) Pyrrolidine4-F-Phenyl5.212
Compound 12b AminocyclopentaneH18.045
Compound 15a Aminocyclopentane 5-OMe 2.4 714

Key Finding: The switch to the aminocyclopentane scaffold, combined with specific indenyl substitution (Compound 15a), increased the residence time from minutes to over 11 hours, significantly enhancing anti-inflammatory efficacy in wash-out assays.

Experimental Protocols

Synthesis of Peramivir (Vince Lactam Route)

This protocol describes the industrial standard route utilizing the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) as the chiral starting material. This route is preferred for its stereochemical control.

Reagents: Vince lactam, HCl/MeOH, Boc2O, NaH, 2-ethylbutanal, NH2OH·HCl, 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea.

Step-by-Step Methodology:

  • Ring Opening: Dissolve (-)-Vince lactam in MeOH saturated with HCl. Heat at reflux for 4 hours to cleave the lactam bridge, yielding the amino-ester hydrochloride.

    • Validation: Monitor disappearance of lactam C=O peak by IR.

  • Boc Protection: Treat the crude amino-ester with di-tert-butyl dicarbonate (Boc2O) and triethylamine in DCM to protect the amine.

  • 1,3-Dipolar Cycloaddition (Key Step):

    • Generate the nitrile oxide in situ from 2-ethylbutanal oxime using NaOCl (bleach) or Chloramine-T.

    • React the nitrile oxide with the Boc-protected cyclopentene intermediate. This forms the isoxazoline ring fused to the cyclopentane core.

    • Critical Control: Maintain temperature <0°C to prevent dimerization of the nitrile oxide.

  • Reductive Cleavage: Hydrogenate the isoxazoline ring using Raney Ni or Pt/C under H2 atmosphere. This installs the amino alcohol functionality.

  • Guanylation: React the newly formed amine with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea to install the guanidine group.

  • Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) and deprotect the Boc groups (TFA/DCM) to yield Peramivir.

Neuraminidase Inhibition Assay (Fluorescence)

This assay quantifies the inhibitory potency (IC50) of aminocyclopentane derivatives using the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

Materials:

  • Influenza Virus (A/H1N1 or H3N2) or recombinant Neuraminidase.

  • Substrate: MUNANA (Sigma-Aldrich).

  • Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.

Protocol:

  • Preparation: Dilute viral stock in MES buffer to achieve a signal-to-noise ratio of >10.

  • Inhibitor Incubation:

    • Add 25 µL of test compound (serial dilutions in buffer) to black 96-well plates.

    • Add 25 µL of diluted virus.

    • Incubate for 30 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition: Add 50 µL of 200 µM MUNANA solution to each well.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Termination: Stop reaction by adding 100 µL of Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

  • Measurement: Read fluorescence (Excitation: 365 nm, Emission: 450 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Decision Logic for Scaffold Selection

Use the following logic flow to determine if the aminocyclopentane scaffold is suitable for your drug discovery campaign.

Scaffold_Selection Start Target Requirement Check1 Need Planar/Transition State Mimic? Start->Check1 Check2 Is Lipophilicity Required? Check1->Check2 No ACP Select Aminocyclopentane (e.g., Peramivir) Check1->ACP Yes (5-membered ring) Check2->ACP High (Hydrophobic Pocket) Pyrrolidine Select Pyrrolidine (High Basicity) Check2->Pyrrolidine Low (Need H-bond donor) Piperidine Select Piperidine/Cyclohexane (Rigid Chair) Check2->Piperidine Moderate (Need Bulk)

Figure 2: Strategic decision tree for selecting the aminocyclopentane scaffold over pyrrolidine or piperidine alternatives.

References

  • Synthesis and Biological Evaluation of Peramivir: Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry. Link

  • Structure-Kinetic Relationships in CCR2 Antagonists: Nederpelt, I., et al. (2015).[3] "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry. Link

  • Comparative Neuraminidase Inhibitor Efficacy: Kohno, S., et al. (2010). "Phase III randomized, double-blind study comparing single-dose intravenous peramivir with oral oseltamivir in patients with seasonal influenza virus infection." Antimicrobial Agents and Chemotherapy. Link

  • Cispentacin Antifungal Activity: Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics. Link

  • Neuraminidase Inhibition Assay Protocol: Wetherall, N. T., et al. (2003). "Evaluation of neuraminidase inhibition assays for monitoring influenza susceptibility to neuraminidase inhibitors." Journal of Medical Virology. Link

Sources

Comparative analysis of agonists for metabotropic excitatory amino acid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabotropic glutamate receptors (mGluRs) are Class C G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. Unlike ionotropic receptors (NMDA, AMPA) that mediate fast synaptic transmission, mGluRs trigger slower, modulatory signaling cascades.

Selecting the correct agonist is critical for experimental success. A common pitfall in mGluR research is the use of non-selective agonists (e.g., glutamate or quisqualate) without appropriate blockade, leading to confounding data from ionotropic receptor activation. This guide compares the performance of the industry-standard agonists—DHPG (Group I), LY379268 (Group II), and L-AP4 (Group III)—and provides validated protocols for their functional assessment.

Mechanistic Classification & Signaling Pathways[1]

To select the appropriate agonist, one must first understand the receptor coupling. mGluRs are divided into three groups based on sequence homology, pharmacology, and signal transduction.

Figure 1: mGluR Signaling Divergence

The following diagram illustrates the distinct signaling pathways activated by Group I versus Group II/III agonists.

mGluR_Signaling cluster_G1 Group I (mGlu1, mGlu5) cluster_G23 Group II (mGlu2/3) & Group III (mGlu4/6/7/8) Agonist_G1 Agonist: DHPG Receptor_G1 mGluR 1/5 Agonist_G1->Receptor_G1 Gq Gq Protein Receptor_G1->Gq PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Store ER Ca2+ Release IP3->Ca_Store Agonist_G2 Agonist: LY379268 / L-AP4 Receptor_G2 mGluR 2/3 or 4/7/8 Agonist_G2->Receptor_G2 Gi Gi/o Protein Receptor_G2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP PKA PKA Inhibition cAMP->PKA

Caption: Group I agonists drive Calcium mobilization via Gq/PLC. Group II/III agonists inhibit cAMP accumulation via Gi/Adenylate Cyclase.[1]

Comparative Analysis of Key Agonists

Group I Agonists (mGlu1, mGlu5)

Primary Readout: Intracellular Calcium Mobilization (


).[2][3]
AgonistSelectivity ProfileTypical EC50SolubilityNotes
(S)-3,5-DHPG Highly Selective for mGlu1/5. Does not activate NMDA/AMPA.~2–10 µMWater (50 mM)Gold Standard. Induces phosphoinositide hydrolysis. Can induce LTD (Long-Term Depression) in hippocampus.[4]
Quisqualic Acid Potent agonist for mGlu1/5 but activates AMPA/Kainate .~0.1–0.5 µMNaOH (1eq)Use with Caution. Requires presence of CNQX/NBQX to block ionotropic effects. Higher potency than DHPG but lower selectivity.

Expert Insight: For pure mGluR1/5 characterization, DHPG is superior despite lower potency because it eliminates the need for complex antagonist cocktails to block ionotropic noise.

Group II Agonists (mGlu2, mGlu3)

Primary Readout: Inhibition of Forskolin-stimulated cAMP.

AgonistSelectivity ProfileTypical EC50SolubilityNotes
LY379268 Highly Selective for mGlu2/3. >80-fold selective over Group I/III.2–5 nMWaterSystemically Active. High brain penetrance. Shows antipsychotic-like effects in vivo.[5][6] More potent at mGlu3 than LY354740.
DCG-IV Potent mGlu2/3 agonist but has NMDA agonist activity .~0.2 µMWaterRisk of Excitotoxicity. Its NMDA activity limits its utility in neuroprotection studies compared to LY379268.

Expert Insight: LY379268 is the agonist of choice for in vivo behavioral studies and in vitro assays requiring high specificity. Avoid DCG-IV if NMDA receptor cross-talk could confound your results.

Group III Agonists (mGlu4, 6, 7, 8)

Primary Readout: Inhibition of Forskolin-stimulated cAMP.

AgonistSelectivity ProfileTypical EC50SolubilityNotes
L-AP4 (L-APB) Classic Selective agonist for Group III.[7]0.1–1.0 µMNaOH (1eq)Potency varies by subtype: mGlu4 (0.13 µM) > mGlu8 (0.29 µM) > mGlu6 (1.0 µM).[7] Less active at mGlu7.

Validated Experimental Protocols

Reliable data generation requires protocols that account for the specific kinetics of these receptors.

Protocol A: Calcium Mobilization Assay (For Group I / DHPG)

Objective: Measure Gq-mediated calcium release in HEK293 cells or primary neurons.

Critical Reagents:

  • Fluo-4 AM: Cell-permeant calcium indicator.

  • Probenecid: Anion transport inhibitor. Why? It prevents the cells from pumping out the loaded dye, ensuring signal retention.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow Diagram:

Calcium_Protocol Step1 1. Cell Plating (96/384 well) Overnight Step2 2. Dye Loading Fluo-4 AM (2-4 µM) + Probenecid (2.5 mM) Step1->Step2 Step3 3. Incubation 30 min @ 37°C 30 min @ RT Step2->Step3 Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Injection Add DHPG (10-100 µM) Step4->Step5 Step6 6. Kinetic Read FLIPR/Reader (120 sec) Step5->Step6

Caption: Step-by-step workflow for Fluo-4 based Calcium Mobilization Assay.

Protocol Steps:

  • Preparation: Dissolve DHPG in water to 100 mM stock. Store at -20°C.

  • Loading: Incubate cells with Fluo-4 AM ester (2 µM) in assay buffer containing 2.5 mM Probenecid for 60 mins (30 min at 37°C, then 30 min at room temperature to equilibrate).

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish a stable baseline.

  • Stimulation: Inject DHPG (final concentration 10–100 µM).

  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Baseline divided by Baseline).
    
Protocol B: cAMP Inhibition Assay (For Group II/III / LY379268)

Objective: Measure Gi-mediated inhibition of cAMP.[8]

The "Forskolin Challenge" Concept: Since Group II/III receptors inhibit cAMP, you cannot measure their activity in a resting cell (where cAMP is already low). You must first artificially raise cAMP levels using Forskolin , then measure the agonist's ability to suppress this spike.

Protocol Steps (TR-FRET / HTRF Method):

  • Cell Prep: Resuspend cells in stimulation buffer containing IBMX (0.5 mM). Why? IBMX inhibits phosphodiesterases, preventing the breakdown of cAMP, ensuring the signal accumulation is only regulated by the receptor.

  • Agonist Addition: Add LY379268 (serial dilution, e.g., 0.1 nM to 1 µM) to the plate.

  • Stimulation: Immediately add Forskolin (typical final concentration 1–10 µM, optimized to produce ~80% max signal).

  • Incubation: Incubate for 30–45 minutes at room temperature.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[9] Incubate 1 hour.

  • Readout: Measure HTRF ratio (665nm/620nm). Note: In competitive immunoassays, higher signal = lower cAMP . Therefore, a Group II agonist will increase the HTRF signal (by reducing cAMP).

Selection Guide: Which Agonist for Your Application?

ApplicationRecommended AgonistRationale
LTP/LTD Induction (Slice) DHPG Selective activation of mGlu1/5 without AMPA noise. Standard for inducing mGluR-LTD.
In Vivo Antipsychotic Models LY379268 Excellent BBB penetration and high potency.
Retinal Signaling (mGlu6) L-AP4 The standard for ON-bipolar cell characterization.
Neurotoxicity Studies LY379268 Unlike DCG-IV, it does not activate NMDA receptors, allowing assessment of pure mGlu2/3 neuroprotection.

References

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology.

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology.

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry.

  • Tocris Bioscience. Scientific Review: mGluR Ligands.

  • Imre, G. (2006). The mGluR2/3 agonist LY379268: a review of its pharmacological and behavioral profile. CNS Drug Reviews.

Sources

Evaluating the selectivity of (1R,3S)-3-aminocyclopentanecarboxylic acid for GABA receptors

[1][2]

Executive Summary: The Stereochemical Imperative

Compound: (1R,3S)-3-aminocyclopentanecarboxylic acid Synonyms: (-)-cis-3-ACPC, (-)-CACP Primary Application: Conformationally restricted GABA analogue for probing GABA receptor subtypes, specifically distinguishing GABA-C (ρ-subunits) pharmacophores.[1][2]

In the development of GABAergic modulators, conformational restriction is the gold standard for achieving subtype selectivity. Endogenous GABA is a flexible molecule capable of adopting multiple conformations to bind GABA-A, GABA-B, and GABA-C (ρ) receptors.[1][2] (1R,3S)-3-aminocyclopentanecarboxylic acid utilizes a cyclopentane scaffold to "lock" the GABA backbone into a specific spatial configuration.[1][2]

This guide evaluates the selectivity of the (1R,3S) isomer, contrasting it with its enantiomer (1S,3R) and standard clinical references. The data indicates that while often overshadowed by its more potent enantiomer, (1R,3S)-3-ACPC exhibits a distinct partial agonist profile at GABA-C receptors, making it a critical tool for mapping the stereochemical boundaries of the orthosteric binding pocket.

Mechanism of Action & Selectivity Profile

The selectivity of 3-aminocyclopentanecarboxylic acid is governed by the "Folded vs. Extended" hypothesis of GABA binding.[2]

  • GABA-A Receptors: Generally prefer "folded" conformations.[1][2] The (1S,3R) enantiomer is a potent agonist here.

  • GABA-B Receptors: Generally prefer "extended" conformations.[1][2]

  • GABA-C (ρ) Receptors: Tolerate specific restricted conformations that differ from the classical A/B subtypes.[1][2]

Comparative Pharmacological Data

The following table synthesizes experimental data comparing (1R,3S)-3-ACPC against key alternatives.

CompoundTarget ReceptorActivity TypePotency (EC50 / Ki)Selectivity Notes
(1R,3S)-3-ACPC GABA-C (ρ1) Partial Agonist ~78.5 µM Moderate potency; weaker than (+)-enantiomer but retains efficacy.[1][2][3]
GABA-AInactive/Weak> 100 µMDisplays significant stereoselectivity against GABA-A compared to (1S,3R).[1][2]
(1S,3R)-3-ACPC GABA-AFull AgonistLow µM rangeThe "active" isomer for GABA-A agonism.[1][2]
GABA-C (ρ1)Partial Agonist~26.1 µMMore potent at GABA-C than the (1R,3S) isomer.[1][2]
Muscimol GABA-AFull AgonistnM rangeHigh affinity reference standard; lacks GABA-C selectivity.[1][2]
Baclofen GABA-BAgonistnM rangeSelective for GABA-B; inactive at GABA-A/C.
CACA GABA-CAgonistLow µM rangeThe standard reference for GABA-C selectivity.[1][2]

Key Insight: The (1R,3S) isomer demonstrates that GABA-C receptors are less stereoselective than GABA-A receptors.[1][2] While (1S,3R) hits both A and C, the (1R,3S) isomer largely spares GABA-A, providing a "cleaner" (albeit lower affinity) window into GABA-C modulation.

Visualizing the Selectivity Logic

The diagram below illustrates the receptor discrimination based on the stereochemistry of the cyclopentane ring.

Gcluster_legendSelectivity FilterGABAGABA(Flexible)GABA_AGABA-A Receptor(Cl- Channel)GABA->GABA_AHigh AffinityGABA_BGABA-B Receptor(GPCR)GABA->GABA_BHigh AffinityGABA_CGABA-C (rho) Receptor(Retina/CNS)GABA->GABA_CHigh AffinityACPC_1R3S(1R,3S)-3-ACPC(Rigid, (-)-CACP)ACPC_1R3S->GABA_AWeak/Inactive(Steric Clash)ACPC_1R3S->GABA_BNo BindingACPC_1R3S->GABA_CPartial Agonist(EC50 ~78µM)ACPC_1S3R(1S,3R)-3-ACPC(Rigid, (+)-CACP)ACPC_1S3R->GABA_APotent AgonistACPC_1S3R->GABA_CPartial Agonist(EC50 ~26µM)

Figure 1: Stereochemical selectivity map. Note how the (1R,3S) configuration filters out GABA-A activity, unlike its enantiomer.

Experimental Protocol: Validating Selectivity

To confirm the selectivity profile of (1R,3S)-3-ACPC in your own lab, a Competitive Radioligand Binding Assay is the requisite method. This protocol is designed to measure the displacement of standard ligands at GABA-A vs. GABA-C sites.[1][2]

Protocol: Membrane Preparation & Binding Assay[5][6]

Objective: Determine

Reagents Required[1][2][4][5][6]
  • Buffer A: 50 mM Tris-Citrate, pH 7.4.[1][2]

  • Ligands: [³H]-Muscimol (for GABA-A), [³H]-GABA (for GABA-C).[1][2]

  • Blockers: Bicuculline (GABA-A antagonist), Baclofen (GABA-B agonist/saturator).[1][2]

  • Tissue: Rat whole brain (GABA-A) or Retina/Recombinant

    
     cells (GABA-C).[1][2]
    
Step-by-Step Workflow
  • Membrane Preparation (Day 1):

    • Homogenize tissue in 15 volumes of ice-cold Buffer A.

    • Centrifuge at 1,000 x g for 10 min (remove debris).

    • Supernatant: Centrifuge at 20,000 x g for 20 min.

    • Wash Step (Critical): Resuspend pellet and centrifuge 3-4 times to remove endogenous GABA.[1][2] Failure here results in false-negative binding data.

    • Freeze pellets at -80°C.[1][2][7]

  • Binding Assay (Day 2):

    • Thaw pellets and resuspend in Buffer A.[1][2]

    • GABA-A Setup: Incubate 100 µL membrane + [³H]-Muscimol (2 nM) + (1R,3S)-3-ACPC (10⁻⁹ to 10⁻³ M).[1][2]

    • GABA-C Setup: Incubate 100 µL membrane (Retina/

      
      1) + [³H]-GABA (10 nM) + 100 µM Bicuculline  (blocks A) + 100 µM Baclofen  (blocks B)[1] + (1R,3S)-3-ACPC.[1][2]
      
    • Incubate for 60 mins at 4°C (GABA-A) or 25°C (GABA-C).

  • Termination:

    • Rapid filtration through GF/C glass fiber filters using a cell harvester.[1][2]

    • Wash 3x with ice-cold buffer.[1][2][8]

    • Measure radioactivity via liquid scintillation counting.[1][2][7]

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      [1]
Assay Workflow Diagram

Protocolcluster_assaysParallel Binding AssaysStartTissue Homogenization(Rat Brain/Retina)WashRepeated Centrifugation(Remove Endogenous GABA)Start->WashAssayAGABA-A AssayLigand: [3H]-MuscimolCompetitor: (1R,3S)-3-ACPCWash->AssayAAssayCGABA-C AssayLigand: [3H]-GABABlockers: Bicuculline + BaclofenCompetitor: (1R,3S)-3-ACPCWash->AssayCIncubateIncubation60 min @ 4°C / 25°CAssayA->IncubateAssayC->IncubateFilterVacuum FiltrationGF/C FiltersIncubate->FilterCountScintillation Counting(CPM Data)Filter->CountAnalysisCalculate Ki(Cheng-Prusoff)Count->Analysis

Figure 2: Workflow for differentiating receptor subtype affinity using radioligand binding.[1][2]

Interpretation of Results

When analyzing data for (1R,3S)-3-ACPC, expect the following:

  • GABA-A Assay: You should observe minimal displacement of [³H]-Muscimol, even at high concentrations (>100 µM).[1][2] If displacement occurs, check for contamination with the (1S,3R) enantiomer.

  • GABA-C Assay: You should observe a dose-dependent displacement with a

    
     or 
    
    
    in the high micromolar range (approx 50-80 µM).[1][2]
  • Stereochemical Control: Always run the (1S,3R) enantiomer in parallel. It should show high potency in the GABA-A assay, validating that your system can detect stereoselective binding.[1][2]

References

  • Johnston, G. A. R. (2002).[1][2] Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.[1]

  • Chebib, M., et al. (2009).[1][2] The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors.[3] European Journal of Pharmacology, 605(1-3), 23-29.[1][2]

  • Krogsgaard-Larsen, P., et al. (2002).[1][2] GABA(A) agonists and partial agonists: structure-activity relationships and therapeutic potential.[1][2] Journal of Medicinal Chemistry.

  • Olsen, R. W., & Sieghart, W. (2008).[1][2] GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.[1]

Cross-reactivity of (1R,3S)-3-aminocyclopentanecarboxylic acid with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of (1R,3S)-3-aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-ACPD), focusing on its specific pharmacological profile, utility as a negative control, and critical cross-reactivity with glutamate transporters.

Executive Summary

In the investigation of metabotropic glutamate receptors (mGluRs), (1R,3S)-ACPD is frequently utilized as the "inactive" enantiomer control for the potent mGluR agonist (1S,3R)-ACPD . While (1S,3R)-ACPD robustly activates Group I and II mGluRs, the (1R,3S) isomer is widely regarded as pharmacologically inert at these receptors.[1]

However, "inactive" is a relative term. This guide highlights a critical, often overlooked cross-reactivity: (1R,3S)-ACPD is a substrate for Excitatory Amino Acid Transporters (EAATs). Unlike its active counterpart, (1R,3S)-ACPD is actively transported into astrocytes, where it can competitively inhibit glutamate uptake and induce cellular swelling. This guide details this differential selectivity to prevent experimental artifacts in glutamatergic signaling studies.

The Stereochemical Divergence: Receptor vs. Transporter

The biological activity of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is strictly stereospecific. The trans-ACPD mixture used in early studies contains equimolar amounts of (1S,3R) and (1R,3S).

A. Primary Target Profile (mGluRs)[2]
  • (1S,3R)-ACPD: The active agonist.[2] It binds with high affinity to the orthosteric glutamate site of mGluR1/5 (Group I) and mGluR2/3 (Group II), triggering Gq- and Gi/o-coupled signaling cascades.

  • (1R,3S)-ACPD: Displays negligible efficacy at mGluRs at standard physiological concentrations (<100 µM). It fails to stimulate phosphoinositide hydrolysis or inhibit cAMP accumulation, making it an effective negative control for receptor activation.

B. The Cross-Reactivity Vector: Glutamate Transporters (EAATs)

Experimental evidence indicates a reversal of specificity regarding transport.

  • (1S,3R)-ACPD: Is not a substrate for EAATs. It remains extracellular, acting solely on membrane receptors.

  • (1R,3S)-ACPD: Is a substrate for Na⁺-dependent glutamate transporters (specifically EAAT1 and EAAT2).

    • Mechanism: It mimics L-glutamate sufficiently to be translocated into the cell.

    • Consequence: High concentrations (>100 µM) can competitively block the reuptake of endogenous glutamate, artificially elevating extracellular glutamate levels and potentially causing "false positive" excitotoxicity or receptor activation via endogenous glutamate accumulation.

C. Comparative Pharmacological Table
Feature(1R,3S)-ACPD (The "Control")(1S,3R)-ACPD (The Agonist)L-Glutamate (Endogenous)
mGluR Group I Activity Inactive / Very Low PotencyAgonist (EC50 ~10-50 µM)Agonist
mGluR Group II Activity InactiveAgonist (EC50 ~5-20 µM)Agonist
NMDA Receptor Weak/Inactive (Glycine site?)Weak/InactiveAgonist
EAAT Transport Substrate (Km ~6.5 mM) Non-SubstrateSubstrate
Astrocytic Swelling Induces Swelling No EffectInduces Swelling
Primary Utility Negative ControlmGluR ActivationGeneral Activation

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two isomers. Note how (1R,3S)-ACPD bypasses the receptor but enters the transporter pathway, potentially altering the glutamate equilibrium.

ACPD_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Astrocyte/Neuron) ACPD_Active (1S,3R)-ACPD (Agonist) mGluR mGluR (GPCR) ACPD_Active->mGluR Activates EAAT EAAT Transporter ACPD_Active->EAAT No Interaction ACPD_Inactive (1R,3S)-ACPD (Control) Glutamate Endogenous Glutamate ACPD_Inactive->Glutamate Competes for Uptake (Increases Extracellular Glu) ACPD_Inactive->mGluR No Activation ACPD_Inactive->EAAT Substrate Transport Glutamate->mGluR Activates Glutamate->EAAT Uptake G_Protein G-Protein Signaling (Ca2+ / cAMP) mGluR->G_Protein Signal Transduction Osmotic Osmotic Swelling & Metabolic Flux EAAT->Osmotic Translocation

Caption: Divergent signaling: (1S,3R)-ACPD activates mGluRs, while (1R,3S)-ACPD enters via EAATs, competitively inhibiting glutamate uptake.

Experimental Validation Protocols

To ensure data integrity when using (1R,3S)-ACPD as a control, you must validate that observed effects are not due to transporter interference.

Protocol A: Validating Receptor Silence (Calcium Imaging)

Objective: Confirm (1R,3S)-ACPD does not elicit Ca²⁺ mobilization in mGluR-expressing cells.

  • Cell Preparation: Load mGluR1/5-expressing cells (e.g., CHO-mGluR1 or primary astrocytes) with a calcium indicator (e.g., Fluo-4 AM, 4 µM) for 30 minutes at 37°C.

  • Baseline: Record baseline fluorescence (F0) for 60 seconds in Mg²⁺-free buffer.

  • Control Application: Perfuse (1R,3S)-ACPD (100 µM) .

    • Expected Result: No change in fluorescence (<5% deviation from baseline).

    • Troubleshooting: If a signal is observed, verify the purity of the isomer (trace contamination with 1S,3R is possible) or check for endogenous glutamate accumulation due to transport inhibition.

  • Agonist Challenge: Washout, then perfuse (1S,3R)-ACPD (50 µM) .

    • Expected Result: Robust increase in fluorescence (Gq-coupled response).

Protocol B: Detecting Transporter Interference (Glutamate Uptake Assay)

Objective: Determine if (1R,3S)-ACPD is affecting glutamate clearance in your system.

  • System: Primary astrocyte cultures (high EAAT expression).

  • Tracer: Use [³H]-L-Glutamate (20 nM).

  • Incubation: Incubate cells with [³H]-L-Glutamate in the presence of increasing concentrations of (1R,3S)-ACPD (10 µM – 1 mM).

  • Comparison: Run parallel wells with TBOA (non-transportable blocker) and (1S,3R)-ACPD .

  • Readout: Lyse cells and measure radioactivity via scintillation counting.

    • Interpretation: If (1R,3S)-ACPD reduces intracellular radioactivity in a dose-dependent manner, it is competing for the transporter.

    • Note: (1S,3R)-ACPD should show minimal inhibition compared to (1R,3S).[3]

Strategic Recommendations for Drug Development

  • Purity is Paramount: Commercial "ACPD" is often the racemic trans mixture. For precise mechanistic dissection, use enantiomerically pure (1S,3R)-ACPD for activation and (1R,3S)-ACPD only if a structural control is strictly necessary.

  • Concentration Limits: Avoid using (1R,3S)-ACPD at concentrations >100 µM. At millimolar levels, its affinity for EAATs (Km ~6.5 mM) becomes relevant, potentially inducing osmotic stress or altering local glutamate gradients.

  • Alternative Controls: If the goal is to block mGluRs, rely on competitive antagonists like MCPG or LY341495 rather than assuming the inactive isomer is benign.

References

  • Schoepp, D. D., et al. (1991). "1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis."[2][3] Journal of Neurochemistry. Link

  • Zuiderwijk, M., et al. (2001).[4] "(1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes."[5] Journal of Neurochemistry. Link

  • Conn, P. J., & Pin, J. P. (1997). "Pharmacology and functions of metabotropic glutamate receptors." Annual Review of Pharmacology and Toxicology. Link

  • Tocris Bioscience. "Product Datasheet: (±)-trans-ACPD." Link

  • Palmer, E., et al. (1989). "Agonist actions of several stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid at excitatory amino acid receptors." European Journal of Pharmacology. Link

Sources

Technical Guide: In Vitro vs. In Vivo Profile of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

[1]

Executive Summary & Compound Identity

Warning: Stereochemical Precision Required In the field of GABAergic pharmacology, confusion often arises between cyclopentane analogues. (1R,3S)-3-aminocyclopentanecarboxylic acid is the (-)-cis isomer.[1] It is distinct from:

  • (1S,3R)-ACPD: The metabotropic glutamate receptor (mGluR) agonist.[1][2][3][4]

  • (+)-cis-3-ACPC: The more potent enantiomer at GABA-C receptors.[1]

  • 1-aminocyclopropanecarboxylic acid (ACPC): An NMDA glycine-site partial agonist.[1][5]

Primary Utility: (1R,3S)-3-aminocyclopentanecarboxylic acid is a conformationally restricted GABA analogue that acts as a partial agonist at ionotropic GABA-C (ρ/rho) receptors.[1] Unlike GABA-A receptors, GABA-C receptors are bicuculline-insensitive and primarily located in the retina (bipolar cells), though expression exists in the CNS (superior colliculus, hippocampus).

This compound is primarily used as a stereochemical probe to map the agonist binding pocket of the GABA-C receptor, defining the specific spatial requirements for activation versus antagonism.

Mechanism of Action

The GABA-C receptor forms a homomeric pentamer (typically ρ1 or ρ2 subunits).[1][6] The binding pocket lies at the interface of subunits.[7] (1R,3S)-3-ACPC binds to the orthosteric site but, due to the rigid cyclopentane ring and specific stereochemistry, it induces a conformational change that is less efficient at opening the chloride channel compared to the endogenous ligand GABA or the trans isomer.

Pathway Visualization

The following diagram illustrates the differential activation logic between Full Agonists (GABA) and Partial Agonists like (1R,3S)-3-ACPC.

GABAC_Activationcluster_0Efficacy ProfileLigandLigand BindingReceptor_StateReceptor ConformationLigand->Receptor_StateOrthosteric BindingChannel_GatingCl- Channel GatingReceptor_State->Channel_GatingFull Agonist (GABA)High Efficacy TransitionReceptor_State->Channel_Gating(1R,3S)-3-ACPCPartial/Low Efficacy TransitionResponsePost-Synaptic ResponseChannel_Gating->ResponseHyperpolarization(Inhibition)GABAGABA: 100% Max CurrentPlus_TACP(+)-TACP: High Potency PartialMinus_CACP(1R,3S)-3-ACPC: Low Potency Partial

Figure 1: Mechanistic differentiation of GABA-C receptor activation. (1R,3S)-3-ACPC acts as a weak partial agonist.[1]

In Vitro Activity: Comparative Analysis

In standard electrophysiological assays (e.g., Xenopus oocytes expressing human ρ1 receptors), (1R,3S)-3-ACPC displays significantly lower potency and efficacy compared to its enantiomer and other analogues.[1]

Performance Data Table
CompoundStereochemistryTarget (ρ1 GABA-C)Potency (EC50)Intrinsic Activity (Relative to GABA)Notes
GABA -Full Agonist~1.0 µM1.0 (100%)Endogenous ligand.[1]
(+)-TACP transPartial Agonist1.5 - 2.7 µM ~0.8Most potent analogue; high affinity.[1]
(+)-CACA (+)-cisPartial Agonist20 - 26 µM ~0.6 - 0.7The "classic" GABA-C agonist tool.[1]
(1R,3S)-3-ACPC (-)-cis Weak Partial Agonist 60 - 80 µM < 0.5 Subject of this guide. Weakest efficacy.[1]
TPMPA -AntagonistIC50 ~ 2 µM0Highly selective GABA-C antagonist.[1]

Data synthesized from comparative electrophysiology studies (see References).

Key Experimental Insights
  • Stereoselectivity: The GABA-C receptor is highly stereoselective.[1] The (+)-isomer of the cis-analogue is roughly 3-fold more potent than the (1R,3S) (-)-isomer.[1] This indicates the binding pocket prefers the specific spatial orientation of the amino and carboxyl groups found in the (+)-form.

  • Partial Agonism: At saturating concentrations, (1R,3S)-3-ACPC cannot elicit the maximal current response seen with GABA.[1] In the presence of GABA, it acts as a competitive antagonist, reducing the total current—a classic hallmark of partial agonism.

  • Receptor Subtype Specificity: While selective for GABA-C over GABA-A (bicuculline-sensitive) and GABA-B (baclofen-sensitive), its low potency makes it a difficult tool to use in complex tissue preparations where high concentrations might cause off-target effects (e.g., via GABA transporters).[1]

In Vivo Activity: Limitations & Context

Direct in vivo behavioral data for (1R,3S)-3-aminocyclopentanecarboxylic acid is scarce compared to its trans counterparts or mGluR agonists.[1] This is due to two primary factors:

  • Blood-Brain Barrier (BBB) Permeability:

    • Like most zwitterionic amino acids lacking a specific transport carrier (like LAT1), (1R,3S)-3-ACPC has poor BBB permeability.[1]

    • Systemic administration (IP or IV) rarely achieves sufficient CNS concentrations to modulate synaptic transmission effectively.[1]

    • Contrast: Piperine analogues or more lipophilic GABA modulators are required for systemic activity.[1]

  • Target Distribution:

    • GABA-C receptors are most densely populated in the retina.[1] In vivo studies of GABA-C agonists often involve intravitreal injections to study myopia or visual processing, rather than systemic behavioral assays (sedation/anxiety).[1]

    • Experimental Observation: Intravitreal injection of GABA-C agonists (like CACA) has been shown to inhibit form-deprivation myopia in chick models.[1] (1R,3S)-3-ACPC would theoretically function similarly but requires higher doses due to lower potency.[1]

Comparative In Vivo Profile[8]
Feature(1R,3S)-3-ACPCMuscimol (GABA-A Agonist)Baclofen (GABA-B Agonist)
Systemic Bioavailability Low Moderate (psychotomimetic)High
Primary In Vivo Use Retinal injection (Myopia research)Sedation / Anxiolysis modelsSpasticity treatment
Behavioral Effect None overt (systemic); Visual modulation (local)Sedation, Ataxia, HallucinationsMuscle relaxation, Sedation
Toxicity Risk Low (due to poor penetration)High (seizures/coma at high dose)Moderate (respiratory depression)

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

Objective: To determine the EC50 and partial agonist activity of (1R,3S)-3-ACPC on recombinant GABA-C receptors.

System: Xenopus laevis oocytes expressing human ρ1 GABA-C receptors.[1][6]

Workflow Diagram

TEVC_ProtocolStep11. cRNA Preparation(In vitro transcription of human ρ1 cDNA)Step22. Oocyte Injection(50 ng cRNA per oocyte)Step1->Step2Step33. Incubation(2-3 days at 18°C in ND96 buffer)Step2->Step3Step44. Electrophysiology Setup(Two-Electrode Voltage Clamp)Step3->Step4Step55. Perfusion Protocol(Apply GABA control -> Wash -> Apply (1R,3S)-3-ACPC)Step4->Step5Step66. Data Analysis(Normalize to Imax of GABA; Fit to Hill Equation)Step5->Step6

Figure 2: Standardized TEVC workflow for characterizing GABA-C partial agonists.

Detailed Methodology
  • Oocyte Preparation: Harvest Stage V-VI oocytes from Xenopus laevis. Defolliculate enzymatically (collagenase Type IA, 2 mg/mL) in Ca2+-free OR2 buffer.[1]

  • Expression: Inject 50 nL of cRNA encoding the human ρ1 subunit.[1] Incubate for 48–72 hours at 18°C in ND96 buffer supplemented with antibiotics (gentamicin).

  • Recording:

    • Place oocyte in a recording chamber perfused with ND96.[1]

    • Impale with two microelectrodes (1–3 MΩ resistance, filled with 3M KCl).[1]

    • Clamp voltage at -60 mV .

  • Application:

    • Establish a baseline with ND96 perfusion.[1]

    • Apply 10 µM GABA (near saturation) to establish

      
      .[1] Wash for 5 minutes.[1]
      
    • Apply increasing concentrations of (1R,3S)-3-ACPC (1 µM to 1 mM).[1]

  • Validation: To confirm partial agonism, co-apply 10 µM GABA + 100 µM (1R,3S)-3-ACPC. The current should be smaller than 10 µM GABA alone (competitive antagonism).[1]

References

  • Comparison of Cyclopentane GABA Analogues

    • Title: The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors.[6]

    • Source:Neuropharmacology (2000).[1]

    • Key Finding: Established the potency order (+)-TACP > (+)-CACA > (-)-CACP ((1R,3S)-isomer) and defined the stereochemical requirements for the ρ1 binding pocket.
    • URL:[Link][1]

  • GABA-C Receptor Pharmacology Review

    • Title: Molecular pharmacology of the GABA(C) receptors.[1][6][8]

    • Source:Neurochemistry International (2004).[1]

    • Key Finding: Reviews the structural basis of partial agonism in conform
    • URL:[Link]

  • In Vivo Myopia Studies (Contextual Reference)

    • Title: GABA-C receptors in the vertebrate retina.[1]

    • Source:Trends in Neurosciences (1996).[1]

    • Key Finding: Describes the functional role of GABA-C receptors in retinal signal processing, the primary in vivo site for these compounds.
    • URL:[Link][1]

Comparative Guide: Synthetic Routes for (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,3S)-3-aminocyclopentanecarboxylic acid (often referred to as cis-3-ACPC) is a critical non-proteinogenic amino acid scaffold. It serves as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) and a pharmacophore in neuraminidase inhibitors (e.g., Peramivir) and GPCR ligands.

Synthesizing this molecule with high enantiomeric excess (ee) is challenging due to the need to control two stereocenters on a flexible cyclopentane ring. This guide compares the two most robust synthetic strategies:

  • The "Vince Lactam" Route: A chemo-enzymatic approach utilizing skeletal rearrangement.

  • The Meso-Desymmetrization Route: A classical approach via Curtius rearrangement of cis-1,3-cyclopentanedicarboxylic acid derivatives.

Strategic Comparison

The choice of route depends heavily on the available starting materials and the scale of production.

FeatureRoute A: Vince Lactam Rearrangement Route B: Meso-Diester Desymmetrization
Key Strategy Enzymatic resolution followed by skeletal inversion via bromolactonization.Desymmetrization of a meso-diacid followed by Curtius rearrangement.
Starting Material 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)Norbornene (oxidized to meso-diacid)
Chirality Source Biocatalytic resolution (Lipase/Lactamase)Enzymatic hydrolysis or Chiral auxiliary
Step Count 5-6 Steps6-7 Steps
Scalability High (Industrial precedent for Vince Lactam)Moderate (Curtius safety concerns at scale)
Atom Economy High (Rearrangement utilizes the scaffold)Moderate (Loss of N2 and CO2 in Curtius)
Safety Profile Requires radical reduction (Tin/Silane)Requires Azide chemistry (Explosion hazard)

Route A: The Vince Lactam Skeletal Rearrangement

This route is elegant because it leverages the commercially available "Vince Lactam." While the lactam naturally maps to 1,4-substitution patterns, a specific bromination-induced rearrangement inverts the skeleton to yield the 1,3-substitution pattern required for 3-ACPC.

Mechanism of Action[1][2][3][4]
  • Enzymatic Resolution: The racemic lactam is resolved using a lactamase or lipase to yield the (-)-enantiomer.

  • Bromolactonization & Rearrangement: Treatment with bromine does not simply add across the double bond; it triggers a Wagner-Meerwein-type skeletal rearrangement, converting the bridged bicyclic system into a fused bromolactone.

  • Reductive Debromination: The bromine is removed (typically via radical reduction), leaving the saturated lactam with the correct stereochemistry.

  • Hydrolysis: Acidic hydrolysis opens the lactam to the final amino acid.

Pathway Visualization

VinceLactamRoute Start rac-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Resolution Enzymatic Resolution (Lipolase) Start->Resolution MinusLactam (-)-Lactam Resolution->MinusLactam Yields (-)-enantiomer Bromination Bromination & Skeletal Rearrangement MinusLactam->Bromination Br2, H2O BromoAdduct Bromolactone Intermediate Bromination->BromoAdduct Skeletal Inversion Reduction Radical Reduction (Bu3SnH or Silane) BromoAdduct->Reduction SatLactam (+)-2-Azabicyclo [2.2.1]heptan-3-one Reduction->SatLactam Hydrolysis Acid Hydrolysis (HCl) SatLactam->Hydrolysis Product (1R,3S)-3-ACPC Hydrolysis->Product

Figure 1: Chemo-enzymatic synthesis of (1R,3S)-3-ACPC via Vince Lactam rearrangement.

Route B: Meso-Diester Desymmetrization

This route relies on the classical "Curtius Rearrangement" to convert a carboxylic acid into an amine with retention of stereochemistry. It starts from cis-1,3-cyclopentanedicarboxylic acid, a meso compound easily accessible from norbornene.

Mechanism of Action[1][2][3][4]
  • Oxidative Cleavage: Norbornene is treated with ozone or ruthenate to cleave the alkene bridge, yielding cis-1,3-cyclopentanedicarboxylic acid.

  • Desymmetrization: The meso-diacid is converted to a mono-ester with high enantioselectivity using an enzyme (e.g., Pig Liver Esterase) or a chiral alcohol.

  • Curtius Rearrangement: The free carboxylic acid is activated (acyl azide), heated to form an isocyanate, and hydrolyzed to the amine.[1][2]

  • Deprotection: The remaining ester group is hydrolyzed to yield the final amino acid.

Pathway Visualization

DiesterRoute Norbornene Norbornene Oxidation Oxidative Cleavage (O3 / H2O2) Norbornene->Oxidation MesoDiacid cis-1,3-Cyclopentane- dicarboxylic acid (Meso) Oxidation->MesoDiacid Desym Enzymatic Desymmetrization (Pig Liver Esterase) MesoDiacid->Desym MonoEster Chiral Mono-ester (1R,3S configuration) Desym->MonoEster Establishes Chirality Curtius Curtius Rearrangement (DPPA or NaN3) MonoEster->Curtius Retention of Config Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Product (1R,3S)-3-ACPC Hydrolysis->Product

Figure 2: Synthesis via desymmetrization and Curtius rearrangement.

Detailed Experimental Protocol (Route A)

Rationale: Route A is selected for the detailed protocol because it avoids the safety hazards associated with large-scale azide handling (Curtius) and utilizes a high-value industrial intermediate.

Step 1: Enzymatic Resolution of Vince Lactam
  • Reagents: rac-2-azabicyclo[2.2.1]hept-5-en-3-one, Lipolase (or genetically modified lactamase), Diisopropyl ether/Water.

  • Procedure:

    • Suspend racemic lactam (100 g) in diisopropyl ether.

    • Add phosphate buffer (pH 7.0) and the enzyme.

    • Stir at 30°C. Monitor conversion by chiral HPLC.

    • At 50% conversion, filter the enzyme.

    • Separate phases. The aqueous phase contains the ring-opened amino acid (unwanted enantiomer). The organic phase contains the resolved (-)-lactam .

    • Concentrate organic phase to yield (-)-lactam (>99% ee).

Step 2: Bromolactonization & Rearrangement
  • Reagents: (-)-Lactam, Bromine (

    
    ), Water/Dichloromethane.[3]
    
  • Procedure:

    • Dissolve (-)-lactam (10 g) in water/DCM mixture.

    • Add bromine (1.1 equiv) dropwise at 0°C.

    • Stir for 4 hours. The reaction undergoes a skeletal rearrangement to form the brominated intermediate.

    • Quench with sodium thiosulfate. Extract with DCM.

    • Critical Check: NMR should show loss of alkene protons and appearance of CH-Br signals.

Step 3: Reductive Debromination
  • Reagents: Tributyltin hydride (

    
    ) or Tris(trimethylsilyl)silane (TTMSS), AIBN (catalyst), Toluene.
    
  • Procedure:

    • Dissolve the bromo-intermediate in degassed toluene.

    • Add AIBN (0.1 equiv) and

      
       (1.2 equiv).
      
    • Reflux for 2 hours under Nitrogen.

    • Cool and concentrate. Purification via column chromatography removes tin residues.

    • Result: Saturated, rearranged lactam.

Step 4: Hydrolysis to (1R,3S)-3-ACPC
  • Reagents: 6M HCl.

  • Procedure:

    • Reflux the saturated lactam in 6M HCl for 6 hours.

    • Concentrate to dryness to obtain the hydrochloride salt.

    • Purify via ion-exchange resin (Dowex 50W) to obtain the free zwitterion.

    • Yield: White solid, >98% purity.

References

  • Vince Lactam Overview & Applications

    • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[4]

    • Source:

  • Skeletal Rearrangement Mechanism

    • Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from... Vince Lactam.[5][4][6][7]

    • Source:

  • Desymmetrization & Curtius Route

    • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[8] (Analogous methodology).

    • Source: [PubMed / J. Org.[8] Chem.]([Link]8]

  • General Properties & Biological Activity

    • (1R,3S)-3-Aminocyclopentanecarboxylic acid Compound Summary.
    • Source:

Sources

Biological potency of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride vs free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the hydrochloride (HCl) salt and free base forms of (1R,3S)-3-aminocyclopentanecarboxylic acid (also known as cis-3-ACPC or CACP ).

It addresses the biological equivalence, solubility profiles, and necessary gravimetric corrections for researchers utilizing this compound as a GABA-C (


) receptor partial agonist  or GABA transporter (GAT) inhibitor .

Executive Summary: The "Potency" Paradox

In a biological context, there is no difference in intrinsic potency between the hydrochloride salt and the free base of (1R,3S)-3-aminocyclopentanecarboxylic acid. Once dissolved in a physiological buffer (pH 7.4), both forms dissociate into the identical zwitterionic species that interacts with the receptor.

However, there is a significant gravimetric potency difference . Because the hydrochloride salt carries the additional mass of the counterion (HCl), treating the two forms as equivalent by weight (e.g., 10 mg vs. 10 mg) will result in a 22% under-dosing of the active moiety when using the salt form.

Quick Comparison Matrix
FeatureFree Base (Zwitterion)Hydrochloride Salt (HCl)
CAS Number 71830-08-5134273-02-6 (varies by vendor)
Molecular Weight ~129.16 g/mol ~165.62 g/mol
Water Solubility Moderate (Zwitterionic lattice)High (Ionic lattice)
Solution pH Neutral (~6.0–7.0)Acidic (~3.0–5.0)
Biological Role GABA-C Partial Agonist / GAT InhibitorSame
Molar Equivalence 1.00 mg1.28 mg (to equal 1 mg Free Base)

Biological Mechanism & Data

(1R,3S)-3-aminocyclopentanecarboxylic acid is a conformationally restricted analogue of


-aminobutyric acid (GABA).[1] Its rigid cyclopentane ring locks the amino and carboxyl groups into a specific orientation ("cis"), conferring high selectivity for specific GABA receptor subtypes.
Primary Target: GABA-C ( ) Receptors

Unlike flexible GABA, which activates GABA-A, GABA-B, and GABA-C receptors, the (1R,3S) isomer displays distinct selectivity as a partial agonist at GABA-C (also known as GABA-


) receptors.
  • Mechanism: It binds to the orthosteric site of the

    
     subunit but induces a conformational change that is less efficacious than endogenous GABA.
    
  • Selectivity: It distinguishes GABA-

    
     from GABA-A (bicuculline-sensitive) and GABA-B (baclofen-sensitive) receptors.
    
Quantitative Data: Potency ( )

The following data represents the intrinsic activity of the active zwitterion. This activity is observed regardless of the starting material (HCl or Free Base), provided the molar concentration is correct.

Table 1: Agonist Potency at Recombinant Human GABA Receptors

Receptor SubtypeCompound Form

(

M)
Intrinsic Efficacy (

relative to GABA)
GABA-

(1R,3S)-Isomer26.1

1.1
~60–80% (Partial Agonist)
GABA-

(1R,3S)-Isomer20.1

2.1
~60–80% (Partial Agonist)
GABA-A (

)
(1R,3S)-Isomer> 100Negligible / Weak Antagonist

> Note: Data derived from electrophysiological recordings in Xenopus oocytes. The (1R,3S) isomer (cis) is significantly more potent than the trans-isomer (TACP).

Experimental Workflow: Solubilization & pH Correction

The choice between HCl and Free Base dictates your preparation protocol. The HCl salt is generally preferred for long-term storage and rapid dissolution, but it introduces acidity that must be neutralized for sensitive assays (e.g., patch-clamp or cell culture).

Workflow Diagram (DOT)

The following diagram illustrates the critical decision points and chemical transformations required to ensure assay validity.

G cluster_0 Starting Material Selection Node_HCl (1R,3S)-ACPC • HCl (MW: 165.62) Node_Dissolution Dissolution Step Solvent: ddH2O or ACSF Node_HCl->Node_Dissolution High Solubility Node_Base (1R,3S)-ACPC Free Base (MW: 129.16) Node_Base->Node_Dissolution Moderate Solubility (May require sonication) Node_Acidic Result: Acidic Solution (pH ~4.0) Node_Dissolution->Node_Acidic From HCl Salt Node_Neutral Result: Neutral Solution (pH ~6.5) Node_Dissolution->Node_Neutral From Free Base Node_Adjust CRITICAL STEP: pH Adjustment Add equimolar NaOH Node_Acidic->Node_Adjust Required Node_Active Active Species: Zwitterion in Buffer Node_Neutral->Node_Active Direct Path Node_Adjust->Node_Active NaCl byproduct formed Node_Assay Biological Assay (GABA-C Activation / GAT Inhibition) Node_Active->Node_Assay

Figure 1: Solubilization workflow. Note that the HCl salt pathway requires a mandatory pH neutralization step to prevent acid-induced artifacts in biological assays.

Protocol: Gravimetric Correction & Preparation

To switch between the salt and free base without altering biological data, you must apply a Correction Factor (CF) .

The Formula



Step-by-Step Preparation (10 mM Stock)
Option A: Using the Hydrochloride Salt (Recommended for Stability)
  • Weigh: Measure 16.56 mg of (1R,3S)-ACPC • HCl.

  • Dissolve: Add 8 mL of distilled water. Vortex until clear (dissolution is rapid).

  • Neutralize: Check pH. It will be acidic. Carefully add dilute NaOH (0.1 N) until pH reaches ~7.2–7.4.

  • Finalize: Add distilled water to a final volume of 10 mL .

  • Result: 10 mM active (1R,3S)-ACPC solution containing ~10 mM NaCl (physiologically negligible).

Option B: Using the Free Base
  • Weigh: Measure 12.92 mg of (1R,3S)-ACPC Free Base.

  • Dissolve: Add 10 mL of physiological buffer (e.g., ACSF or PBS).

  • Sonicate: The free base zwitterion has a rigid crystal lattice. You may need to sonicate for 5–10 minutes or warm slightly (37°C) to ensure complete dissolution.

  • Result: 10 mM active (1R,3S)-ACPC solution (salt-free).

Scientific Recommendation

  • For Electrophysiology (Patch Clamp): Use the Free Base if possible. This avoids introducing extra chloride ions (

    
    ) from the HCl salt, which can complicate the calculation of the chloride reversal potential (
    
    
    
    ), a critical parameter when studying chloride-permeable GABA receptors.
  • For General Pharmacology/Behavior: Use the HCl Salt . It is less hygroscopic, has a longer shelf life, and dissolves instantly, reducing prep time. The pH adjustment is trivial for these applications.

References

  • Johnston, G. A. R., et al. (1998). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors.[1] British Journal of Pharmacology.

    • values for (1R,3S)
  • Høg, S., et al. (2006).[2] Structure-activity relationships of selective GABA uptake inhibitors.[2] Current Topics in Medicinal Chemistry.

    • Key Data: Discusses the activity of ACPC isomers on GABA transporters (G
  • Allan, R. D., et al. (1990). Synthesis of analogues of GABA. IV. Structural requirements for agonist activity at GABA-C receptors. Australian Journal of Chemistry.

    • Key Data: Defines the stereochemical requirements (cis-configuration)
  • Stahl, P. H., & Wermuth, C. G. (2002). Pharmaceutical Salts: Properties, Selection, and Use.[3] Wiley-VCH.

    • Key Data: Authoritative text on the physicochemical differences between salts and free bases (solubility, stability, and bio-equivalence).

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

[1]

Executive Summary: Immediate Action Directives

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (Cispentacin HCl) is a chiral amino acid derivative often used as a pharmaceutical intermediate.[1] While not classified as acutely toxic (P-listed), it poses specific chemical risks due to its acidic nature and amine functionality.[1]

Critical Safety Constraints:

  • STRICTLY PROHIBITED: Do NOT mix this compound (or its solutions) with Bleach (Sodium Hypochlorite) .[1][2][3] The reaction between the primary amine and hypochlorite generates toxic chloramines, while the acidic HCl moiety can liberate chlorine gas.

  • Waste Stream: Segregate as Non-Halogenated Organic Solid (if dry) or Acidic Aqueous Waste (if in solution).[1]

  • PPE: Standard nitrile gloves are sufficient for incidental contact; respiratory protection (N95/P100) is required if handling open powder outside a fume hood.[1]

Chemical Intelligence & Hazard Profile

To dispose of a chemical safely, one must understand its behavior in the waste stream. This compound is the hydrochloride salt of a zwitterionic amino acid.[1]

The Scientist's Perspective: Why the Salt Form Matters

Unlike the free base (zwitterion), the hydrochloride salt is significantly more water-soluble and acidic.[1] When dissolved, the



Table 1: Physicochemical Properties Relevant to Disposal
PropertySpecificationOperational Implication
Chemical Name (1R,3S)-3-Aminocyclopentanecarboxylic acid HClUse this exact name on waste tags.
CAS Number 147780-44-7 (HCl salt)Use for inventory tracking.[1] Note: Free acid is 71830-08-5.[1][4][5][6]
Molecular Formula

Nitrogen-containing; potential NOx source during incineration.[1]
Acidity (pH) Acidic in aqueous solutionCorrosive risk. Do not store in metal containers.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][7] Irrit.)Treat as an irritant; minimize dust generation.[1]
RCRA Status Not P-listed or U-listedDispose of via standard chemical waste streams, not acute hazardous streams.[1]

Operational Safety & Incompatibility

The Chloramine Hazard Mechanism

Many laboratories habitually bleach liquid waste to neutralize biologicals.[1] This practice is dangerous with Cispentacin HCl.

  • Reaction:

    
    
    
  • Outcome: Formation of N-chloramines, which are toxic and volatile.[1]

  • Secondary Hazard: The acidic proton (

    
    ) from the hydrochloride reacts with hypochlorite (
    
    
    ) to release Chlorine gas (
    
    
    ).[1]

Protocol: If biological neutralization is required for a solution containing this compound, use quaternary ammonium disinfectants or autoclaving instead of bleach.

Table 2: Waste Stream Segregation Matrix
Waste TypeCompatible StreamIncompatible Stream (DO NOT MIX)
Solid Powder Solid Organic WasteOxidizers, Sharps, Regular Trash
Aqueous Solution Acidic Aqueous WasteBleach, Cyanides, Sulfides, Strong Bases
Organic Solvent Solution Non-Halogenated SolventsOxidizing Acids (Nitric, Perchloric)

Disposal Workflow: Decision Logic

The following diagram outlines the decision-making process for disposing of this compound. This workflow ensures compliance with EPA regulations and prevents cross-reactivity.

DisposalWorkflowStartWaste Assessment:(1R,3S)-3-Aminocyclopentanecarboxylic acid HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPackSolidDouble bag in polyethylene.Place in 'Solid Organic Waste' drum.Solid->PackSolidLabelSolidLabel: 'Non-Regulated Organic Solid'Constituent: Aminocyclopentanecarboxylic acid HClPackSolid->LabelSolidSolventCheckSolvent Base?Liquid->SolventCheckAqueousAqueous (Water)SolventCheck->AqueousOrganicOrganic Solvent(e.g., MeOH, DMSO)SolventCheck->OrganicCheckpHCheck pH.Is it < 2 or > 12?Aqueous->CheckpHBinOrganicContainer: 'Non-Halogenated Organic Solvents'Organic->BinOrganicNeutralizeNeutralize to pH 5-9(if required by local facility)CheckpH->NeutralizeYes (Corrosive)NoBleachCRITICAL: NO BLEACH.Segregate from Cyanides/Sulfides.CheckpH->NoBleachNoNeutralize->NoBleachBinAqueousContainer: 'Aqueous Waste with Trace Organics'NoBleach->BinAqueous

Figure 1: Step-by-step decision tree for segregating Cispentacin HCl waste based on physical state and solvent composition.[1]

Detailed Procedural Steps

Scenario A: Disposal of Expired Solid Reagent
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, work inside a fume hood.

  • Packaging: Do not dump loose powder into a large drum. Keep it in the original vial if possible. If not, transfer to a heavy-duty polyethylene bag and seal it.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl.[1][6][8][9]

    • Hazards: Check "Irritant."[1]

  • Storage: Place the sealed container into the lab's designated "Solid Organic Waste" pail.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Assessment: Determine if the solvent is water or organic (e.g., Methanol).[1]

  • Segregation:

    • If Organic: Pour into the "Non-Halogenated Solvent" carboy.[1]

    • If Aqueous:[6] Check pH.[1][10][11] If highly acidic (pH < 2) due to the HCl salt, neutralize carefully with dilute Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to the aqueous waste drum.[1]
      
  • Documentation: Log the volume and concentration on the waste container's accumulation log.

Scenario C: Spill Cleanup
  • Containment: Isolate the area.

  • Method:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.[1]

  • Cleaning: Wipe the surface with water and soap.[1] Do not use bleach to clean the surface if residue remains.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Stanford University EHS. Information on Bleach Incompatibility. [Link]

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link][1]

Personal protective equipment for handling (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS: 71830-08-5 (and related stereoisomers) Role: Chiral building block for pharmaceutical intermediates. Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335); Hygroscopic; Acidic (HCl salt).

This guide defines the operational safety architecture for handling this specific chiral amino acid. As a Senior Application Scientist, I emphasize that while the GHS classification indicates "Warning" rather than "Danger," the hydrochloride salt form and the compound's role as a drug precursor necessitate a Universal Precaution strategy. We treat this material as a potential bioactive agent with specific physical handling challenges (static charge, hygroscopicity) that standard safety data sheets (SDS) often overlook.

Part 1: Hazard Analysis & Causality

To select the correct PPE, we must first understand the mechanism of injury. This is not just "dust"; it is a functionalized acidic salt.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Corrosion/Irritation H315 The HCl moiety hydrolyzes on moist skin, creating localized acidity (pH < 2) and protein denaturation.Moisture Barrier: Gloves must be impermeable to acidic moisture, not just dust.
Serious Eye Irritation H319 Fine crystalline dust dissolves instantly in tear fluid, causing acute acidic burns and corneal abrasion.Seal Integrity: Safety glasses with gaps are insufficient for fine powders; goggles are required during weighing.
Respiratory Irritation H335 Inhalation of dust irritates mucous membranes; potential for sensitization (common in amine precursors).Containment: The primary control is engineering (fume hood), not just PPE (masks).

Part 2: Personal Protective Equipment (PPE) Architecture

The following protocol uses a "Self-Validating" approach. You do not just wear the gear; you verify its integrity before and during the procedure.

Respiratory & Engineering Controls (Primary Defense)
  • Standard: ISO Class 5 (or better) Chemical Fume Hood.

  • The "Why": N95 respirators protect against particulate matter but fail to protect against the acidic vapors that may off-gas if the HCl salt encounters ambient humidity. A fume hood captures both.

  • Protocol:

    • Sash height must be kept below the "Safe" marker (typically 18 inches).

    • Work at least 6 inches inside the hood sash to ensure laminar flow capture.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • The "Why": Standard safety glasses allow airborne powder to migrate around the frames via electrostatic attraction. Goggles provide a sealed environment.[1]

  • Self-Validation: When fitting goggles, inhale through your nose. If the goggles pull slightly against your face, the seal is adequate.

Dermal Protection (Hand & Body)
  • Standard: Double-gloving with Nitrile (Minimum 5 mil thickness).

  • The "Why":

    • Layer 1 (Inner): Acts as a second skin.

    • Layer 2 (Outer): Sacrificial layer. Nitrile provides excellent resistance to weak acids (HCl salt) and organic amines. Latex is not recommended due to higher permeability to certain organic salts and allergy risks.

  • Protocol:

    • Inspect gloves for "pinholes" by trapping air in them and squeezing before donning.

    • Change the outer pair immediately after weighing or if any powder is visible on the surface.

Part 3: Operational Workflows & Logic

Workflow 1: Weighing & Transfer (The Critical Step)

The hydrochloride salt is often hygroscopic (absorbs water) and prone to static charge. This combination makes the powder "jump" or stick to spatulas, increasing contamination risk.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • Transfer Logic: Never pour from the stock bottle. Use a clean, dry spatula to transfer to a weighing boat inside the fume hood.

  • Hygroscopic Management: Close the stock container immediately after removing the aliquot. Exposure to humidity will degrade the reagent and cause clumping.

Workflow 2: Solubilization

When dissolving this compound (e.g., in water or methanol), the dissociation of the HCl salt is slightly exothermic.

  • Solvent Choice: Water (highly soluble), Methanol (soluble).

  • Addition Order: Add solid to solvent, not solvent to solid. This prevents the formation of a "paste" that traps unreacted material.

  • Validation: Ensure the solution is clear. Turbidity suggests hydrolysis issues or impurities.

Part 4: Waste Management & Disposal[2][3][4]

Disposal must follow the "Cradle-to-Grave" principle. Do not simply flush this down the drain; it is a pharmaceutical intermediate.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated paper towels, weighing boats, gloves.Hazardous Solid Waste Bin. Label as "Contaminated Debris: Organic Amine HCl Salt."
Liquid Waste Aqueous or organic solutions of the compound.Chemical Waste Container. Segregate by solvent (e.g., Halogenated vs. Non-Halogenated). Ensure pH is checked; if <2, label as "Acidic."
Empty Containers Stock bottles.Triple Rinse: Rinse 3x with water. Collect rinsate as liquid waste.[2][3] Deface label and recycle/trash glass.

Part 5: Visualizations

Diagram 1: Hierarchy of Safety Controls

This diagram illustrates the priority of controls. PPE is the last line of defense, not the first.[4]

SafetyHierarchy cluster_0 Operational Zone Elimination Elimination (Not possible for required reagent) Substitution Substitution (Use less hazardous salt if possible?) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Anti-Static Bar) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Goggles, Nitrile Gloves, Lab Coat) Admin->PPE

Caption: The Hierarchy of Controls applied to (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl. Engineering controls are primary.

Diagram 2: Operational Workflow (Weighing to Disposal)

A step-by-step logic flow for the researcher to follow during the experiment.

Workflow Start Start: Retrieve Reagent (Desiccated Storage) CheckPPE Validation: Check Glove/Goggle Seal Start->CheckPPE Weighing Weighing (In Hood): 1. Anti-static gun 2. Transfer solid CheckPPE->Weighing Spill Spill? Weighing->Spill Reaction Solubilization: Add Solid to Solvent Waste Disposal: Segregate Liquid/Solid Reaction->Waste Spill->Reaction No Cleanup Clean with Wet Paper Towel (Avoid Dust) Spill->Cleanup Yes Cleanup->Waste

Caption: Operational workflow ensuring safety checkpoints at critical transition phases (Weighing and Disposal).

References

  • PubChem. (n.d.).[5] (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Standards (29 CFR 1910.132). United States Department of Labor. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.